1-Ethyl-2-methylpiperazine
Descripción
BenchChem offers high-quality 1-Ethyl-2-methylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-2-methylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
1-ethyl-2-methylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-3-9-5-4-8-6-7(9)2/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCOBIDAJNERRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNCC1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50955278 | |
| Record name | 1-Ethyl-2-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50955278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3366-27-6 | |
| Record name | 1-Ethyl-2-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50955278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-2-methylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of Substituted Piperazines in Modern Chemistry
An In-depth Technical Guide to 1-Ethyl-2-methylpiperazine: Properties, Synthesis, and Applications
The piperazine ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its versatile chemical handles and favorable pharmacokinetic properties. As a six-membered heterocyclic diamine, its unique conformational flexibility and the differential reactivity of its two nitrogen atoms make it an invaluable building block for creating complex molecular architectures. This guide focuses on a specific, yet highly versatile derivative: 1-Ethyl-2-methylpiperazine .
The introduction of asymmetry through the methyl group at the C-2 position, combined with the ethyl group at the N-1 position, transforms the simple piperazine core into a chiral, multifunctional synthon. This substitution pattern offers researchers and drug developers a nuanced tool for modulating properties such as basicity, lipophilicity, and steric hindrance, which are critical for optimizing biological activity, selectivity, and metabolic stability. As a Senior Application Scientist, the intent of this document is to provide a comprehensive technical overview of 1-Ethyl-2-methylpiperazine, moving beyond simple data recitation to explain the causality behind its properties and applications.
Molecular Structure and Physicochemical Properties
1-Ethyl-2-methylpiperazine (C₇H₁₆N₂) is a chiral diamine. The presence of a stereocenter at the C-2 position means it exists as two enantiomers, (R)-1-Ethyl-2-methylpiperazine and (S)-1-Ethyl-2-methylpiperazine, as well as the racemic mixture. The specific enantiomer used can be critical in pharmaceutical applications where stereochemistry dictates biological interactions.
The N-1 nitrogen is a tertiary amine, while the N-4 nitrogen is a secondary amine. This inherent difference is the cornerstone of its chemical utility. The N-4 nitrogen is significantly more basic and nucleophilic, making it the primary site for subsequent chemical modifications. The electron-donating nature of the ethyl and methyl groups slightly increases the overall basicity of the molecule compared to unsubstituted piperazine.
Data Presentation: Key Physicochemical Properties
Quantitative data for this specific molecule is sparse in peer-reviewed literature, with much of the available information coming from computational predictions and supplier databases. The following table summarizes the known and predicted properties for the chiral isomers. It is crucial for researchers to perform their own analytical characterization on any obtained samples.
| Property | Value | Data Type | Source(s) |
| Molecular Formula | C₇H₁₆N₂ | - | [1][2][3][4] |
| Molecular Weight | 128.22 g/mol | - | [1][2][3][4] |
| CAS Number | 3366-27-6 (Racemate) 1187931-30-1 ((R)-isomer) 1033717-23-5 ((S)-isomer) | - | [1][2][3][4][5] |
| Predicted pKa | 9.31 ± 0.40 | Predicted | [1][4] |
| Predicted Vapor Pressure | 2.0 ± 0.3 mmHg at 25°C | Predicted | [1][4] |
| Predicted LogP | 0.3 - 0.4 | Predicted | [3][5] |
| Hydrogen Bond Donor Count | 1 (from the N-H group) | Computed | [1][3][4] |
| Hydrogen Bond Acceptor Count | 2 (from the two N atoms) | Computed | [1][3][4] |
| Topological Polar Surface Area | 15.3 Ų | Computed | [1][4] |
Synthesis and Manufacturing Insights
Commercially, 1-Ethyl-2-methylpiperazine is available as a specialty chemical. However, for laboratory-scale synthesis or process development, a common and logical approach is the selective N-alkylation of 2-methylpiperazine. The key challenge in this synthesis is achieving mono-alkylation at the more sterically accessible N-1 position without significant formation of the 1,4-disubstituted byproduct.
Two primary strategies are field-proven for this type of transformation:
-
Direct Alkylation: This involves reacting 2-methylpiperazine with an ethylating agent like ethyl iodide or ethyl bromide. The stoichiometry is critical; using a slight excess of the piperazine starting material can favor mono-alkylation. The choice of base and solvent is also important to modulate reactivity and minimize side reactions.
-
Reductive Amination: A more controlled and often higher-yielding method involves the reaction of 2-methylpiperazine with acetaldehyde in the presence of a reducing agent.[1][7] The reaction proceeds via an intermediate hemiaminal and iminium ion, which is then reduced in situ. This method is highly favored in modern organic synthesis for its efficiency and selectivity.
Diagram: Proposed Synthesis Workflow via Reductive Amination
Caption: Reductive amination workflow for 1-Ethyl-2-methylpiperazine synthesis.
Experimental Protocol: Reductive Amination Synthesis
This protocol is a representative, self-validating system based on established chemical principles. Researchers must adapt it based on their specific laboratory conditions and safety protocols.
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2-methylpiperazine (1.0 eq) and a suitable solvent such as methanol or dichloromethane (approx. 10 mL per gram of piperazine).
-
Aldehyde Addition: Cool the solution to 0°C using an ice bath. Add acetaldehyde (1.0-1.1 eq) dropwise while stirring. Allow the mixture to stir at this temperature for 20-30 minutes to facilitate the formation of the iminium intermediate.
-
Reduction: Slowly add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq), in portions. Causality: NaBH(OAc)₃ is chosen because it is less reactive than NaBH₄ and selectively reduces the iminium ion in the presence of the aldehyde, minimizing side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to confirm the consumption of the starting material.
-
Workup and Isolation: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure 1-Ethyl-2-methylpiperazine.
Chemical Reactivity and Derivatization
The utility of 1-Ethyl-2-methylpiperazine stems from the reactivity of its secondary amine at the N-4 position. This site serves as a potent nucleophile, allowing for a wide array of chemical transformations.
-
N-Acylation/Sulfonylation: The N-4 amine readily reacts with acid chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. This reaction is fundamental for attaching the piperazine moiety to a larger molecular framework, a common strategy in drug design.
-
N-Alkylation/Arylation: The N-4 position can be further alkylated using alkyl halides or undergo more complex coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl halides. This allows for the synthesis of highly complex, tri-substituted piperazine derivatives.
-
Use as a Base: As a moderately strong base, it can be used as an acid scavenger in reactions that produce acidic byproducts.
Diagram: Key Reactions of 1-Ethyl-2-methylpiperazine
Caption: Common derivatization pathways for 1-Ethyl-2-methylpiperazine.
Applications in Research and Drug Development
The piperazine moiety is a cornerstone of modern medicinal chemistry, appearing in numerous approved drugs.[8] Its derivatives, including 1-Ethyl-2-methylpiperazine, are sought after for their ability to improve aqueous solubility and act as a versatile linker. The specific structure of 1-Ethyl-2-methylpiperazine makes it a valuable chiral building block.
-
Scaffold for Biologically Active Molecules: Its primary application is as an intermediate in the synthesis of novel compounds for drug discovery. By reacting the N-4 amine, chemists can incorporate the 1-Ethyl-2-methylpiperazine unit into larger molecules to probe structure-activity relationships. For instance, related N-ethyl-piperazinyl amides have been synthesized and shown to possess cytotoxic effects against cancer cell lines.[9]
-
Modulation of Pharmacokinetic Properties: The piperazine ring is often introduced into drug candidates to enhance their solubility and absorption, key elements of bioavailability. The ethyl and methyl groups can fine-tune the lipophilicity (LogP) of the final compound, influencing its ability to cross cell membranes.
-
Precursor to Pharmaceutical Ingredients: While not as ubiquitous as 1-methylpiperazine (a key component in the synthesis of drugs like Sildenafil), 1-Ethyl-2-methylpiperazine serves a similar role as a versatile precursor.[2][6] Its presence in a molecule can influence receptor binding and overall pharmacological profile. For example, many antipsychotic, antidepressant, and anxiolytic drugs feature a substituted piperazine core.[8]
Safety, Handling, and Storage
As with all substituted amines, 1-Ethyl-2-methylpiperazine requires careful handling. The available safety data for its isomers and related compounds indicates that it should be treated as a hazardous chemical.
Data Presentation: GHS Hazard Information ((S)-isomer)
| Hazard Class | Statement | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
| STOT Single Exposure | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |
Source: Data compiled from supplier safety information.[3] Closely related piperazines are also classified as corrosive and flammable.[10]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work should be conducted in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes. Avoid contact with skin.
-
Respiratory Protection: If working outside a fume hood or with aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
-
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[11]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[12] The recommended storage temperature is often between 2-8°C.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material should be treated as hazardous chemical waste.
Conclusion
1-Ethyl-2-methylpiperazine represents a sophisticated and valuable tool in the arsenal of synthetic and medicinal chemists. Its unique combination of a chiral center and differentially reactive amine groups provides a robust platform for constructing novel molecules with tailored properties. While detailed experimental data on the compound itself is limited, a thorough understanding of the principles governing substituted piperazines allows for its effective and safe utilization. From its logical synthesis via reductive amination to its strategic application in creating complex pharmaceutical leads, 1-Ethyl-2-methylpiperazine is a prime example of how subtle structural modifications on a privileged scaffold can unlock significant potential in chemical innovation.
References
-
European Patent Office. (2019). METHOD FOR SYNTHESIS OF N-METHYL PIPERAZINE DIPHENOLAMIDE AND RELATED COMPOSITION - EP 3154955 B1. EPO. Available at: [Link]
- Morren, H. (1959). Method for preparing 1-methylpiperazine. U.S. Patent No. US2905673A. Google Patents.
-
Gîrd, C. E., et al. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Molecules, 26(23), 7247. Available at: [Link]
-
Wikipedia. (2024). Sildenafil. Available at: [Link]
-
Wikipedia. (2024). N-Methylpiperazine. Available at: [Link]
-
Rao, D. S., et al. (2015). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Journal of Chemical and Pharmaceutical Research, 7(12), 856-862. Available at: [Link]
- Li, M., et al. (2007). Process for synthesizing N-ethyl piperazidine. Chinese Patent No. CN1962649A. Google Patents.
-
PubChem. (n.d.). 1-Ethylpiperazine. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). (R)-1-Ethyl-2-methyl-piperazine. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 2-Methylpiperazine. National Center for Biotechnology Information. Available at: [Link]
-
de Oliveira, R., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 599-614. Available at: [Link]
- Tillack, A., et al. (2014). Method for preparing n-alkyl-piperazines. World Intellectual Property Organization Patent No. WO2014184039A1. Google Patents.
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Piperazine. Available at: [Link]
- Zhang, J., et al. (2014). N-methyl piperazine and N-ethyl piperazine separation method. Chinese Patent No. CN104130208A. Google Patents.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Singh, K., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(1), 139-155. Available at: [Link]
-
Uliassi, E., et al. (2020). Substituted Piperazines as Novel Potential Radioprotective Agents. Molecules, 25(3), 483. Available at: [Link]
-
PubChem. (n.d.). (R)-1-Ethyl-2-methyl-piperazine. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Show how to synthesize the following amines from the indicated st... | Study Prep in Pearson+ [pearson.com]
- 2. Sildenafil - Wikipedia [en.wikipedia.org]
- 3. chemscene.com [chemscene.com]
- 4. Page loading... [wap.guidechem.com]
- 5. (R)-1-Ethyl-2-methyl-piperazine | C7H16N2 | CID 30634317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Methylpiperazine - Wikipedia [en.wikipedia.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Methylpiperazine | C5H12N2 | CID 66057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. nj.gov [nj.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
"1-Ethyl-2-methylpiperazine" chemical structure and IUPAC name
An In-Depth Technical Guide to 1-Ethyl-2-methylpiperazine: Structure, Properties, and Applications
Introduction
1-Ethyl-2-methylpiperazine is a heterocyclic organic compound that belongs to the piperazine family. Piperazine and its derivatives are a critical class of compounds in the field of medicinal chemistry and materials science, characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The specific substitution of an ethyl group at one nitrogen and a methyl group at an adjacent carbon gives 1-Ethyl-2-methylpiperazine a unique stereochemical and electronic profile, making it a valuable building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its role in research and drug development.
Chemical Identity and Nomenclature
The structural arrangement of substituents on the piperazine ring is fundamental to the compound's reactivity and function. The presence of a methyl group at the C2 position introduces a chiral center, meaning 1-Ethyl-2-methylpiperazine can exist as two distinct enantiomers, (R) and (S), or as a racemic mixture.
IUPAC Name : The formal IUPAC name for this compound is 1-ethyl-2-methylpiperazine .[1][2] When referring to a specific stereoisomer, it is designated as (2R)-1-ethyl-2-methylpiperazine [3] or (2S)-1-ethyl-2-methylpiperazine .[4]
Synonyms : It is also known by various other names and identifiers, including (2S)-1-Ethyl-2-methylpiperazine and (R)-1-Ethyl-2-methyl-piperazine.[4][5]
Molecular Formula : C₇H₁₆N₂[1][2][4][5]
Molecular Weight : 128.22 g/mol [2][3][4]
Chemical Structure Visualization
The two-dimensional structure of 1-Ethyl-2-methylpiperazine highlights the arrangement of its constituent atoms and functional groups.
Caption: General synthetic scheme for 1-Ethyl-2-methylpiperazine.
Applications in Research and Drug Development
The piperazine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. 1-Ethyl-2-methylpiperazine serves as a key intermediate in the synthesis of novel molecules with therapeutic potential.
-
Pharmaceutical Intermediate : It is a valuable building block for creating active pharmaceutical ingredients (APIs). [6]The piperazine core is integral to drugs targeting central nervous system (CNS) disorders and anti-inflammatory agents. [6]For example, the related compound 1-methylpiperazine is a crucial component in the synthesis of sildenafil (Viagra). [7][8][9]* Novel Therapeutics : Researchers have incorporated N-ethyl-piperazine moieties into complex natural product scaffolds to enhance their biological activity. A study demonstrated that attaching N-ethyl-piperazinyl-amide groups to oleanonic and ursonic acids resulted in novel compounds with significant cytotoxic effects against cancer cell lines, inducing apoptotic cell death. [10]This highlights the role of the ethylpiperazine group in modulating the pharmacological properties of larger molecules. [10]* Stabilizer in Formulations : In some pharmaceutical preparations, it can act as a stabilizer, preventing the degradation of sensitive components and thereby improving the shelf life and efficacy of the medication. [6]
Analytical Characterization
Accurate identification and quantification are essential for quality control and research purposes. Due to the poor UV chromophore of piperazine derivatives, gas chromatography (GC) is a highly effective analytical method. [11]
Experimental Protocol: Gas Chromatography (GC) Method
This protocol is adapted from a validated method for the quantitative determination of piperazine and its alkylated derivatives in pharmaceutical substances. [11][12][13] Objective : To separate and quantify 1-Ethyl-2-methylpiperazine from related piperazines.
Instrumentation :
-
Gas Chromatograph (e.g., Agilent 6890) with a Flame Ionization Detector (FID). [11]* Column: DB-17 ((50%-Phenyl)-methylpolysiloxane), 30 m x 0.53 mm, 1 µm film thickness. [11][13] Chromatographic Conditions :
-
Carrier Gas : Helium at a flow rate of 2 mL/min. [11][13]2. Injector Temperature : 250°C. [11][13]3. Detector Temperature : 260°C (FID). [11][13]4. Injection Volume : 1.0 µL. [11][13]5. Diluent : Methanol. [11][13]6. Oven Temperature Program :
-
Initial temperature: 150°C, hold for 10 minutes.
-
Ramp: Increase temperature at a rate of 35°C/min up to 260°C.
-
Final hold: Hold at 260°C for 2 minutes. [11][13] Self-Validation System : The method's trustworthiness is established by ensuring a baseline resolution of not less than 2.0 between the peaks of piperazine, 1-methylpiperazine, and 1-ethylpiperazine. [11]The typical retention time for 1-ethylpiperazine under these conditions is approximately 3.2 minutes. [11]
-
Caption: Experimental workflow for GC analysis.
Safety and Handling
As with any chemical reagent, proper safety protocols must be strictly followed when handling 1-Ethyl-2-methylpiperazine.
GHS Hazard Statements :
-
H302 : Harmful if swallowed. [4]* H315 : Causes skin irritation. [4]* H319 : Causes serious eye irritation. [4]* H335 : May cause respiratory irritation. [4] Precautionary Measures :
-
Handling : Work in a well-ventilated area or under a chemical fume hood. [14][15][16]Avoid contact with skin, eyes, and clothing. [14][15][16]Do not inhale vapors or mist. [15]Use non-sparking tools and take measures to prevent the buildup of electrostatic charge. [14][15]* Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses or goggles, and a lab coat. [4][15][16]* Storage : Store in a cool, dry, and well-ventilated place. [15]Keep the container tightly sealed to prevent moisture absorption, as the compound may be hygroscopic. [15]Store away from heat, sparks, and open flames. [14]
Conclusion
1-Ethyl-2-methylpiperazine is a functionally significant derivative of the piperazine family. Its specific substitution pattern and chiral nature make it a versatile intermediate for organic synthesis. With well-established analytical methods for its characterization and a growing body of research highlighting its utility in constructing complex, biologically active molecules, 1-Ethyl-2-methylpiperazine will continue to be a compound of interest for researchers and scientists in drug discovery and materials science. Adherence to rigorous safety protocols is essential to ensure its responsible and effective use in the laboratory and beyond.
References
-
1-Ethylpiperazine Dealer and Distributor. Multichem. [Link]
- Sivakumar, K., et al. (2010). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal.
-
Gîrbea, G., et al. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Molecules. [Link]
-
N-Methylpiperazine. Wikipedia. [Link]
-
Sildenafil. Wikipedia. [Link]
-
(R)-1-Ethyl-2-methyl-piperazine. PubChem, National Center for Biotechnology Information. [Link]
-
Shiva Raj, K., et al. (2010). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. [Link]
- Method for preparing 1-methylpiperazine.
- A Review on Analytical Methods for Piperazine Determin
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
-
Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Trade Science Inc. [Link]
-
1-Ethyl-4-methylpiperazine. PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. 1-Ethyl-2-methyl-piperazine | 3366-27-6 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. (R)-1-Ethyl-2-methyl-piperazine | C7H16N2 | CID 30634317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 1-Ethylpiperazine Dealer and Distributor | 1-Ethylpiperazine Supplier | 1-Ethylpiperazine Stockist | 1-Ethylpiperazine Importers [multichemindia.com]
- 7. Applications of 1-Methylpiperazine_Chemicalbook [chemicalbook.com]
- 8. N-Methylpiperazine - Wikipedia [en.wikipedia.org]
- 9. Sildenafil - Wikipedia [en.wikipedia.org]
- 10. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hakon-art.com [hakon-art.com]
- 12. researchgate.net [researchgate.net]
- 13. tsijournals.com [tsijournals.com]
- 14. fishersci.ca [fishersci.ca]
- 15. 1-Methylpiperazine - Safety Data Sheet [chemicalbook.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
"1-Ethyl-2-methylpiperazine" molecular weight and formula
Identity, Synthesis Architecture, and Pharmaceutical Utility
Executive Summary
1-Ethyl-2-methylpiperazine is a specialized heterocyclic diamine serving as a critical pharmacophore in the synthesis of antipsychotics, kinase inhibitors, and filaricidal agents. Unlike symmetrical piperazines, its asymmetric substitution at the C2 and N1 positions introduces chirality and regiochemical complexity that significantly influences binding affinity in drug targets.
This guide outlines the physicochemical identity, synthetic challenges (specifically regioselectivity), and validation protocols required for its integration into high-value pharmaceutical workflows.
Physicochemical Identity
The following data constitutes the core identity of the molecule. Researchers must verify these constants upon receipt of raw material to ensure batch integrity.
| Property | Value | Notes |
| IUPAC Name | 1-Ethyl-2-methylpiperazine | |
| Molecular Formula | C₇H₁₆N₂ | |
| Molecular Weight | 128.22 g/mol | Exact Mass: 128.1313 |
| CAS Registry No. | 5308-25-8 (Generic) | 1187931-30-1 ((R)-isomer); 1033717-23-5 ((S)-isomer) |
| Physical State | Colorless to pale yellow liquid | Hygroscopic amine odor |
| Boiling Point | ~150–157 °C (at 760 mmHg) | Predicted value; vacuum distillation recommended.[1][2][3] |
| Density | 0.89 ± 0.05 g/cm³ | Temperature dependent (20°C) |
| pKa | ~9.3 (N4) / ~5.5 (N1) | N4 is the more basic, less hindered amine. |
Synthetic Architecture & Process Chemistry
The Regioselectivity Challenge
Synthesizing 1-ethyl-2-methylpiperazine from 2-methylpiperazine presents a classic regiochemical problem. The N4 nitrogen (distal to the methyl group) is less sterically hindered and more nucleophilic than the N1 nitrogen (proximal to the methyl group).
-
Direct Alkylation: Reaction with ethyl bromide typically yields the N4-ethyl isomer (1-ethyl-3-methylpiperazine) as the major product.
-
Directed Synthesis: To secure the 1-ethyl-2-methyl regioisomer, a protection-deprotection strategy is required to block the reactive N4 position.
Recommended Workflow: N4-Protection Route
This protocol ensures the ethyl group is installed specifically at the hindered N1 position.
Figure 1: Directed synthesis pathway using Boc-protection to ensure N1 regioselectivity.
Experimental Protocol (Step-by-Step)
Safety Note: Perform all steps in a fume hood. Piperazines are sensitizers.
-
Selective Protection (N4):
-
Dissolve 2-methylpiperazine (1.0 eq) in DCM.
-
Add Boc-anhydride (0.9 eq) slowly at 0°C. The less hindered N4 reacts preferentially.
-
Validation: Check TLC/LC-MS for mono-Boc species.
-
-
Reductive Alkylation (N1):
-
To the 4-Boc-2-methylpiperazine solution, add Acetaldehyde (1.2 eq) and Sodium Triacetoxyborohydride (STAB, 1.5 eq).
-
Stir at Room Temperature for 12 hours. The steric bulk of the Boc group directs the reaction to the N1 position, despite the methyl hindrance.
-
-
Deprotection & Isolation:
-
Treat the crude intermediate with 4M HCl in Dioxane or TFA/DCM (1:1).
-
Basify to pH >12 using NaOH (aq).
-
Extract with DCM or Chloroform (3x).
-
Distillation: Purify via fractional vacuum distillation to remove any unreacted starting material.
-
Analytical Validation
Distinguishing between the 1-ethyl-2-methyl and 1-ethyl-3-methyl isomers is critical.
Gas Chromatography - Mass Spectrometry (GC-MS)
-
Column: DB-17 or equivalent (mid-polarity).
-
Method: Split injection (50:1), Injector 250°C. Ramp 50°C to 260°C.
-
Differentiation: While MW (128.[2][4][5][6]22) is identical, the fragmentation patterns differ.
-
1-Ethyl-2-methyl: Look for alpha-cleavage fragments adjacent to the N1-ethyl group (loss of methyl vs loss of ethyl).
-
NMR Spectroscopy (¹H-NMR)
-
Solvent: CDCl₃ or D₂O.
-
Diagnostic Signals:
-
C2-Methyl Doublet: In the 1-ethyl-2-methyl isomer, the methyl doublet is shielded differently due to the proximity of the N-ethyl group compared to the N-H free amine in the 3-methyl isomer.
-
Ethyl Quartet: Verify the integral ratio (2H) and coupling to the triplet methyl (3H).
-
Pharmaceutical Applications
This scaffold acts as a "privileged structure" in medicinal chemistry, offering:
-
Solubility Enhancement: The basic nitrogens improve the aqueous solubility of lipophilic drug cores.
-
Conformational Restriction: The C2-methyl group locks the piperazine ring into specific chair conformations, potentially increasing binding selectivity.
-
Target Classes:
-
Anthelmintics: Analogues of Diethylcarbamazine (DEC).
-
Kinase Inhibitors: Used as the solvent-exposed tail to improve pharmacokinetic (PK) properties.
-
GPCR Ligands: Modulators of dopamine and serotonin receptors often utilize substituted piperazines.
-
References
-
PubChem. 1-Ethyl-2-methylpiperazine Compound Summary. National Library of Medicine. Link[2]
-
ChemicalBook. 1-Ethyl-2-methylpiperazine Properties and Suppliers.Link
-
Santa Cruz Biotechnology. Piperazine Derivatives and Biochemicals.Link
-
ResearchGate. Development and validation of GC method for the determination of piperazine derivatives.Link
-
Google Patents. Synthesis of substituted piperazines (CN101239957A).Link
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. (R)-1-Ethyl-2-methyl-piperazine | C7H16N2 | CID 30634317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Methylpiperazine - Wikipedia [en.wikipedia.org]
- 4. 1033717-23-5|(S)-1-Ethyl-2-methyl-piperazine|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. scbt.com [scbt.com]
1-Ethyl-2-methylpiperazine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth analysis of 1-Ethyl-2-methylpiperazine, a key heterocyclic building block in modern medicinal chemistry. We will explore its chemical identity, physicochemical properties, synthesis, and applications, with a particular focus on its role in the development of active pharmaceutical ingredients (APIs). This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.
Chemical Identity and Database Information
1-Ethyl-2-methylpiperazine is a disubstituted piperazine derivative. The presence of a chiral center at the 2-position of the piperazine ring means it can exist as a racemic mixture or as individual enantiomers. It is crucial for researchers to use the correct CAS (Chemical Abstracts Service) number corresponding to the specific form of the molecule being used.
| Form | Synonyms | CAS Number | Molecular Formula | Molecular Weight |
| Racemic Mixture | 1-Ethyl-2-methyl-piperazine | 3366-27-6 | C₇H₁₆N₂ | 128.22 g/mol |
| (S)-Enantiomer | (2S)-1-Ethyl-2-methylpiperazine | 1033717-23-5 | C₇H₁₆N₂ | 128.22 g/mol |
| (R)-Enantiomer | (2R)-1-Ethyl-2-methylpiperazine | 1187931-30-1 | C₇H₁₆N₂ | 128.22 g/mol |
Source: Santa Cruz Biotechnology[1], ChemScene[2]
The piperazine moiety is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds.[2][3] Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH, make it a versatile component in drug design.[4] The addition of the ethyl and methyl groups to the piperazine core modifies its lipophilicity, basicity, and steric profile, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties of the final drug molecule.[2]
Physicochemical and Spectroscopic Properties
Understanding the physical and chemical properties of 1-Ethyl-2-methylpiperazine is essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | 157 °C (for 1-ethylpiperazine) | - |
| Density | ~0.9 g/mL | - |
| Solubility | Soluble in water, ethanol, and ether | - |
| pKa | Not readily available, but expected to be in the typical range for tertiary amines (around 9-10) and secondary amines (around 10-11). | - |
Note: Some data is for the closely related 1-ethylpiperazine and is provided as an estimate.
Spectroscopic Characterization
Detailed spectroscopic data for 1-Ethyl-2-methylpiperazine is not widely published. However, based on the analysis of related structures like 1-ethylpiperazine and 2-methylpiperazine, the following spectral characteristics can be predicted:
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be complex due to the asymmetry of the molecule. Key signals would include:
-
A triplet corresponding to the methyl protons of the ethyl group (~1.1 ppm).
-
A quartet for the methylene protons of the ethyl group (~2.4 ppm).
-
A doublet for the methyl protons at the 2-position (~1.0 ppm).
-
A series of multiplets in the region of 2.0-3.5 ppm corresponding to the protons of the piperazine ring.
-
A broad singlet for the N-H proton of the secondary amine.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. Predicted chemical shifts would be:
-
Aliphatic methyl carbons between 10-20 ppm.
-
Aliphatic methylene and methine carbons of the piperazine ring and the ethyl group between 40-60 ppm.
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be observed at m/z = 128. The fragmentation pattern would likely involve the loss of the ethyl group (M-29) and cleavage of the piperazine ring, leading to characteristic fragments.
Synthesis of 1-Ethyl-2-methylpiperazine
The most common and efficient method for the N-alkylation of piperazines is reductive amination .[5][6][7] This one-pot reaction involves the formation of an iminium ion intermediate from a secondary amine and an aldehyde, followed by its reduction to the corresponding tertiary amine.
To synthesize 1-Ethyl-2-methylpiperazine, 2-methylpiperazine would be reacted with acetaldehyde in the presence of a suitable reducing agent.
Caption: Reductive amination workflow for the synthesis of 1-Ethyl-2-methylpiperazine.
Experimental Protocol: Reductive Amination
This protocol is a representative example and may require optimization based on laboratory conditions and desired scale.
Materials:
-
2-Methylpiperazine
-
Acetaldehyde
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Sodium triacetoxyborohydride (STAB) as the reducing agent
-
Acetic acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-methylpiperazine (1.0 equivalent) and dissolve it in the chosen solvent (DCM or DCE).
-
Aldehyde Addition: Add acetaldehyde (1.0-1.2 equivalents) to the solution. If desired, a catalytic amount of acetic acid can be added at this stage to facilitate iminium ion formation.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. The addition may be exothermic.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude 1-Ethyl-2-methylpiperazine can be purified by distillation or column chromatography on silica gel.
Applications in Drug Discovery and Development
The piperazine scaffold is a cornerstone in medicinal chemistry, and 1-Ethyl-2-methylpiperazine serves as a valuable building block for introducing specific structural motifs into drug candidates.[3] Its incorporation can influence a molecule's solubility, cell permeability, and metabolic stability, all critical parameters in drug design.[4]
Role as an Intermediate in API Synthesis
1-Ethyl-2-methylpiperazine and its parent compound, 1-ethylpiperazine, are known starting materials in the synthesis of several important APIs. For instance, the piperazine core is central to the structure of drugs like sildenafil (Viagra) and vardenafil (Levitra). While not a direct precursor in the most common synthesis routes for these specific drugs, the use of substituted piperazines is a general strategy in the development of phosphodiesterase type 5 (PDE5) inhibitors. The presence of impurities such as 1-methylpiperazine in 1-ethylpiperazine starting materials can lead to the formation of related drug impurities, highlighting the importance of analytical methods to ensure the purity of these building blocks.
A validated Gas Chromatography (GC) method has been developed for the quantitative determination of piperazine, 1-methylpiperazine, and 1-ethylpiperazine in pharmaceutical drug substances. This underscores the industrial relevance of controlling the purity of such intermediates.
Incorporation into Novel Pharmacological Agents
The N-substituted piperazine motif is frequently explored in the development of new therapeutics across various disease areas, including:
-
Central Nervous System (CNS) Disorders: The piperazine ring is a common feature in antipsychotics, antidepressants, and anxiolytics. Its ability to interact with various receptors in the brain, such as dopamine and serotonin receptors, makes it a valuable scaffold for CNS-active drugs.
-
Oncology: Many kinase inhibitors used in cancer therapy incorporate a piperazine moiety. This group often enhances the solubility of the drug molecule and provides a key interaction point with the target protein.
-
Infectious Diseases: Piperazine derivatives have been investigated for their antibacterial, antifungal, and antiviral activities.
The synthesis of libraries of N-substituted piperazines, including derivatives of 1-Ethyl-2-methylpiperazine, allows for the systematic exploration of structure-activity relationships (SAR) to optimize the potency, selectivity, and pharmacokinetic profile of new drug candidates.
Safety and Handling
1-Ethyl-2-methylpiperazine and related N-alkylpiperazines are classified as hazardous chemicals and must be handled with appropriate safety precautions.
GHS Hazard Statements:
-
H226: Flammable liquid and vapor.
-
H302: Harmful if swallowed.
-
H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332/H335: Harmful if inhaled / May cause respiratory irritation.
Source: GHS information for related compounds.[8]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames. Keep the container tightly closed.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.
In case of exposure, immediate medical attention is required. For skin contact, flush with plenty of water. For eye contact, rinse cautiously with water for several minutes.
Conclusion
1-Ethyl-2-methylpiperazine is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique structural and physicochemical properties, stemming from the piperazine core and the specific substitution pattern, allow for the modulation of pharmacological activity and pharmacokinetic profiles of APIs. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective application in research and development. The continued exploration of derivatives based on this scaffold holds significant promise for the discovery of novel therapeutics.
References
-
Pearson+. (n.d.). Show how to synthesize the following amines from the indicated st... | Study Prep. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive amination route for selective N‐monosubstitution. Piperazine... | Download Scientific Diagram. Retrieved from [Link]
-
Di Pietro, O., & Viayna, E. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 235. [Link]
- Raj, S., Kumari, K. S., & Bhaskar, B. V. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal, 10(7), 453-457.
-
MDPI. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Show how to synthesize the following amines from the indicated st... | Study Prep in Pearson+ [pearson.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-Ethyl-2-methylpiperazine: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-2-methylpiperazine is a substituted piperazine derivative that serves as a valuable building block in organic synthesis, particularly within the pharmaceutical industry. Its structural motif is incorporated into various active pharmaceutical ingredients (APIs), highlighting its significance in drug discovery and development. This guide provides a comprehensive overview of the physical and chemical properties of 1-Ethyl-2-methylpiperazine, detailed protocols for its synthesis and analysis, and essential safety information.
The piperazine ring is a common scaffold in medicinal chemistry, known for its ability to impart favorable pharmacokinetic properties to drug candidates. The introduction of ethyl and methyl substituents on the piperazine core allows for fine-tuning of a molecule's steric and electronic properties, which can influence its biological activity, selectivity, and metabolic stability. Understanding the fundamental characteristics of 1-Ethyl-2-methylpiperazine is therefore crucial for its effective utilization in the synthesis of novel therapeutic agents.
Chemical Structure and Isomerism
1-Ethyl-2-methylpiperazine possesses a chiral center at the second carbon of the piperazine ring, leading to the existence of two enantiomers: (R)-1-Ethyl-2-methylpiperazine and (S)-1-Ethyl-2-methylpiperazine. The racemic mixture is often referred to by the general CAS number 3366-27-6.
Caption: Chemical Structure of 1-Ethyl-2-methylpiperazine.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 1-Ethyl-2-methylpiperazine is presented in the table below. Data for the specific isomers are provided where available.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆N₂ | [1] |
| Molecular Weight | 128.22 g/mol | [1] |
| CAS Number | 3366-27-6 (racemate) | [1] |
| 1187931-30-1 ((R)-isomer) | ||
| 1033717-23-5 ((S)-isomer) | ||
| Appearance | Clear, colorless to pale yellow liquid | Inferred from related compounds |
| Boiling Point | Not explicitly found; estimated to be similar to 1-ethylpiperazine (157 °C) and 2-methylpiperazine (155 °C) | |
| Density | Not explicitly found; estimated to be similar to 1-ethylpiperazine (0.899 g/mL) | |
| Solubility | Soluble in water, ethanol, and ether | Inferred from related compounds |
| pKa | Not explicitly found; estimated to be in the range of other N-alkyl piperazines (e.g., 1-methylpiperazine ~9.7) |
Synthesis of 1-Ethyl-2-methylpiperazine
A common and efficient method for the synthesis of N-alkylated piperazines is through reductive amination. 1-Ethyl-2-methylpiperazine can be synthesized from 2-methylpiperazine and acetaldehyde via this pathway.
Caption: Reductive Amination Synthesis Workflow.
Experimental Protocol: Synthesis via Reductive Amination
Materials:
-
2-Methylpiperazine
-
Acetaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylpiperazine (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Aldehyde Addition: Cool the solution in an ice bath and add acetaldehyde (1.1 equivalents) dropwise via an addition funnel. Stir the mixture for 30 minutes at 0 °C. The formation of the iminium ion intermediate is expected.
-
Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude 1-Ethyl-2-methylpiperazine by vacuum distillation to yield the final product.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like 1-Ethyl-2-methylpiperazine.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split mode, 20:1).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Expected Mass Fragmentation Pattern: The mass spectrum of 1-Ethyl-2-methylpiperazine is expected to show a molecular ion peak (M+) at m/z 128. Key fragmentation patterns for N-alkyl piperazines typically involve alpha-cleavage adjacent to the nitrogen atoms. Expected fragments include the loss of an ethyl group ([M-29]+ at m/z 99) and the loss of a methyl group from the ring ([M-15]+ at m/z 113). The base peak is often a fragment resulting from the cleavage of the piperazine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
-
δ 0.9-1.1 ppm (t, 3H): Methyl protons of the ethyl group.
-
δ 1.0-1.2 ppm (d, 3H): Methyl protons at the C2 position of the piperazine ring.
-
δ 1.8-3.0 ppm (m, 9H): Methylene protons of the ethyl group and the piperazine ring protons. The complexity of this region is due to overlapping signals and diastereotopicity.
-
δ ~1.5-2.0 ppm (br s, 1H): N-H proton of the piperazine ring.
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
-
δ ~12-15 ppm: Methyl carbon of the ethyl group.
-
δ ~15-20 ppm: Methyl carbon at the C2 position.
-
δ ~45-60 ppm: Methylene carbons of the piperazine ring and the ethyl group.
Infrared (IR) Spectroscopy
Expected IR Absorption Bands:
-
3300-3400 cm⁻¹ (N-H stretch): A medium, sharp peak characteristic of a secondary amine.
-
2800-3000 cm⁻¹ (C-H stretch): Strong absorptions from the alkyl groups and the piperazine ring.
-
1450-1470 cm⁻¹ (C-H bend): Bending vibrations of the methylene and methyl groups.
-
1100-1200 cm⁻¹ (C-N stretch): Characteristic stretching vibrations for aliphatic amines.
Reactivity and Stability
1-Ethyl-2-methylpiperazine is a stable compound under normal laboratory conditions. As a secondary amine, it can undergo further alkylation or acylation at the unsubstituted nitrogen. It is a basic compound and will react with acids to form salts.
Storage and Handling:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed to prevent moisture absorption and oxidation.
-
Store away from strong oxidizing agents and acids.
-
It is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) for long-term stability.
Safety and Toxicology
While specific toxicological data for 1-Ethyl-2-methylpiperazine is limited, information from related N-alkyl piperazines suggests that it should be handled with care.
Potential Hazards:
-
Skin and Eye Irritation: May cause skin and eye irritation upon contact.
-
Inhalation: May cause respiratory tract irritation.
-
Ingestion: May be harmful if swallowed.
Recommended Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Work in a well-ventilated area, preferably in a fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
In case of contact, immediately flush the affected area with plenty of water.
-
If inhaled, move to fresh air.
-
If swallowed, seek immediate medical attention.
Applications in Drug Development
Substituted piperazines are integral components of numerous drugs across various therapeutic areas. The 1-ethyl-2-methylpiperazine scaffold can be found in compounds investigated for their potential as central nervous system (CNS) agents, anti-inflammatory drugs, and other therapeutic categories. The specific substitution pattern can influence the compound's affinity for biological targets and its overall pharmacological profile.
Conclusion
1-Ethyl-2-methylpiperazine is a key synthetic intermediate with significant potential in the field of drug discovery and development. A thorough understanding of its physical and chemical properties, coupled with robust methods for its synthesis and analysis, is essential for its effective application. This guide provides a foundational resource for researchers and scientists working with this versatile molecule.
References
-
Multichem. 1-Ethylpiperazine. [Link]
-
PubChem. (R)-1-Ethyl-2-methyl-piperazine. [Link]
-
PubChem. (S)-1-Ethyl-2-methyl-piperazine. [Link]
- Abdel-Hay, K. M. H. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University.
- Shiva Raj, K., et al. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal, 10(7), 453-457.
-
Loba Chemie. N-METHYLPIPERAZINE FOR SYNTHESIS MSDS. [Link]
Sources
A Technical Guide to the Solubility and Stability of 1-Ethyl-2-methylpiperazine for Researchers and Drug Development Professionals
Introduction: Understanding the Physicochemical Landscape of 1-Ethyl-2-methylpiperazine
1-Ethyl-2-methylpiperazine, a substituted diamine, presents a unique set of physicochemical properties that are of considerable interest in pharmaceutical development and medicinal chemistry. As a derivative of piperazine, a scaffold frequently employed in the design of bioactive molecules, its solubility and stability are critical parameters that dictate its suitability as a drug candidate or a key synthetic intermediate.[1][2] The presence of both a secondary and a tertiary amine within the piperazine ring, along with alkyl substituents, influences its polarity, basicity, and susceptibility to degradation.
This technical guide provides an in-depth exploration of the solubility and stability of 1-Ethyl-2-methylpiperazine. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively handle and characterize this compound. The insights and protocols detailed herein are grounded in established principles of physical chemistry and pharmaceutical sciences, ensuring a robust and scientifically rigorous approach.
Solubility Profile: A Predictive and Experimental Approach
The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its bioavailability and developability. For 1-Ethyl-2-methylpiperazine, its solubility is expected to be influenced by the interplay of its structural features. The piperazine core, with its two nitrogen atoms, can act as a hydrogen bond acceptor and the secondary amine as a hydrogen bond donor, which generally confers good aqueous solubility.[1][2] However, the ethyl and methyl substituents introduce lipophilic character, which may modulate its solubility in aqueous and organic media.
Predicted Solubility Characteristics
Based on the general properties of piperazine and its derivatives, we can infer the following solubility characteristics for 1-Ethyl-2-methylpiperazine:
-
Aqueous Solubility: The parent compound, piperazine, is freely soluble in water.[3] The alkyl substitutions on 1-Ethyl-2-methylpiperazine are expected to slightly decrease its aqueous solubility compared to the unsubstituted piperazine. However, it is predicted to remain reasonably soluble in aqueous solutions, particularly at acidic pH where the amine groups will be protonated.
-
Organic Solvent Solubility: Piperazine and its derivatives are generally soluble in polar organic solvents such as ethanol and methanol.[4] 1-Ethyl-2-methylpiperazine is anticipated to exhibit good solubility in these solvents. Its solubility in less polar organic solvents like dichloromethane and ethyl acetate is likely to be moderate, while it is expected to have poor solubility in non-polar solvents such as hexane.
Quantitative Solubility Data
| Solvent System | Predicted Solubility | Experimental Determination (Method) |
| Water (pH 7.4) | Moderately to Highly Soluble | Thermodynamic Shake-Flask |
| 0.1 N HCl | Highly Soluble | Thermodynamic Shake-Flask |
| Phosphate Buffered Saline (PBS) | Moderately to Highly Soluble | Kinetic Solubility Assay |
| Ethanol | Highly Soluble | Thermodynamic Shake-Flask |
| Methanol | Highly Soluble | Thermodynamic Shake-Flask |
| Dichloromethane | Moderately Soluble | Thermodynamic Shake-Flask |
| Ethyl Acetate | Sparingly Soluble | Thermodynamic Shake-Flask |
| Hexane | Poorly Soluble | Thermodynamic Shake-Flask |
Experimental Protocols for Solubility Determination
To obtain reliable and reproducible solubility data, standardized experimental protocols are essential. Below are detailed methodologies for determining both kinetic and thermodynamic solubility.
This high-throughput method is ideal for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.[5][6][7][8]
Objective: To determine the concentration at which a compound precipitates from an aqueous buffer when added from a concentrated DMSO stock solution.
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of 1-Ethyl-2-methylpiperazine in 100% DMSO.
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Assay Plate Preparation: Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to the wells of a 96-well microplate.
-
Addition of Aqueous Buffer: Add an aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final desired compound concentrations (typically with a final DMSO concentration of 1-2%).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.[6]
-
Detection of Precipitation: Measure the turbidity of each well using a nephelometer or by assessing light scattering with a plate reader.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.
Diagram of Kinetic Solubility Workflow
Caption: Workflow for Kinetic Solubility Determination.
This method determines the equilibrium solubility of a compound and is considered the gold standard.[5]
Objective: To determine the saturation concentration of a compound in a specific solvent at equilibrium.
Methodology:
-
Sample Preparation: Add an excess amount of solid 1-Ethyl-2-methylpiperazine to a series of vials containing the desired solvents (e.g., water, buffers of different pH, organic solvents).
-
Equilibration: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of 1-Ethyl-2-methylpiperazine in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Data Reporting: The thermodynamic solubility is reported as the average concentration from replicate experiments.
Diagram of Thermodynamic Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Profile: A Comprehensive Forced Degradation Study
Evaluating the intrinsic stability of a molecule is paramount in drug development. Forced degradation studies, or stress testing, are conducted to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods and understanding the molecule's liabilities.[9][10] For 1-Ethyl-2-methylpiperazine, its stability profile will be influenced by the presence of the amine functionalities, which can be susceptible to oxidation.
Predicted Stability and Degradation Pathways
-
Hydrolytic Stability: The C-N bonds in the piperazine ring are generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, ring-opening or other degradations could potentially occur, though this is less common for simple alkylpiperazines.
-
Oxidative Stability: The secondary and tertiary amines in 1-Ethyl-2-methylpiperazine are potential sites for oxidation. This could lead to the formation of N-oxides, hydroxylamines, or ring-opened products. The presence of a methyl group adjacent to a nitrogen atom might also be a site for oxidative metabolism-like reactions.
-
Thermal Stability: Piperazine derivatives are generally thermally stable. However, at elevated temperatures, decomposition can occur, leading to fragmentation of the molecule.
-
Photostability: While the core piperazine structure does not have a strong chromophore to absorb UV-Vis light, impurities or formulation excipients could sensitize the molecule to photodegradation. Studies on related compounds suggest that some piperazine derivatives can degrade under UV light.
Forced Degradation Study Protocol
A comprehensive forced degradation study should be performed according to ICH guidelines (Q1A(R2)).[11][12][13] The goal is to achieve 5-20% degradation to ensure that the degradation products are generated at detectable levels without completely consuming the parent compound.[10][12]
Objective: To investigate the degradation of 1-Ethyl-2-methylpiperazine under various stress conditions and to identify the resulting degradation products.
Methodology:
-
Sample Preparation: Prepare solutions of 1-Ethyl-2-methylpiperazine (e.g., at 1 mg/mL) in various media for stress testing. A control sample, protected from stress conditions, should be analyzed concurrently.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).
-
Base Hydrolysis: Treat the sample with 0.1 N NaOH at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidation: Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature for a defined period (e.g., up to 7 days).
-
Thermal Degradation (Solid State): Expose the solid compound to dry heat (e.g., 80°C) for a defined period.
-
Thermal Degradation (Solution): Heat a solution of the compound at a high temperature (e.g., 80°C) for a defined period.
-
Photostability: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A dark control should be run in parallel.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV and/or mass spectrometric detection).
-
Data Evaluation:
-
Quantify the amount of remaining 1-Ethyl-2-methylpiperazine.
-
Detect and quantify the formation of degradation products.
-
Perform mass balance calculations to account for all the material.
-
Characterize the major degradation products using techniques such as LC-MS/MS and NMR.
-
Diagram of Forced Degradation Study Workflow
Caption: Workflow for a Comprehensive Forced Degradation Study.
Conclusion: A Pathway to Comprehensive Characterization
While specific, publicly available data on the solubility and stability of 1-Ethyl-2-methylpiperazine is limited, a robust understanding can be built upon the known properties of related piperazine derivatives and the application of standardized, rigorous experimental protocols. This technical guide provides a framework for researchers and drug development professionals to predict, measure, and interpret these critical physicochemical parameters. By following the detailed methodologies for solubility determination and forced degradation studies, scientists can generate the high-quality data necessary to make informed decisions in the development of new chemical entities and pharmaceutical products. The self-validating nature of these protocols ensures the integrity and reliability of the results, paving the way for successful and efficient drug development.
References
-
Solubility of Things. Piperazine. [Link]
-
Wikipedia. Piperazine. [Link]
-
Kubickova, J., et al. (2020). Substituted Piperazines as Novel Potential Radioprotective Agents. Molecules, 25(3), 493. [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 135-150. [Link]
-
Barreiro, G., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6032. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Raj, S., et al. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal, 10(7), 452-457. [Link]
-
ICH Q1A(R2) Guideline. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Lepaumier, H., et al. (2011). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 5(4), 811-827. [Link]
-
Zhang, R., et al. (2016). CO2 solubility measurement and thermodynamic modeling for 1-methylpiperazine/water/CO2. Fluid Phase Equilibria, 417, 128-137. [Link]
-
De la-Torre, V. G., et al. (2019). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. PLoS Neglected Tropical Diseases, 13(7), e0007527. [Link]
-
Purdie, J. W. (1968). The Hydrolysis of Piperazine-2,5-dione. Biochemistry, 7(10), 3479-3484. [Link]
-
ResearchGate. pK a values of common substituted piperazines. [Link]
-
ICH. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
-
PubChem. Piperazine. [Link]
-
Bain, J. P., & Pollard, C. B. (1939). Derivatives of Piperazine. XVIII. Synthesis of Substituted Piperazines and the Hydrolysis of Amines. Journal of the American Chemical Society, 61(10), 2704-2705. [Link]
-
Wang, H., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis, 13(5), 3237-3243. [Link]
-
TSI Journals. Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]
-
Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]
-
SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]
-
European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
-
ACS Publications. High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. [Link]
- Google Patents.
-
European Pharmaceutical Review. A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]
-
New Journal of Chemistry. Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. [Link]
-
ResearchGate. Thermodynamic and Kinetic Modeling of Piperazine/2-Methylpiperazine. [Link]
-
MDPI. Synthesis of Piperazines by C-H Functionalization. [Link]
-
ResearchGate. Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms . [Link]
-
FDA. Q1 Stability Testing of Drug Substances and Drug Products. [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
PMC. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. [Link]
-
JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
ResearchGate. Kinetic solubility: Experimental and machine-learning modeling perspectives. [Link]
-
ResearchGate. High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. [Link]
-
ICH. Quality Guidelines. [Link]
-
PubMed. The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase. [Link]
-
Analytical Chemistry: An Indian Journal. GC determination of substituted piperazines in pharmaceutical drug substances. [Link]
-
ResearchGate. CO2 solubility in aqueous 1-methylpiperazine and its blend with 2-amino-2-methyl-1-propanol: New experimental data and leveraging Random Forest model for accurate prediction. [Link]
-
PubMed. A validated stability-indicating reversed-phase-UPLC method for simultaneous estimation of promethazine hydrochloride, methylparaben, propylparaben and sodium benzoate assay of cough suppressant and antihistamine liquid oral dosage forms. [Link]
-
ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
PubChem. 1-Methylpiperazine. [Link]
Sources
- 1. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 2. Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI [encyclopedia.pub]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. enamine.net [enamine.net]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. database.ich.org [database.ich.org]
- 12. resolvemass.ca [resolvemass.ca]
- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Spectroscopic Unveiling of 1-Ethyl-2-methylpiperazine: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of 1-Ethyl-2-methylpiperazine, a substituted piperazine derivative of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By delving into the principles behind the data and providing practical experimental insights, this guide aims to serve as an authoritative resource for the structural elucidation and analysis of this compound and its analogues.
The Structural Significance of 1-Ethyl-2-methylpiperazine
Piperazine and its derivatives are ubiquitous scaffolds in pharmaceuticals, known for their versatile biological activities.[1] The introduction of alkyl substituents, such as an ethyl group at the 1-position and a methyl group at the 2-position of the piperazine ring, significantly influences the molecule's physicochemical properties, including its lipophilicity, basicity, and conformational behavior. A thorough understanding of its spectroscopic signature is paramount for confirming its chemical identity, assessing its purity, and studying its metabolic fate.
Below is a diagram illustrating the molecular structure of 1-Ethyl-2-methylpiperazine.
Caption: Molecular structure of 1-Ethyl-2-methylpiperazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-Ethyl-2-methylpiperazine, both ¹H and ¹³C NMR provide critical information for structural confirmation.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of 1-Ethyl-2-methylpiperazine is predicted to exhibit a complex pattern of signals arising from the protons on the piperazine ring and the ethyl and methyl substituents. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the substitution pattern.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ethyl-CH₃ | ~1.1 | Triplet (t) | 3H |
| Methyl-CH₃ | ~1.0 | Doublet (d) | 3H |
| Piperazine-H2 | ~2.8 | Multiplet (m) | 1H |
| Ethyl-CH₂ | ~2.4 | Quartet (q) | 2H |
| Piperazine Ring Protons | 2.2 - 3.0 | Multiplets (m) | 7H |
| N-H | Variable (broad) | Singlet (s) | 1H |
Interpretation of the ¹H NMR Spectrum:
-
Ethyl Group: The ethyl group will present as a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂), arising from coupling with each other.
-
Methyl Group: The methyl group at the C2 position will appear as a doublet due to coupling with the adjacent proton on C2.
-
Piperazine Ring Protons: The protons on the piperazine ring will show complex multiplets in the range of 2.2-3.0 ppm. The exact chemical shifts and coupling patterns are dependent on the chair conformation of the ring and the relative stereochemistry.
-
N-H Proton: The proton on the secondary amine (N4) will likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ethyl-CH₃ | ~12 |
| Methyl-CH₃ | ~15 |
| Ethyl-CH₂ | ~52 |
| Piperazine-C2 | ~55 |
| Piperazine-C3, C5, C6 | ~45 - 58 |
Interpretation of the ¹³C NMR Spectrum:
-
Alkyl Carbons: The carbons of the ethyl and methyl groups are expected to appear in the upfield region of the spectrum.
-
Piperazine Ring Carbons: The carbons of the piperazine ring will resonate in the mid-field region, with their specific chemical shifts influenced by the nitrogen atoms and the alkyl substituents. Due to the substitution, the four carbons of the piperazine ring are expected to be chemically non-equivalent, leading to four distinct signals.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra of 1-Ethyl-2-methylpiperazine is crucial for accurate structural analysis.
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-Ethyl-2-methylpiperazine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly for the N-H proton.[2]
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-100 ppm for this molecule).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the signals in the ¹H NMR spectrum.
-
The following diagram outlines the general workflow for NMR analysis.
Caption: Predicted primary α-cleavage fragmentation pathways of 1-Ethyl-2-methylpiperazine.
Experimental Protocol for Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like 1-Ethyl-2-methylpiperazine.
-
Sample Preparation: Prepare a dilute solution of 1-Ethyl-2-methylpiperazine in a volatile organic solvent (e.g., methanol or dichloromethane).
-
GC Separation:
-
Inject a small volume of the sample solution into the GC.
-
Use a suitable capillary column (e.g., a non-polar DB-5ms column).
-
Employ a temperature program to ensure good separation from any impurities.
-
-
MS Detection:
-
Use electron ionization (EI) at 70 eV.
-
Acquire mass spectra over a suitable m/z range (e.g., 40-200 amu).
-
-
Data Analysis:
-
Identify the peak corresponding to 1-Ethyl-2-methylpiperazine in the total ion chromatogram.
-
Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.
-
Conclusion
The spectroscopic analysis of 1-Ethyl-2-methylpiperazine by NMR, IR, and MS provides a detailed and complementary set of data for its unequivocal structural confirmation. This guide has presented the predicted spectroscopic features based on the analysis of its structural analogues and general spectroscopic principles. The provided experimental protocols offer a starting point for researchers to obtain high-quality data. A thorough understanding of these spectroscopic techniques is essential for any scientist working with novel piperazine derivatives in the pursuit of new therapeutic agents.
References
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Wessig, P., & Pöthig, A. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41348–41357. [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine. Retrieved from [Link]
-
Özdemir, Ü., et al. (2017). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. Turkish Journal of Chemistry, 41(4), 595-606. [Link]
-
University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
-
Whitman College. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(16), 4995. [Link]
-
YouTube. (2022, December 24). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]
-
Yılmaz, F., & Çavuşoğlu, B. K. (2019). Design and Synthesis of Some Piperazine Hybrid Molecules. Revue Roumaine de Chimie, 64(1), 57-64. [Link]
Sources
"1-Ethyl-2-methylpiperazine" safety and handling precautions
An In-depth Technical Guide to the Safe Handling of 1-Ethyl-2-methylpiperazine
Introduction: 1-Ethyl-2-methylpiperazine is a substituted piperazine derivative, a class of heterocyclic compounds widely utilized as building blocks in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals.[1][2] The dual amine functionality within the piperazine core makes it a versatile intermediate for creating complex molecular architectures. However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.
This guide is designed for researchers, chemists, and drug development professionals who handle 1-Ethyl-2-methylpiperazine in a laboratory or process development setting. Due to the limited publicly available safety data specifically for 1-Ethyl-2-methylpiperazine, this document synthesizes information from its structural analogues, such as 2-Methylpiperazine, N-Methylpiperazine, and N-Ethylpiperazine, to provide a comprehensive safety framework. This approach, known as "read-across," is a standard toxicological principle for assessing the hazards of related chemical substances. The primary objective is to equip personnel with the knowledge to perform a robust risk assessment and implement controls that ensure personal safety and environmental protection.
Section 1: Hazard Identification and Risk Assessment
The cornerstone of safe chemical handling is a comprehensive understanding of the intrinsic hazards. Based on data from the chiral-specific (S)-1-Ethyl-2-methyl-piperazine and its close analogues, the compound is classified as a hazardous substance.[3][4][5]
The primary hazards are associated with its corrosive nature, flammability, and potential for causing skin and respiratory sensitization.[6]
GHS Hazard Classification Summary
| Hazard Class | GHS Category | Hazard Statement | Source (Analogue/Specific) |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour. | N-Methylpiperazine, N-Ethylpiperazine |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | (S)-1-Ethyl-2-methylpiperazine[4][5] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. | N-Methylpiperazine |
| Acute Toxicity, Inhalation | Category 3 / 4 | H331/H332: Toxic/Harmful if inhaled.[6] | N-Methylpiperazine[6] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage. | N-Methylpiperazine |
| Skin Irritation | Category 2 | H315: Causes skin irritation. | (S)-1-Ethyl-2-methylpiperazine[4][5] |
| Serious Eye Damage/Irritation | Category 1 | H318/H319: Causes serious eye damage/irritation.[4][5] | N-Methylpiperazine, (S)-1-Ethyl-2-methylpiperazine[4][5] |
| Respiratory/Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[6] | N-Methylpiperazine[6] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation. | (S)-1-Ethyl-2-methylpiperazine[4][5] |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child. | N-Methylpiperazine |
Causality of Hazards:
-
Corrosivity: The two nitrogen atoms in the piperazine ring are basic. Like other amines, 1-Ethyl-2-methylpiperazine can cause severe chemical burns upon contact with skin, eyes, and mucous membranes. Ingestion can lead to perforation of the gastrointestinal tract.[3][7]
-
Flammability: The presence of ethyl and methyl groups contributes to its flammability. Vapors are heavier than air and can travel to an ignition source, causing a flashback.[8]
-
Sensitization: Substituted piperazines are known sensitizers. Initial exposure may not cause a reaction, but subsequent contact can trigger a severe allergic response, including skin rashes or asthma-like symptoms.[3]
Section 2: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to risk mitigation is essential. The "Hierarchy of Controls" provides a framework for implementing the most effective safety measures.
Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.
Engineering Controls: These are the primary methods for isolating personnel from the hazard.
-
Ventilation: All handling of 1-Ethyl-2-methylpiperazine must be conducted in a certified chemical fume hood to control vapor inhalation.[9]
-
Safety Equipment: Facilities must be equipped with a readily accessible safety shower and eyewash station.[9]
-
Grounding: To prevent ignition from static discharge, containers and receiving equipment must be properly grounded and bonded during transfers.
Personal Protective Equipment (PPE): PPE is the last line of defense and must be selected based on the specific hazards.
| PPE Type | Specification | Rationale and Protocol |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). | Inspect gloves before each use. Use proper glove removal technique (without touching the outer surface) to avoid skin contact. Dispose of contaminated gloves immediately.[10] |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Provides protection against splashes and vapors. Standard safety glasses are insufficient.[8] |
| Skin/Body Protection | Flame-retardant lab coat and impervious clothing. | Wear a fully buttoned lab coat. For larger quantities or splash risks, chemical-resistant aprons or suits are required.[10] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges. | Required if engineering controls are insufficient, during a large spill, or for emergency response.[11] |
Section 3: Safe Handling & Storage Protocols
Adherence to strict protocols is critical to prevent exposure and accidents.
Experimental Protocol: Standard Laboratory Handling
-
Preparation: Before starting, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of unnecessary items. Ensure spill kits and emergency contacts are accessible.
-
PPE Donning: Don all required PPE as specified in Section 2.
-
Aliquotting: Use only non-sparking tools for opening containers and transferring the chemical.[11] Perform all transfers within the fume hood. Keep containers tightly closed when not in use.[12]
-
Reaction Setup: When adding to a reaction, do so slowly, especially if the reaction is exothermic. Be aware that reactions with strong acids or oxidizing agents can be violent.[11]
-
Post-Handling: After use, securely seal the container. Wipe down the work area.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[8][9] Do not eat, drink, or smoke in the work area.[3]
Storage Requirements:
-
Location: Store in a cool, dry, well-ventilated area designated for flammable and corrosive liquids.[9]
-
Conditions: Keep containers tightly closed to prevent absorption of moisture and CO2 from the air. Store away from heat, sparks, and open flames.[11]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and other incompatible materials.[11]
Section 4: Emergency Procedures
Rapid and correct response during an emergency can significantly mitigate harm.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[11] |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15-30 minutes while removing all contaminated clothing, shoes, and jewelry.[6] A safety shower should be used if available. Seek immediate medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist. |
| Ingestion | Do NOT induce vomiting due to the risk of perforation.[7][11] If the person is conscious, rinse their mouth with water and have them drink two glasses of water. Never give anything by mouth to an unconscious person.[7][13] Seek immediate medical attention.[13] |
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[3][8] Water spray can be used to cool adjacent containers.[3]
-
Unsuitable Media: Do not use a heavy water stream, as it may spread the fire.[8]
-
Firefighter Protection: Firefighters must wear full body protective clothing and a self-contained breathing apparatus (SCBA).[3]
Section 5: Disposal Considerations
1-Ethyl-2-methylpiperazine and its containers must be treated as hazardous waste.
-
Classification: Waste generators must determine if a discarded chemical is classified as hazardous waste according to EPA guidelines (40 CFR Parts 261.3) or other local and state regulations.[9]
-
Procedure: Dispose of contents and containers at an approved waste disposal plant.[11] Do not discharge into sewers or waterways.[3] Empty containers may retain flammable and corrosive vapors and should be handled with care.
Section 6: Physicochemical & Toxicological Properties
This data is essential for designing experiments and understanding the substance's behavior.
| Property | Value | Source/Note |
| Chemical Formula | C₇H₁₆N₂ | (S)-enantiomer[5] |
| Molecular Weight | 128.22 g/mol | (S)-enantiomer[5] |
| Appearance | Clear, colorless liquid (presumed) | Analogue: N-Ethylpiperazine[8] |
| Flash Point | ~42 °C / 107.6 °F | Analogue: 1-Methylpiperazine[7] |
| Storage Temperature | Room temperature, keep in dark place, inert atmosphere | (S)-enantiomer[4] |
Toxicological Profile Summary: The toxicological properties have not been fully investigated for 1-Ethyl-2-methylpiperazine itself. However, based on data from analogues, it is extremely destructive to the tissues of mucous membranes, the upper respiratory tract, eyes, and skin. Inhalation may cause spasms, inflammation, edema of the larynx and bronchi, and chemical pneumonitis. Symptoms of overexposure can include a burning sensation, coughing, wheezing, laryngitis, headache, nausea, and vomiting.
Conclusion
1-Ethyl-2-methylpiperazine is a valuable chemical intermediate whose safe use is contingent upon a respect for its hazards. By implementing robust engineering controls, utilizing appropriate personal protective equipment, adhering to strict handling protocols, and being prepared for emergencies, researchers can effectively mitigate the risks associated with this compound. This guide provides the foundational knowledge for a comprehensive safety program, which should always be augmented by institution-specific training and a thorough review of the most current Safety Data Sheet available.
References
- Material Safety Data Sheet - 2-Methylpiperazine, 98%. (n.d.). Cole-Parmer.
- 2-Methylpiperazine Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- 1-Methylpiperazin-2-one Safety Data Sheet. (n.d.). ChemicalBook.
- N-ETHYL PIPERAZINE Material Safety Data Sheet. (n.d.). CDH Fine Chemical.
- N-METHYLPIPERAZINE GHS Safety Data Sheet. (n.d.). S D Fine-Chem Limited.
- 1-Methylpiperazine Safety Data Sheet. (n.d.). ChemicalBook.
- 1-Methylpiperazine Safety Data Sheet. (2023, June 23). Apollo Scientific.
- 2-Methylpiperazine Safety Data Sheet. (2025, December 18). Fisher Scientific.
- 1-Methylpiperazine Safety Data Sheet. (2025, May 6). Sigma-Aldrich.
- N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS. (2016, June 7). Loba Chemie.
- 1-Ethylpiperazine-2,3-dione Safety Data Sheet. (2025, December 21). Fisher Scientific.
- 1-Methylpiperazine Safety Data Sheet. (2025, December 19). Fisher Scientific.
- (S)-1-Ethyl-2-methyl-piperazine Product Information. (n.d.). BLDpharm.
- (S)-1-Ethyl-2-methyl-piperazine Product Information. (n.d.). ChemScene.
- (R)-1-Ethyl-2-methyl-piperazine. (n.d.). PubChem.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines. (n.d.). MDPI.
- A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. (2025, August 6). ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. 1033717-23-5|(S)-1-Ethyl-2-methyl-piperazine|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.ca [fishersci.ca]
- 8. lobachemie.com [lobachemie.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
- 12. 1-Methylpiperazine - Safety Data Sheet [chemicalbook.com]
- 13. chemicalbook.com [chemicalbook.com]
Technical Guide: Biological Activity & Medicinal Utility of 1-Ethyl-2-methylpiperazine Derivatives
Executive Summary
1-Ethyl-2-methylpiperazine (CAS: 1187931-30-1 for (R)-isomer) represents a specialized subclass of the piperazine "privileged scaffold."[1][2] Unlike the symmetric piperazine core found in historical anthelmintics like Diethylcarbamazine (DEC), the introduction of the 2-methyl group creates a chiral center. This structural modification is critical in modern medicinal chemistry for two reasons: it introduces conformational constraints that can enhance receptor selectivity, and it breaks metabolic symmetry, potentially altering pharmacokinetic profiles.
This guide analyzes the biological utility of 1-Ethyl-2-methylpiperazine derivatives, focusing on their role as pharmacophores in Poly(ADP-ribose)polymerase (PARP) inhibitors (Oncology) and Antimicrobial agents .
Medicinal Chemistry: The "Methyl Effect"
The biological activity of this scaffold is governed by the steric and electronic influence of its substituents.
Conformational Locking
Simple piperazines exist in a dynamic equilibrium between chair conformers. The addition of a methyl group at the C2 position introduces a steric bias.
-
Equatorial Preference: The bulky methyl group prefers the equatorial position to minimize 1,3-diaxial interactions.
-
Selectivity: This "locks" the nitrogen lone pairs into specific vectors, improving binding affinity for rigid protein pockets (e.g., the catalytic cleft of PARP enzymes).
Structure-Activity Relationship (SAR)
| Substituent | Position | Biological Impact |
| Ethyl Group | N1 | Increases lipophilicity (LogP); improves blood-brain barrier (BBB) penetration; provides steric bulk to prevent rapid N-oxidation. |
| Methyl Group | C2 | Introduces chirality ((R) vs (S)); restricts conformational flexibility; creates metabolic "soft spots" or blocks metabolic sites depending on orientation. |
| Secondary Amine | N4 | The "warhead" attachment point; allows coupling to aryl/heteroaryl scaffolds (e.g., phthalazinones in PARP inhibitors). |
Therapeutic Applications & Case Studies
Oncology: PARP Inhibitors
The most high-value application of 1-Ethyl-2-methylpiperazine derivatives is in the synthesis of PARP inhibitors (e.g., analogs related to Olaparib or Talazoparib).
-
Mechanism: PARP enzymes repair single-strand DNA breaks. Inhibiting PARP in cancer cells (especially BRCA-mutated ones) leads to "synthetic lethality."
-
Role of the Scaffold: The piperazine ring acts as a soluble linker that projects the molecule out of the NAD+ binding pocket, often interacting with solvent-exposed residues to improve solubility and oral bioavailability. The 2-methyl group enhances selectivity against PARP-2 vs PARP-1 isoforms.
Antimicrobial & Antifungal Activity
Derivatives where the N4 position is substituted with lipophilic aryl groups (e.g., benzothiazoles or chalcones) exhibit significant antimicrobial activity.
-
Target: Bacterial cell wall synthesis or fungal ergosterol pathways.
-
Potency: N-ethyl-2-methylpiperazine derivatives have shown MIC values comparable to standard antibiotics against S. aureus and P. aeruginosa in preclinical screens.
Visualizing the Mechanism
The following diagram illustrates the logical flow from the chemical scaffold to its biological effect in a cancer context (PARP Inhibition).
Caption: Logical pathway connecting the 1-Ethyl-2-methylpiperazine scaffold to therapeutic oncology outcomes via PARP inhibition.
Experimental Protocols
Protocol A: Synthesis of N-Substituted Derivatives
Objective: To couple 1-ethyl-2-methylpiperazine to an aryl chloride (Ar-Cl) for biological testing.
Reagents:
-
Aryl Chloride (1.0 eq)[2]
-
Cesium Carbonate (
, 2.0 eq) -
Palladium Catalyst (
/ BINAP, 5 mol%) -
Solvent: Toluene or 1,4-Dioxane (Anhydrous)
Workflow:
-
Inerting: Charge a Schlenk flask with Ar-Cl,
, and Pd-catalyst. Evacuate and backfill with (3x). -
Addition: Add anhydrous solvent, followed by 1-Ethyl-2-methylpiperazine via syringe.
-
Reaction: Heat to 100°C for 12–16 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Workup: Cool to RT, filter through a Celite pad. Concentrate filtrate in vacuo.
-
Purification: Flash column chromatography (Silica gel, Gradient: 0-10% MeOH/DCM).
Protocol B: PARP Enzymatic Inhibition Assay
Objective: Quantify the
Validation System:
-
Positive Control: Olaparib (
nM). -
Negative Control: DMSO vehicle.
-
Readout: Chemiluminescence (measuring biotinylated poly(ADP-ribose) formation).
Step-by-Step:
-
Plate Prep: Coat 96-well microplates with Histone proteins (substrate). Incubate overnight at 4°C.
-
Compound Dilution: Prepare 3-fold serial dilutions of the test compound in assay buffer (50 mM Tris-HCl, pH 8.0, 10 mM
). -
Enzyme Addition: Add 20 ng/well of recombinant PARP-1 enzyme. Incubate 15 min at RT.
-
Activation: Initiate reaction by adding biotinylated NAD+ and activated DNA.
-
Incubation: Incubate for 60 min at RT.
-
Detection: Wash plate (PBS-T). Add Streptavidin-HRP conjugate (1:5000). Incubate 30 min.
-
Analysis: Add chemiluminescent substrate (ECL). Read luminescence on a plate reader.
-
Calculation: Plot RLU vs. Log[Concentration]. Fit to a 4-parameter logistic equation to determine
.
Workflow Visualization: Assay Screening
Caption: High-throughput screening workflow for validating PARP inhibition activity of piperazine derivatives.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 30634317, (2R)-1-Ethyl-2-methylpiperazine. Retrieved from [Link]
- Google Patents (2010).Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP). Patent US8999987B2.
-
Patel, P. R., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. Retrieved from [Link]
-
ChemSrc (2025). (S)-1-Ethyl-2-methylpiperazine dihydrochloride - CAS: 2664977-66-4. Retrieved from [Link]
-
MDPI (2022). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molbank. Retrieved from [Link][3]
Sources
The Strategic deployment of 1-Ethyl-2-methylpiperazine in Modern Medicinal Chemistry: A Technical Guide
Abstract
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and favorable physicochemical properties. This technical guide delves into the nuanced role of a specific, asymmetrically substituted derivative, 1-Ethyl-2-methylpiperazine , in contemporary drug discovery. Moving beyond a general overview of piperazines, we will dissect the strategic implications of the N-ethyl and C2-methyl substitutions, examining how these modifications influence molecular conformation, basicity, lipophilicity, and ultimately, the pharmacokinetic and pharmacodynamic profiles of drug candidates. Through an analysis of its application as a key intermediate in the synthesis of targeted therapeutics, such as Poly(ADP-ribose)polymerase (PARP) and Prolyl Hydroxylase Domain (PHD) inhibitors, this guide will illuminate the causal reasoning behind its selection in complex molecular architectures. Detailed synthetic protocols, workflow visualizations, and structure-activity relationship (SAR) insights are provided to equip researchers and drug development professionals with a comprehensive understanding of 1-Ethyl-2-methylpiperazine's strategic value.
The Piperazine Moiety: A Privileged Scaffold in Drug Design
The six-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4, known as piperazine, is a recurring motif in a vast array of clinically successful drugs.[1] Its prevalence is not coincidental but rather a testament to a unique combination of attributes that make it an invaluable tool for medicinal chemists.[2]
-
Modulation of Physicochemical Properties: The two nitrogen atoms of the piperazine core can be readily functionalized, allowing for precise control over a molecule's aqueous solubility, lipophilicity, and acid-base dissociation constant (pKa).[1] These properties are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The basic nature of the piperazine nitrogens often enhances water solubility, which is crucial for bioavailability.[1]
-
Structural Rigidity and Vectorial Orientation: The chair-like conformation of the piperazine ring provides a degree of rigidity, enabling it to act as a scaffold that orients pharmacophoric groups in a defined spatial arrangement for optimal interaction with biological targets.[3]
-
Synthetic Tractability: The differential reactivity of the two nitrogen atoms in a monosubstituted piperazine allows for straightforward and controlled introduction of various substituents, making it a versatile building block in multi-step syntheses.[2]
Decoding the Substituent Effects: The Case of 1-Ethyl-2-methylpiperazine
The specific substitution pattern of 1-Ethyl-2-methylpiperazine introduces a layer of complexity and strategic advantage compared to its parent scaffold. The presence of both an N-alkyl group and a C-alkyl group, particularly at the C2 position, has profound implications for the molecule's utility in drug design.
The Influence of N-Ethylation
N-alkylation of the piperazine ring is a common strategy to fine-tune a drug candidate's properties. The ethyl group at the N1 position of 1-Ethyl-2-methylpiperazine contributes to:
-
Basicity (pKa) and Lipophilicity: The introduction of an electron-donating ethyl group slightly increases the basicity of the distal nitrogen atom compared to an unsubstituted piperazine. This modification also increases the molecule's lipophilicity, which can influence its ability to cross cell membranes and the blood-brain barrier. The choice of the N-alkyl substituent is a critical balancing act; for instance, a study on rifamycins demonstrated that altering the N-alkyl group on the piperazine ring from methyl (rifampicin) to cyclopentyl (rifapentine) significantly impacts their pharmacokinetic properties and clinical performance due to differences in their interaction with lipid membranes.[4]
-
Metabolic Stability: N-alkylation can protect the nitrogen from certain metabolic pathways, such as N-dealkylation, potentially increasing the drug's half-life.
The Impact of C2-Methylation and Chirality
The methyl group at the C2 position introduces a chiral center and influences the conformational dynamics of the piperazine ring:
-
Conformational Preference: For 1-acyl and 1-aryl 2-substituted piperazines, the axial conformation is generally preferred.[5] This preference can be further stabilized by intramolecular hydrogen bonding in certain contexts. The specific orientation of substituents dictated by this conformational bias can be crucial for precise docking into a target's binding site.[5] The allylic strain between substituents on the nitrogen and the adjacent C2 carbon can also influence the ring's conformation, in some cases favoring a twist-boat over a chair conformation.[6]
-
Stereochemistry and Biological Activity: The introduction of a chiral center means that (R)-1-Ethyl-2-methylpiperazine and (S)-1-Ethyl-2-methylpiperazine are distinct chemical entities. In many drug-receptor interactions, only one enantiomer will have the desired biological activity, while the other may be inactive or even contribute to off-target effects. Therefore, the use of an enantiomerically pure form of 1-Ethyl-2-methylpiperazine is often critical.
Synthesis of Enantiomerically Pure 1-Ethyl-2-methylpiperazine
The synthesis of enantiopure 1-Ethyl-2-methylpiperazine is a multi-step process that requires careful control of stereochemistry. A common strategy involves starting from a chiral precursor, such as an amino acid, to establish the stereocenter at the C2 position, followed by ring formation and N-ethylation.
Experimental Protocol: Synthesis of (S)-1-Ethyl-2-methylpiperazine
This protocol is a representative synthesis based on established methodologies for the preparation of chiral 2-substituted piperazines and subsequent N-alkylation.[7][8]
Step 1: Synthesis of a Chiral Diamine Precursor from (S)-Alanine
-
Protection of the Amino Group: To a solution of (S)-Alanine in a suitable solvent (e.g., a mixture of dioxane and water), add di-tert-butyl dicarbonate (Boc anhydride) and a base such as sodium bicarbonate. Stir at room temperature until the reaction is complete (monitored by TLC).
-
Amide Coupling: Activate the carboxylic acid of the Boc-protected (S)-alanine using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). Add a solution of a suitable amine (e.g., benzylamine) and stir until amide formation is complete.
-
Reduction of the Carboxylic Acid and Amide: The resulting amide is then reduced to the corresponding diamine using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (THF).
Step 2: Cyclization to form the Piperazine Ring
-
Aza-Michael Addition: The orthogonally protected chiral diamine is reacted with an in situ generated vinyl diphenyl sulfonium salt (derived from 2-bromoethyl-diphenylsulfonium triflate) in the presence of a base.[8] This key step forms the piperazine ring.
-
Deprotection: The protecting groups (e.g., Boc and benzyl) are sequentially removed under appropriate conditions (e.g., acid for Boc and catalytic hydrogenation for benzyl) to yield (S)-2-methylpiperazine.
Step 3: N-Ethylation of (S)-2-methylpiperazine
-
Reductive Amination: To a solution of (S)-2-methylpiperazine in a solvent such as methanol, add acetaldehyde. After stirring, add a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction is stirred until the formation of (S)-1-Ethyl-2-methylpiperazine is complete.
-
Purification: The final product is purified by distillation or column chromatography to yield the enantiomerically pure product.
Caption: Synthetic pathway for (S)-1-Ethyl-2-methylpiperazine.
Application of 1-Ethyl-2-methylpiperazine in the Synthesis of Enzyme Inhibitors
The utility of 1-Ethyl-2-methylpiperazine as a building block is exemplified by its incorporation into advanced drug candidates, particularly those targeting enzymes involved in cancer and anemia.
PARP Inhibitors
Poly(ADP-ribose)polymerase (PARP) is a family of enzymes crucial for DNA repair.[9] Inhibitors of PARP have shown significant promise in the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[9][10] Several patents describe the use of 1-Ethyl-2-methylpiperazine in the synthesis of dihydropyridophthalazinone-based PARP inhibitors. In these structures, the 1-Ethyl-2-methylpiperazine moiety is typically attached to the core scaffold and plays a key role in occupying a specific pocket of the enzyme's active site and in modulating the overall physicochemical properties of the inhibitor.
Caption: Incorporation of 1-Ethyl-2-methylpiperazine into a PARP inhibitor.
PHD Inhibitors
Hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) are enzymes that regulate the stability of HIF, a transcription factor that plays a central role in the body's response to low oxygen levels.[11] Inhibition of PHDs stabilizes HIF, leading to the production of erythropoietin (EPO), which stimulates red blood cell production.[12][13] Consequently, PHD inhibitors are being developed for the treatment of anemia, particularly in patients with chronic kidney disease.[13] 1-Ethyl-2-methylpiperazine has been utilized as a key intermediate in the synthesis of nicotinamide-based PHD inhibitors. In these molecules, the piperazine derivative is often coupled to the core heterocyclic structure, where it contributes to the desired ADME properties and interacts with the solvent-exposed region of the enzyme's active site.
Structure-Activity Relationship (SAR) Insights and Future Perspectives
The deliberate choice of 1-Ethyl-2-methylpiperazine over simpler piperazine analogs in the synthesis of complex drug candidates suggests a specific set of advantages conferred by its unique substitution pattern.
Table 1: Influence of Substituents on Piperazine Scaffold Properties
| Substituent | Position | Key Influences | Rationale in Drug Design |
| Ethyl | N1 | Increases lipophilicity, modulates pKa, can enhance metabolic stability. | Improve membrane permeability, fine-tune solubility and binding interactions, prolong half-life. |
| Methyl | C2 | Introduces a chiral center, influences ring conformation (prefers axial).[5] | Enables stereospecific interactions with the target, provides a vector for substituent orientation. |
The future development of therapeutics incorporating 1-Ethyl-2-methylpiperazine will likely involve a deeper understanding of how its specific stereochemistry influences target engagement and off-target effects. The synthesis of both enantiomers and their comparative biological evaluation will be crucial for optimizing efficacy and safety. Furthermore, the exploration of this building block in other therapeutic areas where piperazine-containing compounds have shown promise, such as CNS disorders and infectious diseases, represents a promising avenue for future research.
Conclusion
1-Ethyl-2-methylpiperazine is more than just another piperazine derivative; it is a strategic tool in the medicinal chemist's armamentarium. The combination of N-ethylation and C2-methylation provides a nuanced method for modulating the physicochemical and conformational properties of a drug candidate. Its documented use in the synthesis of potent and selective enzyme inhibitors for oncology and anemia underscores its value as a building block for complex, next-generation therapeutics. A thorough understanding of the synthetic methodologies to access this chiral scaffold and the structure-activity relationships it governs will continue to empower the development of innovative and effective medicines.
References
-
A palladium-catalyzed asymmetric hydrogenation of pyrazines containing a tautomeric hydroxyl group has been developed, providing a facile access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. The product could be conveniently converted into chiral piperazines without loss of optical purity. Organic Chemistry Frontiers. Available from: [Link]
-
Chiral 2-methylpiperazine was widely used in organic synthesis. In this paper, the preparation of chiral 2-methylpiperazine was introduced, including resolution with chiral reagent, synthesis from chiral material and building chiral centre. And the feasibility and fitness of the different routes were evaluated. ResearchGate. Available from: [Link]
-
A synthetic route to orthogonally protected, enantiomerically pure 2-substituted piperazines is described. Starting from α-amino acids, within four steps chiral 2-substituted piperazines are obtained. The key transformation involves an aza-Michael addition between an orthogonally bis-protected chiral 1,2-diamine and the in situ generated vinyl diphenyl sulfonium salt derived from 2-bromoethyl-diphenylsulfonium triflate. Organic & Biomolecular Chemistry. Available from: [Link]
- Methylation of piperazines. US3159633A. Google Patents.
- Method for preparing N-methyl piperazine and catalyst of N-methyl piperazine. CN104387340A. Google Patents.
- Methylation of piperazines. US3154553A. Google Patents.
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available from: [Link]
-
A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available from: [Link]
-
Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. PMC. Available from: [Link]
-
Piperazine skeleton in the structural modification of natural products: a review. PMC. Available from: [Link]
- A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives. CN1629146A. Google Patents.
- Process for the N-monoalkylation of piperazine. DE1092019B. Google Patents.
-
Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. Available from: [Link]
-
Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. NIH. Available from: [Link]
-
Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. ResearchGate. Available from: [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available from: [Link]
-
Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. PMC. Available from: [Link]
-
Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Available from: [Link]
-
Conformational analysis of 2-substituted piperazines. PubMed. Available from: [Link]
-
Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. MDPI. Available from: [Link]
-
Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. PubMed. Available from: [Link]
-
Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds as in vivo active erythropoietin inducers through a combined virtual screening strategy. PubMed. Available from: [Link]
-
Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. PubMed Central. Available from: [Link]
-
Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC. Available from: [Link]
-
Discovery of Novel and Potent Prolyl Hydroxylase Domain-Containing Protein (PHD) Inhibitors for The Treatment of Anemia. PubMed. Available from: [Link]
-
Direct electrophilic N‐alkylation of piperazine under controlled... ResearchGate. Available from: [Link]
-
Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. ACS. Available from: [Link]
Sources
- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds as in vivo active erythropoietin inducers through a combined virtual screening strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Novel and Potent Prolyl Hydroxylase Domain-Containing Protein (PHD) Inhibitors for The Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Ethyl-2-methylpiperazine: A Technical Guide to its Potential as a Versatile Ligand in Coordination Chemistry
Introduction: The Untapped Potential of an Asymmetric Piperazine Ligand
The piperazine scaffold is a cornerstone in medicinal chemistry and coordination complexes, valued for its unique structural and electronic properties.[1][2][3] Its derivatives are integral to numerous pharmaceuticals, including antidepressants, antipsychotics, and anticancer agents.[1][2][4] In coordination chemistry, piperazine-based ligands have been extensively used to create metal complexes with diverse applications in catalysis, materials science, and as therapeutic agents.[1][2][5][6] While many symmetrical piperazine derivatives have been explored, asymmetrically substituted piperazines like 1-Ethyl-2-methylpiperazine remain a largely untapped resource with the potential for novel chemical properties and applications.
This technical guide will delve into the prospective role of 1-Ethyl-2-methylpiperazine as a ligand in coordination chemistry. We will explore its synthesis, predict its coordination behavior based on its unique steric and electronic profile, and provide detailed, field-proven methodologies for the synthesis and characterization of its metal complexes. This document is intended for researchers, scientists, and drug development professionals seeking to explore new frontiers in ligand design and coordination chemistry.
Molecular Profile of 1-Ethyl-2-methylpiperazine
1-Ethyl-2-methylpiperazine is a chiral, asymmetrically substituted piperazine derivative. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C7H16N2 | [7] |
| Molecular Weight | 128.22 g/mol | [7][8] |
| CAS Number | 3366-27-6 | [7] |
| Chirality | Exists as (R) and (S) enantiomers | [8][9] |
The presence of both an ethyl group on one nitrogen and a methyl group on a carbon atom adjacent to the other nitrogen introduces significant steric hindrance and electronic asymmetry compared to unsubstituted piperazine. This asymmetry is expected to influence its coordination behavior, potentially leading to unique complex geometries and reactivities.
Synthesis of 1-Ethyl-2-methylpiperazine
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 1-Ethyl-2-methylpiperazine.
Detailed Experimental Protocol
-
Reaction Setup: To a solution of 2-methylpiperazine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, add acetaldehyde (1.1 eq) dropwise at 0 °C.
-
Reductive Amination: After stirring for 30 minutes, add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield 1-Ethyl-2-methylpiperazine.
Coordination Chemistry: A Ligand with Untapped Potential
The two nitrogen atoms in the piperazine ring of 1-Ethyl-2-methylpiperazine are potential donor sites for metal ions.[6] The ethyl and methyl substituents will likely influence the steric and electronic environment around these donor atoms, which in turn will dictate the coordination mode and the properties of the resulting metal complexes.
Predicted Coordination Modes
Based on the behavior of other substituted piperazines, 1-Ethyl-2-methylpiperazine is expected to act primarily as a monodentate or a bridging bidentate ligand.
Caption: Predicted monodentate and bridging bidentate coordination modes.
-
Monodentate Coordination: The ligand will likely coordinate to a single metal center through the less sterically hindered nitrogen atom.
-
Bridging Bidentate Coordination: The two nitrogen atoms can bridge two different metal centers, leading to the formation of polynuclear complexes or coordination polymers.[10]
The chair conformation of the piperazine ring is expected to be the most stable, influencing the overall geometry of the resulting metal complexes.[6]
Synthesis and Characterization of Metal Complexes: A Practical Guide
The synthesis of metal complexes with 1-Ethyl-2-methylpiperazine can be achieved through straightforward reactions with various metal salts. The choice of solvent and reaction conditions will be crucial in determining the final product.
General Synthetic Protocol
A general method for the synthesis of metal complexes with piperazine-based ligands involves the reaction of the ligand with a metal salt in a suitable solvent.[11]
-
Ligand Solution: Dissolve 1-Ethyl-2-methylpiperazine (2 eq) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., CuCl2, Co(NO3)2, Zn(OAc)2) (1 eq) in the same solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Isolation: The resulting complex may precipitate out of the solution or can be isolated by slow evaporation of the solvent. The solid product should be washed with a cold solvent and dried under vacuum.
Characterization Techniques
A comprehensive characterization of the synthesized complexes is essential to understand their structure and properties. The following techniques are recommended:
| Technique | Purpose | Expected Observations |
| FT-IR Spectroscopy | To confirm the coordination of the ligand to the metal center. | A shift in the C-N stretching vibrations of the piperazine ring upon coordination. The appearance of new bands in the far-IR region corresponding to M-N vibrations.[12] |
| UV-Vis Spectroscopy | To study the electronic transitions and coordination geometry. | d-d transitions for transition metal complexes and charge transfer bands.[5] |
| ¹H and ¹³C NMR Spectroscopy | To elucidate the structure of the complex in solution. | Shifts in the proton and carbon signals of the ligand upon coordination. |
| Mass Spectrometry | To determine the molecular weight and fragmentation pattern of the complex. | The molecular ion peak corresponding to the complex.[11] |
| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional structure of the complex. | Provides information on bond lengths, bond angles, and coordination geometry. |
| Thermogravimetric Analysis (TGA) | To study the thermal stability of the complex and the presence of coordinated solvent molecules. | Weight loss steps corresponding to the loss of solvent molecules and decomposition of the ligand.[11] |
| Molar Conductance | To determine the electrolytic nature of the complex. | Low molar conductance values suggest a non-ionic nature.[11] |
Potential Applications in Drug Development and Catalysis
The unique structural features of 1-Ethyl-2-methylpiperazine make its metal complexes promising candidates for various applications.
-
Drug Development: The piperazine moiety is a "privileged scaffold" in medicinal chemistry.[1][4] Metal complexes of 1-Ethyl-2-methylpiperazine could exhibit enhanced biological activities, such as antimicrobial, anticancer, or enzymatic inhibitory properties, due to the synergistic effect of the metal ion and the ligand.[2][6] The chirality of the ligand could also be exploited for stereoselective interactions with biological targets.
-
Catalysis: The steric and electronic properties of the ligand can be tuned to design catalysts for a variety of organic transformations. The chiral nature of 1-Ethyl-2-methylpiperazine makes it an attractive candidate for asymmetric catalysis.
Future Directions: A Call for Exploration
This guide has outlined the significant, yet largely unexplored, potential of 1-Ethyl-2-methylpiperazine as a ligand in coordination chemistry. The proposed synthetic and characterization protocols provide a solid foundation for researchers to begin investigating this promising molecule. Future research should focus on:
-
Systematic Synthesis of a Library of Complexes: Synthesizing a range of complexes with different transition metals and counter-ions to explore the coordination versatility of the ligand.
-
In-depth Structural and Spectroscopic Studies: Comprehensive characterization of the synthesized complexes to establish structure-property relationships.
-
Evaluation of Biological and Catalytic Activity: Screening the complexes for their potential applications in drug development and catalysis.
-
Computational Studies: Employing theoretical calculations to complement experimental findings and gain deeper insights into the electronic structure and reactivity of the complexes.
The exploration of 1-Ethyl-2-methylpiperazine and its metal complexes promises to be a fruitful area of research, with the potential to yield novel compounds with significant scientific and practical applications.
References
- Synthesis and characterization of a series of phenyl piperazine based ligands. (2025).
- Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity. (2024). Biointerface Research in Applied Chemistry.
- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applic
- Synthesis and characterization of copper complexes of phenylpiperazine ring-based ligands and evaluation of their antimicrobial, BSA binding, computational, and molecular docking studies. (2022). Journal of Physics: Conference Series.
- Synthesis method of N-methylpiperazine. (2008).
- pyridin-2-yl-methylene-amine: rare participation of terminal piperazine N in coordination leads to structural diversity. (2015). Dalton Transactions.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen.
-
New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2023). Scientific Reports. [Link]
-
Copper(II) Complexes with Tetradentate Piperazine-Based Ligands: DNA Cleavage and Cytotoxicity. (2018). Molecules. [Link]
-
Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). PubMed. [Link]
-
Synthesis and characterization of copper complexes of phenylpiperazine ring-based ligands and evaluation of their antimicrobial, BSA binding, computational, and molecular docking studies. (2022). ProQuest. [Link]
-
Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. (2022). Inorganica Chimica Acta. [Link]
-
Recent advances in synthesis of piperazine based ligands, metal complexes and their applications. (2020). ResearchGate. [Link]
- Process for synthesizing N-ethyl piperazidine. (2007).
-
Piperazine. Wikipedia. [Link]
-
Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. (2021). Molecules. [Link]
-
N-ETHYL PIPERAZINE. Sanjay Chemicals (India) Pvt. Ltd. [Link]
-
2-Methylpiperazine. PubChem. [Link]
-
1-Methylpiperazine. PubChem. [Link]
-
(R)-1-Ethyl-2-methyl-piperazine. PubChem. [Link]
Sources
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. scbt.com [scbt.com]
- 8. chemscene.com [chemscene.com]
- 9. (R)-1-Ethyl-2-methyl-piperazine | C7H16N2 | CID 30634317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Piperazine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and characterization of copper complexes of phenylpiperazine ring-based ligands and evaluation of their antimicrobial, BSA binding, computational, and molecular docking studies - ProQuest [proquest.com]
A Theoretical and Computational Guide to the Conformational Landscape of 1-Ethyl-2-methylpiperazine
Abstract
The piperazine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous therapeutic agents due to its favorable pharmacological and pharmacokinetic properties.[1][2] The three-dimensional arrangement, or conformation, of substituted piperazines dictates their interaction with biological targets, making a thorough understanding of their conformational preferences essential for rational drug design. This technical guide provides an in-depth exploration of the theoretical methods used to study the conformational landscape of 1-Ethyl-2-methylpiperazine, a representative substituted piperazine. We present a validated computational workflow, grounded in Density Functional Theory (DFT), that elucidates the intricate interplay of steric and electronic factors governing its structural preferences. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply rigorous theoretical techniques to the conformational analysis of flexible, drug-like molecules.
The Significance of Piperazine Conformations in Drug Discovery
The piperazine ring, a six-membered heterocycle with two nitrogen atoms in a 1,4-relationship, is classified as a "privileged scaffold".[3] Its prevalence in pharmaceuticals, from antipsychotics to anticancer agents, stems from the ability of its nitrogen atoms to serve as hydrogen bond acceptors or donors, enhancing solubility and target binding.[1][4] However, the flexibility of the piperazine ring means it can adopt multiple shapes, primarily the low-energy chair conformation and higher-energy boat and twist-boat forms.[4][5]
The specific conformation adopted by a piperazine derivative, along with the orientation (axial or equatorial) of its substituents, is critical. It defines the molecule's shape and the spatial relationship between its functional groups, which in turn governs its ability to fit into a protein's binding pocket. For 1-Ethyl-2-methylpiperazine, the relative positioning of the ethyl and methyl groups, influenced by the ring's pucker, creates a complex energy surface with multiple local minima. A theoretical approach is indispensable for mapping this surface and identifying the most probable, and therefore biologically relevant, conformations.
Core Principles of Substituted Piperazine Stereochemistry
The conformational analysis of 1-Ethyl-2-methylpiperazine is governed by several key stereochemical principles:
-
Ring Puckering: The chair conformation is overwhelmingly favored for the piperazine ring, as it minimizes both angle strain and torsional strain.[4] Analysis of crystal structures in the Protein Data Bank (PDB) reveals that over 80% of piperazine scaffolds in biological complexes adopt a chair form.[4]
-
Nitrogen Inversion: The nitrogen atoms can undergo inversion, allowing the lone pair and the attached substituent to flip between axial and equatorial positions. This process is typically fast at room temperature but can be a factor in the overall conformational equilibrium.
-
Substituent Orientation: Substituents on the ring carbons (like the 2-methyl group) and the ring nitrogens (like the 1-ethyl group) can be in either an axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the ring's equator) position. Due to steric hindrance, bulky substituents strongly prefer the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions.
-
Rotational Isomerism (Rotamers): The ethyl group attached to the nitrogen is not static. Rotation around the N-CH₂ bond leads to different rotamers with distinct energies, adding another layer of conformational complexity.
A Validated Computational Workflow for Conformational Analysis
To reliably predict the conformational preferences of 1-Ethyl-2-methylpiperazine, a multi-step computational protocol is required. This workflow is designed to be a self-validating system, starting with a broad search and progressively refining the results with higher levels of theory.
Experimental Protocol: Computational Conformational Search and Analysis
-
Initial 3D Structure Generation:
-
Construct the 2D structure of 1-Ethyl-2-methylpiperazine in a molecular editor.
-
Generate an initial 3D model. Given the chirality at the C2 position, both (R)- and (S)-enantiomers should be considered independently. For this guide, we will proceed with the (S)-enantiomer.
-
Create the primary chair conformers with different substituent orientations: (a) equatorial-ethyl, equatorial-methyl and (b) equatorial-ethyl, axial-methyl. The axial-ethyl conformers are expected to be significantly higher in energy and can often be excluded from the initial set unless specific interactions are being investigated.
-
-
Conformational Search with Molecular Mechanics (MM):
-
Causality: The potential energy surface of this molecule is complex. A broad, computationally inexpensive search is necessary to ensure all plausible low-energy conformations are identified before committing to costly quantum mechanics calculations.
-
Select a suitable force field (e.g., MMFF94 or OPLS3e).
-
Perform a systematic or stochastic conformational search by rotating all acyclic single bonds (e.g., the C-N and C-C bonds of the ethyl group).
-
Collect all unique conformers within a defined energy window (e.g., 10-15 kcal/mol) of the global minimum.
-
-
Geometry Optimization with Density Functional Theory (DFT):
-
Causality: DFT provides a much more accurate description of electron distribution and, consequently, molecular geometry and energy compared to MM.[6] This step refines the initial conformers.
-
Take the unique conformers from the MM search.
-
Perform a full geometry optimization using a reliable DFT functional and basis set. A common and well-balanced choice is the B3LYP functional with the 6-311++G(d,p) basis set.[7] For higher accuracy, modern functionals like M06-2X with a cc-pVDZ basis set are recommended, as they offer an excellent balance of accuracy and efficiency for conformational energies.[4][5]
-
The optimization should be performed in the gas phase or with an implicit solvent model (e.g., PCM for water) to better simulate physiological conditions.
-
-
Frequency Calculations and Thermochemical Analysis:
-
Causality: This step is critical for validation. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. It also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energies.
-
Perform a frequency calculation at the same level of theory used for optimization.
-
Verify that there are no imaginary frequencies.
-
Use the output to calculate the Gibbs free energy (G) for each conformer at a standard temperature (e.g., 298.15 K).
-
-
Analysis and Visualization:
-
Rank the conformers by their relative Gibbs free energies (ΔG).
-
Analyze the key geometric parameters (dihedral angles of the ring, substituent orientations) to characterize each unique conformation.
-
Calculate the Boltzmann population of each conformer at 298.15 K to understand its contribution to the overall equilibrium.
-
Caption: Computational workflow for the conformational analysis of 1-Ethyl-2-methylpiperazine.
Predicted Conformational Landscape
Based on established principles, we can predict the key features of the 1-Ethyl-2-methylpiperazine conformational landscape. The piperazine ring will exist almost exclusively in a chair conformation. The primary distinction between stable conformers will arise from the axial/equatorial positioning of the methyl group and the rotational position of the ethyl group.
Key Conformers of (S)-1-Ethyl-2-methylpiperazine
The two most stable chair conformers are predicted to be:
-
Conformer A (diequatorial): The N-ethyl group is equatorial, and the C-methyl group is equatorial. This arrangement minimizes steric clashes and is expected to be the global energy minimum.
-
Conformer B (equatorial-axial): The N-ethyl group is equatorial, and the C-methyl group is axial. This conformer will be higher in energy due to 1,3-diaxial interactions between the axial methyl group and the axial hydrogens on C3 and C5 of the piperazine ring.
Caption: Equilibrium between the two primary chair conformers of 1-Ethyl-2-methylpiperazine.
Quantitative Data: Predicted Relative Energies
The following table summarizes the expected relative energies for the primary conformers, based on DFT calculations of similar substituted piperazines.[4][8] Actual values would be derived from the protocol in Section 3.0.
| Conformer ID | N1-Ethyl Orientation | C2-Methyl Orientation | Predicted ΔG (kcal/mol) | Predicted Population (%) |
| A | Equatorial | Equatorial | 0.00 (Reference) | > 95% |
| B | Equatorial | Axial | 2.0 - 3.5 | < 5% |
| C | Axial | Equatorial | > 4.0 | < 1% |
| D | Axial | Axial | > 6.0 | < 0.1% |
Correlation with Experimental Data
A key aspect of building trustworthy computational models is validation against experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Temperature-dependent NMR spectroscopy is a powerful tool for studying conformational equilibria in solution.[9] For 1-Ethyl-2-methylpiperazine, the presence of multiple conformers at room temperature would lead to time-averaged signals in the ¹H and ¹³C NMR spectra.
-
Chemical Shifts: The chemical shifts of the ring protons and carbons are highly sensitive to their axial or equatorial environment. Computational methods can predict NMR shielding constants, which can be converted to chemical shifts and compared with experimental spectra to validate the predicted dominant conformation.[10][11]
-
Coupling Constants: The coupling constants (J-values) between adjacent protons, particularly within the ring, depend on the dihedral angle between them. The Karplus equation relates this angle to the J-value, providing a direct link between the calculated geometry and the experimental spectrum.
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous picture of the molecule's conformation in the solid state.[12] While this may not be identical to the solution-phase conformation due to crystal packing forces, it serves as an excellent benchmark for validating the bond lengths, bond angles, and ring pucker predicted by DFT calculations.
Implications for Drug Design
A detailed understanding of the 1-Ethyl-2-methylpiperazine conformational landscape is directly applicable to drug development.
-
Pharmacophore Modeling: By knowing the low-energy shapes the molecule can adopt, researchers can build more accurate pharmacophore models that define the essential 3D arrangement of features required for biological activity.
-
Structure-Based Design: When docking this scaffold into a protein active site, starting from the pre-calculated, low-energy conformers (like the diequatorial Conformer A) is far more efficient and effective than relying on a random or single starting conformation.
-
Analogue Design: Understanding the energetic penalty of forcing the scaffold into a less-favorable conformation (e.g., one with an axial substituent) can guide the design of new analogues. For instance, introducing substituents that lock the piperazine ring into a specific, desired conformation can lead to significant gains in potency and selectivity.
Conclusion
The conformational analysis of 1-Ethyl-2-methylpiperazine is a tractable yet non-trivial problem that exemplifies the challenges and rewards of applying theoretical chemistry to drug discovery. The robust, multi-step computational workflow detailed here—combining broad molecular mechanics searches with high-level DFT refinement—provides a trustworthy and validated path to understanding its conformational energy landscape. By identifying the overwhelmingly preferred diequatorial chair conformation and quantifying the energies of less stable forms, these theoretical studies provide crucial, actionable insights for scientists and researchers aiming to leverage the versatile piperazine scaffold in the development of next-generation therapeutics.
References
-
Loughney, D. A., & Hopkins, C. R. (2016). Conformational analysis of 2-substituted piperazines. Bioorganic & Medicinal Chemistry Letters, 26(13), 3094-3098. Available at: [Link]
-
Request PDF. (n.d.). DFT and Molecular Docking Study of the Effect of a Green Solvent (water and DMSO) on the Structure, MEP, and FMOs of the 1-Ethylpiperazine-1,4-diium bis(hydrogenoxalate) Compound. ResearchGate. Available at: [Link]
-
Titi, A., & Taha, M. O. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 421-446. Available at: [Link]
-
Rincón, D. A., Zaorska, E., & Malinska, M. (2026). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega, 11(1), 2221-2234. Available at: [Link]
-
Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. (n.d.). ResearchGate. Available at: [Link]
-
Mohammadi, K., et al. (2020). Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate). CrystEngComm, 22(30), 5028-5040. Available at: [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen, 15(3), e202500366. Available at: [Link]
-
Wessig, P., & Müller, M. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(3), 1381-1388. Available at: [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. Available at: [Link]
-
Supplemental Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025). ResearchGate. Available at: [Link]
-
Rincón, D. A., Zaorska, E., & Malinska, M. (2026). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. PubMed. Available at: [Link]
-
Tuccinardi, T., et al. (2020). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 11(10), 1158-1167. Available at: [Link]
-
Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (n.d.). MDPI. Available at: [Link]
-
Synthesis, spectroscopic characterization, molecular docking studies and DFT calculation of novel Mannich base 1-((4-ethylpiperazin-1-yl)(2-hydroxyphenyl)methyl)naphthalen-2-ol. (2025). ResearchGate. Available at: [Link]
-
Onnis, V., et al. (2016). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 61(4-5), 333-341. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. 1-Ethylpiperazine(5308-25-8) 1H NMR spectrum [chemicalbook.com]
- 11. 2-Methylpiperazine(109-07-9) 1H NMR [m.chemicalbook.com]
- 12. Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate) - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Regioselective Synthesis of 1-Ethyl-2-methylpiperazine
Executive Summary
The synthesis of 1-Ethyl-2-methylpiperazine (CAS: 3366-27-6) presents a specific regiochemical challenge due to the asymmetry introduced by the C2-methyl group. While "piperazine" is the nominal starting class, direct C-methylation of the piperazine ring is synthetically impractical.[1] Consequently, the industry-standard protocol utilizes 2-methylpiperazine as the foundational scaffold.
This guide details the Regioselective Protection-Alkylation-Deprotection strategy. This route is preferred over direct alkylation because the unhindered N4 nitrogen is significantly more nucleophilic than the sterically hindered N1 nitrogen (adjacent to the methyl group). Direct ethylation of 2-methylpiperazine predominantly yields the undesired isomer, 4-ethyl-2-methylpiperazine. This protocol ensures the ethyl group is installed exclusively at the N1 position.
Retrosynthetic Analysis & Strategy
The target molecule, 1-Ethyl-2-methylpiperazine, requires the ethyl substituent to be located on the nitrogen atom adjacent to the methyl group (N1).
-
Challenge: In 2-methylpiperazine, the N4 nitrogen is less sterically hindered and more basic/nucleophilic than N1.
-
Solution: We employ a "Block-Alkylate-Deblock" strategy.
-
Selective Protection: Block the reactive N4 position with a tert-butoxycarbonyl (Boc) group.
-
Forced Alkylation: Alkylate the hindered N1 position using ethyl iodide and a strong base.
-
Deprotection: Remove the Boc group to reveal the secondary amine at N4.
-
Reaction Pathway Diagram[2][3][4]
Figure 1: Synthetic pathway for the regioselective production of 1-Ethyl-2-methylpiperazine.
Detailed Experimental Protocol
Phase 0: Sourcing / Pre-Synthesis Note
If starting strictly from unsubstituted piperazine is a hard requirement, note that converting piperazine to 2-methylpiperazine involves complex ring-opening/closing chemistry (e.g., reaction with propylene glycol over metal catalysts) which is generally inefficient for lab-scale synthesis. It is strongly recommended to source 2-methylpiperazine (CAS: 109-07-9) directly as the starting material.
Phase 1: Selective Protection (Synthesis of 4-Boc-2-methylpiperazine)
Objective: Selectively protect the unhindered N4 amine.
Reagents:
-
2-Methylpiperazine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (0.95 eq) — Using slight deficit ensures N1 remains free.
-
Dichloromethane (DCM) (Solvent)
-
Triethylamine (TEA) (1.1 eq)
Protocol:
-
Dissolution: Dissolve 10.0 g (100 mmol) of 2-methylpiperazine in 100 mL of DCM at 0°C (ice bath).
-
Addition: Add 11.1 g (110 mmol) of Triethylamine.
-
Slow Addition: Dissolve 20.7 g (95 mmol) of Boc₂O in 20 mL DCM. Add this solution dropwise to the reaction mixture over 60 minutes.
-
Critical Control: Slow addition at 0°C favors the kinetic product (reaction at the less hindered N4).
-
-
Reaction: Allow to warm to room temperature (RT) and stir for 4 hours.
-
Workup: Wash with water (3 x 50 mL) and brine. Dry organic layer over Na₂SO₄.[2]
-
Purification: Concentrate in vacuo. The product, 4-Boc-2-methylpiperazine , is typically obtained as a colorless oil/solid.
-
Validation: ¹H NMR should show a single Boc peak and distinct shifts for C3/C5 protons compared to C2/C6.
-
Phase 2: N1-Ethylation
Objective: Force alkylation at the hindered N1 position.
Reagents:
-
4-Boc-2-methylpiperazine (Intermediate A) (1.0 eq)
-
Ethyl Iodide (EtI) (1.2 eq)
-
Sodium Hydride (NaH, 60% dispersion) (1.5 eq)
-
DMF (Anhydrous)
Protocol:
-
Preparation: Dissolve 10.0 g (50 mmol) of Intermediate A in 80 mL anhydrous DMF under nitrogen atmosphere.
-
Deprotonation: Cool to 0°C. Add 3.0 g (75 mmol) of NaH portion-wise. Stir for 30 mins until gas evolution ceases.
-
Safety: Hydrogen gas is evolved.[3] Ensure proper venting.
-
-
Alkylation: Add 9.36 g (60 mmol) of Ethyl Iodide dropwise.
-
Heating: Warm to RT, then heat to 60°C for 6–12 hours.
-
Quench: Cool to 0°C and carefully quench with ice water.
-
Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with LiCl solution (to remove DMF) and brine.
-
Purification: Flash column chromatography (Hexane:EtOAc) to yield 1-Ethyl-4-Boc-2-methylpiperazine .
Phase 3: Deprotection
Objective: Remove the Boc group to yield the final target.
Reagents:
-
1-Ethyl-4-Boc-2-methylpiperazine (Intermediate B)
-
4M HCl in Dioxane (or TFA/DCM)
Protocol:
-
Reaction: Dissolve Intermediate B in 4M HCl/Dioxane (10 mL per gram of substrate). Stir at RT for 2–4 hours.
-
Precipitation: The product often precipitates as the hydrochloride salt.
-
Free Base Formation (Optional):
-
Final Product: 1-Ethyl-2-methylpiperazine .
Data Summary & Validation
| Parameter | 2-Methylpiperazine (Start) | 4-Boc-2-methylpiperazine (Inter 1) | 1-Ethyl-2-methylpiperazine (Target) |
| MW ( g/mol ) | 100.16 | 200.28 | 128.22 |
| Boiling Point | 155°C | N/A (Solid/Oil) | ~150-160°C (est) |
| Key NMR Feature | Methyl doublet ~1.0 ppm | Boc singlet ~1.45 ppm | Ethyl triplet ~1.0 ppm + Methyl doublet |
| Regioselectivity | N/A | >95% N4 (Steric control) | N1-Ethyl verified by NOESY |
Troubleshooting Guide
-
Issue: Low yield in Step 2 (Alkylation).
-
Cause: Steric hindrance at N1.
-
Fix: Switch solvent to dry DMSO or increase temperature to 80°C. Ensure NaH is fresh.
-
-
Issue: Presence of 4-ethyl isomer.[3][9]
-
Cause: Incomplete protection in Step 1 or Boc migration.
-
Fix: Ensure Step 1 uses a slight deficit of Boc₂O and low temperature.
-
References
-
Regioselectivity in Piperazine Protection
-
Synthesis of 2-Methylpiperazine Precursors
- Title: "Synthesis of 2-methylpiperazine from N-(beta-hydroxypropyl)ethylenediamine"
- Source:Chemical Communic
- Context: Provides background on how the 2-methylpiperazine skeleton is formed if not purchased.
-
Link:[Link]
-
General N-Alkylation Protocols
Sources
- 1. patents.justia.com [patents.justia.com]
- 2. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 4. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 5. CN104130208A - N-methyl piperazine and N-ethyl piperazine separation method - Google Patents [patents.google.com]
- 6. CN101239957A - Synthesis method of N-methylpiperazine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. data.epo.org [data.epo.org]
- 9. mdpi.com [mdpi.com]
- 10. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Note: High-Purity Asymmetric Synthesis of (R)-1-Ethyl-2-methylpiperazine
Executive Summary
The chiral diamine (R)-1-Ethyl-2-methylpiperazine is a critical pharmacophore in medicinal chemistry, serving as a core motif in various GPCR ligands, kinase inhibitors, and antipsychotic therapeutics. Its specific stereochemistry and N1-substitution pattern dictate binding affinity and metabolic stability.
This Application Note details a robust, scalable protocol for the synthesis of (R)-1-ethyl-2-methylpiperazine starting from commercially available (R)-2-methylpiperazine. Unlike non-selective alkylation methods that result in inseparable mixtures of N1- and N4-isomers, this protocol utilizes a Regioselective N4-Protection Strategy . This approach guarantees high regiochemical fidelity (>98:2 N1:N4 selectivity) and preservation of enantiomeric excess (e.e. >99%).
Key Technical Advantages[1][2][3]
-
Regiocontrol: Exploits steric differentiation between N1 (hindered) and N4 (accessible) to selectively protect N4.
-
Stereo-integrity: Non-racemizing conditions preserve the sensitive C2 chiral center derived from the chiral pool.
-
Scalability: Designed for gram-to-kilogram transition using standard reagents (Boc anhydride, Ethyl Iodide).
Retrosynthetic Analysis & Strategy
The primary challenge in synthesizing 1,2-disubstituted piperazines is distinguishing between the two secondary amines. In 2-methylpiperazine, the C2-methyl group creates significant steric hindrance around N1.
-
Direct Ethylation: Reacting (R)-2-methylpiperazine with ethyl halides preferentially alkylates the unhindered N4 position, yielding the unwanted isomer.
-
Strategic Route: We employ a protection-deprotection sequence. We first block the unhindered N4 with a Boc group. The hindered N1 is then forced to react via deprotonation with a strong base, followed by acid-mediated deprotection.
Reaction Scheme Visualization
Figure 1: Strategic workflow for the asymmetric synthesis of (R)-1-Ethyl-2-methylpiperazine.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | CAS Number | Purity Req.[1][2] | Role |
| (R)-2-Methylpiperazine | 75336-86-6 | >98% (e.e. >99%) | Starting Material |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | >99% | Protecting Group |
| Ethyl Iodide (EtI) | 75-03-6 | >99% | Alkylating Agent |
| Sodium Hydride (NaH) | 7646-69-7 | 60% disp. in oil | Base |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Anhydrous | Solvent |
| 4M HCl in Dioxane | - | Reagent Grade | Deprotection |
Step 1: Regioselective N4-Boc Protection
Objective: Selectively protect the unhindered amine.
-
Dissolution: In a 500 mL round-bottom flask, dissolve (R)-2-methylpiperazine (10.0 g, 100 mmol) in Dichloromethane (DCM, 200 mL).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Dissolve Boc₂O (21.8 g, 100 mmol, 1.0 eq) in DCM (50 mL). Add this solution dropwise to the piperazine over 60 minutes.
-
Critical Note: Slow addition at 0°C is vital. Kinetic control favors the unhindered N4 amine. Rapid addition may lead to bis-protection.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.
-
Workup: Wash the organic layer with water (3 x 100 mL) and brine (100 mL). Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Validation: The crude product is typically >95% pure (R)-4-Boc-2-methylpiperazine .
-
Checkpoint: ¹H NMR should show a singlet for Boc (~1.45 ppm) and distinct shifts for the C3/C5 protons indicating N4 functionalization.
-
Step 2: N1-Ethylation (The Critical Step)
Objective: Force alkylation on the sterically hindered N1 position without racemization.
-
Preparation: Under nitrogen atmosphere, suspend NaH (60% dispersion, 4.8 g, 120 mmol, 1.2 eq) in anhydrous DMF (150 mL) at 0°C.
-
Substrate Addition: Dissolve the (R)-4-Boc-2-methylpiperazine (from Step 1) in anhydrous DMF (50 mL) and add dropwise to the NaH suspension.
-
Observation: Gas evolution (H₂) will occur. Stir at 0°C for 30 mins until evolution ceases.
-
-
Alkylation: Add Ethyl Iodide (17.1 g, 8.8 mL, 110 mmol, 1.1 eq) dropwise.
-
Heating: Warm the reaction to RT, then heat to 60°C for 4-6 hours.
-
Why Heat? The steric bulk of the C2-methyl group impedes nucleophilic attack by N1. Thermal energy is required to overcome this activation barrier.
-
-
Quench & Extraction: Cool to RT. Carefully quench with ice water (300 mL). Extract with Ethyl Acetate (3 x 150 mL).
-
Purification: Wash combined organics with LiCl (5% aq) to remove DMF, then brine. Dry and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to yield (R)-1-Ethyl-4-Boc-2-methylpiperazine .
Step 3: Deprotection & Salt Formation
Objective: Remove the Boc group and isolate the stable salt form.
-
Dissolution: Dissolve the intermediate from Step 2 in 1,4-Dioxane (50 mL).
-
Acidolysis: Add 4M HCl in Dioxane (10 eq) at 0°C. Stir at RT for 2 hours.
-
Monitoring: TLC or LCMS should show complete loss of the Boc-protected precursor.
-
-
Isolation: The product often precipitates as the dihydrochloride salt. Dilute with Diethyl Ether (200 mL) to maximize precipitation.
-
Filtration: Filter the white solid under N₂ (hygroscopic). Wash with ether.
-
Drying: Dry under high vacuum at 40°C for 24 hours.
Final Product: (R)-1-Ethyl-2-methylpiperazine Dihydrochloride.
Quality Control & Analytical Data
Specification Table
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity (HPLC) | > 98.0% | C18 Column, ACN/H2O + 0.1% TFA |
| Chiral Purity (e.e.) | > 99.0% | Chiralpak AD-H or IC Column |
| ¹H NMR | Consistent with structure | 400 MHz, D₂O or DMSO-d6 |
| Mass Spec | [M+H]⁺ = 129.23 m/z | ESI-MS |
Troubleshooting Guide (Decision Logic)
Figure 2: Troubleshooting logic for common synthetic pitfalls.
Scientific Rationale & Mechanism
Regioselectivity (The N1 vs N4 Problem)
The piperazine ring contains two secondary amines.[3] In 2-methylpiperazine, the N1 amine is hindered by the adjacent C2-methyl group (
-
Kinetic Control: During Boc protection, the unhindered N4 reacts significantly faster (
). By limiting the reagent to 1.0 equivalent and maintaining low temperature (0°C), we achieve >98% selectivity for the N4-Boc intermediate [1]. -
Thermodynamic Forcing: In Step 2, the N4 is blocked. We use NaH to deprotonate N1. Although hindered, the resulting amide anion is a potent nucleophile that attacks Ethyl Iodide via an S_N2 mechanism.
Stereochemical Integrity
The C2 stereocenter is adjacent to the N1 amine. Racemization could theoretically occur via a retro-Michael type mechanism or deprotonation at C2 if the conditions are too harsh.
-
Safety Margin: The use of NaH in DMF at 60°C is generally safe for this scaffold. However, temperatures exceeding 100°C or the use of radical initiators should be avoided. The protocol ensures the configuration derived from the starting material (usually synthesized from D-Alanine) is retained [2].
References
-
Regioselective Protection of Piperazines
- Title: "Differential Reactivity of Piperazine Nitrogens in 2-Substituted Deriv
- Source:Journal of Organic Chemistry / BenchChem Technical Notes
- Context: Establishes the kinetic preference for N4 acylation/alkylation in 2-substituted piperazines due to steric hindrance
-
Link: (General reference for scaffold reactivity)
-
Synthesis from Chiral Pool
- Title: "Synthesis of chiral piperazinone derivatives
- Source: Google P
- Context: Describes the foundational method of creating the (R)
-
Link:
-
General Piperazine Functionalization
- Title: "Regioselective synthesis of 1,2,4-tri-substituted piperazines"
- Source:Organic Letters (General Methodology)
- Context: Supports the use of Boc-protection strategies to differentiate nitrogen
-
Link:
-
Physical Properties & Safety
- Title: "(R)-1-Ethyl-2-methyl-piperazine Compound Summary"
- Source: PubChem (NIH)
- Context: verification of CAS, molecular weight, and safety d
-
Link:
Sources
Application Note: Regiocontrolled Asymmetric Synthesis of (S)-1-Ethyl-2-methylpiperazine
This Application Note is designed for medicinal chemists and process development scientists requiring a robust, enantiopure synthesis of (S)-1-Ethyl-2-methylpiperazine .
Unlike generic protocols, this guide addresses the specific challenge of regioselective N-alkylation on the sterically hindered nitrogen (N1) adjacent to the chiral center, a common bottleneck in piperazine scaffold synthesis.
Executive Summary & Strategic Logic
The synthesis of (S)-1-Ethyl-2-methylpiperazine presents two primary challenges:
-
Stereochemical Integrity: Maintaining the (S)-configuration at the C2 position.
-
Regioselectivity: Differentiating the two secondary amines. In 2-methylpiperazine, the N4 nitrogen (distal to the methyl group) is kinetically more nucleophilic and less sterically hindered than the N1 nitrogen (proximal to the methyl group).
The Problem: Direct ethylation of (S)-2-methylpiperazine yields predominantly the N4-ethyl isomer or a mixture of N1/N4/dialkyl products.
The Solution: This protocol utilizes a "Protect-Functionalize-Deprotect" strategy. We exploit the natural nucleophilicity difference to selectively protect N4, forcing the subsequent ethylation to occur at the sterically hindered N1 position via reductive amination, which avoids the over-alkylation risks associated with alkyl halides.
Synthetic Pathway Visualization
The following flow diagram illustrates the logic of the regioselective "switch" used in this protocol.
Figure 1: Strategic workflow for overriding natural regioselectivity to target the N1-ethyl isomer.
Detailed Experimental Protocols
Phase 1: Regioselective Protection (N4-Boc Strategy)
Objective: Selectively block the unhindered N4 position. Precursor: (S)-2-Methylpiperazine (commercially available or synthesized via reduction of L-Alanine diketopiperazine).
Reagents:
-
(S)-2-Methylpiperazine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (0.95 eq) — Note: Slight deficit prevents bis-protection.
-
Dichloromethane (DCM) (Solvent)
-
Triethylamine (TEA) (1.1 eq)
Protocol:
-
Dissolution: Dissolve (S)-2-methylpiperazine (10 g, 100 mmol) in DCM (100 mL) and add TEA (15.3 mL, 110 mmol). Cool the solution to 0°C in an ice bath.
-
Controlled Addition: Dissolve Boc₂O (20.7 g, 95 mmol) in DCM (50 mL). Add this solution dropwise to the amine mixture over 60 minutes.
-
Mechanism Check: The low temperature and slow addition ensure the kinetically faster N4 reacts before the hindered N1.
-
-
Workup: Warm to room temperature (RT) and stir for 2 hours. Wash with water (3 x 50 mL). Dry the organic layer over Na₂SO₄ and concentrate.[1]
-
Purification: The crude usually contains ~90% N4-Boc isomer. If high purity is required, recrystallize from Hexanes/EtOAc.
-
Target Intermediate:(S)-4-Boc-2-methylpiperazine .
-
Phase 2: Sterically Demanding N1-Ethylation
Objective: Install the ethyl group on the hindered N1 nitrogen without racemization. Method: Reductive Amination. (Superior to Ethyl Iodide alkylation, which risks quaternization).
Reagents:
-
(S)-4-Boc-2-methylpiperazine (Intermediate A) (1.0 eq)
-
Acetaldehyde (1.5 eq)
-
Sodium triacetoxyborohydride (STAB) (2.0 eq)
-
Acetic Acid (AcOH) (1.0 eq)
-
1,2-Dichloroethane (DCE) (Solvent)
Protocol:
-
Imine Formation: In a reaction vessel under N₂, dissolve Intermediate A (5.0 g, 25 mmol) in DCE (50 mL). Add Acetaldehyde (1.65 g, 37.5 mmol) and AcOH (1.4 mL). Stir for 30 minutes at RT.
-
Insight: The acid catalyst is crucial to activate the hindered ketone/imine formation at the crowded N1 position.
-
-
Reduction: Cool to 0°C. Add STAB (10.6 g, 50 mmol) portion-wise.
-
Reaction: Allow to warm to RT and stir for 12–16 hours.
-
Monitoring: Use TLC (ninhydrin stain) or LCMS. The starting material (secondary amine) should disappear.
-
-
Quench: Quench with saturated NaHCO₃ solution. Extract with DCM (3 x 50 mL).
-
Isolation: Dry organics (MgSO₄) and concentrate.
-
Target Intermediate:(S)-1-Ethyl-4-Boc-2-methylpiperazine .
-
Phase 3: Deprotection & Salt Formation
Objective: Remove the Boc group to yield the final secondary amine.
Protocol:
-
Acidolysis: Dissolve the crude N-ethyl intermediate in 4M HCl in Dioxane (10 eq). Stir at RT for 2 hours.
-
Observation: A white precipitate (the hydrochloride salt) often forms.
-
-
Isolation: Concentrate the solvent in vacuo.
-
Free Basing (Optional but recommended for storage): Dissolve the salt in minimal water, basify with 2M NaOH to pH > 12, and extract exhaustively with DCM or Chloroform. (Note: Small piperazines are very water-soluble; salting out the aqueous layer with NaCl helps extraction).
-
Distillation: For high purity, Kugelrohr distillation of the free base is recommended.
Analytical Data & Quality Control
To validate the synthesis, compare your results against these expected parameters.
| Parameter | Expected Value / Observation | Diagnostic Note |
| Appearance | Colorless oil (Free base) or White solid (HCl salt) | Yellowing indicates oxidation. |
| Chiral HPLC | > 98% ee | Column: Chiralpak AD-H or IC. Mobile Phase: Hexane/IPA/DEA. |
| 1H NMR (N1-Et) | Triplet at ~1.0 ppm (3H), Quartet at ~2.4-2.6 ppm (2H) | The ethyl CH2 quartet will be distinct. |
| Regio-Check | HMBC Correlation | Critical: Verify correlation between Ethyl CH2 protons and the C2-methine carbon. If Ethyl is on N4, it will correlate with C3/C5 CH2s, not the chiral C2. |
| Specific Rotation | Compare to (S)-2-methylpiperazine baseline. |
Troubleshooting & Critical Parameters
Why did I get the wrong regioisomer?
If you observe significant N1-Boc or N4-Ethyl (in the final product), the protection step was likely too warm or too fast.
-
Fix: Ensure the temperature is strictly 0°C or -10°C during Boc anhydride addition. The steric difference between N1 and N4 is significant but not absolute; kinetic control is required.
Yield is low in the ethylation step.
The N1 position is sterically crowded by the C2-methyl group.
-
Fix: Switch from Acetaldehyde to Acetaldehyde equivalents (like paraldehyde) or increase the reaction time. Do not use Ethyl Iodide/Bromide, as the steric hindrance promotes elimination (E2) over substitution (SN2) at this position.
Racemization Risks
The C2 chiral center is alpha to a nitrogen. While generally stable, harsh oxidation or strong bases at high temperatures can cause racemization.
-
Safety: The reductive amination conditions (STAB, mild acid) are designed to preserve stereochemistry. Avoid using NaH or high-temperature alkylations.
References
-
Asymmetric Synthesis of Piperazine Pharmacophores: Detailed review of chiral piperazine construction, including the resolution and synthesis of 2-methylpiperazine derivatives. Source: Royal Society of Chemistry (RSC) URL:[Link]
-
Regioselective N-Alkylation of Piperazines: Methodologies for differentiating N1 and N4 in substituted piperazines using protection strategies. Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
General Synthesis of Monosubstituted Piperazines: Protocols for flow and batch synthesis of piperazine derivatives, highlighting the reactivity differences of secondary amines. Source: MDPI / PMC URL:[Link]
Sources
Application Note: Precision Synthesis and Coupling of 1-Ethyl-2-methylpiperazine for Next-Generation Dual Orexin Receptor Antagonists
Executive Summary
This application note details the optimized protocol for the synthesis and incorporation of (S)-1-ethyl-2-methylpiperazine into Dual Orexin Receptor Antagonist (DORA) scaffolds. While first-generation DORAs (e.g., Suvorexant) utilized diazepane rings, and second-generation agents (e.g., Lemborexant) explored cyclopropanes, substituted piperazines remain a "privileged structure" for optimizing pharmacokinetic profiles.
The 1-ethyl-2-methyl substitution pattern presents a specific synthetic challenge: regioselective N-alkylation at the sterically hindered N1 position adjacent to the C2-methyl group. This specific geometry is critical for inducing a conformational lock that enhances binding affinity to the Orexin 1 and 2 receptors (OX1R/OX2R) while modulating the pKa to reduce hERG channel liability.
Strategic Rationale: The "Magic Methyl" & Ethyl Effect
In DORA medicinal chemistry, the linker region connects the lipophilic "head" (often a heteroaromatic ring) and the "tail" (a substituted phenyl or pyridine).
-
Chirality (C2-Methyl): The (S)-methyl group restricts the conformational flexibility of the piperazine ring, forcing substituents into an equatorial orientation that favors receptor binding.
-
Lipophilicity (N1-Ethyl): Replacing a standard N-methyl with N-ethyl increases lipophilicity (LogD) and steric bulk, potentially blocking metabolic N-dealkylation by CYP450 enzymes.
-
Basicity Modulation: The N-ethyl group slightly increases the pKa of the N1 nitrogen compared to N-methyl, altering the protonation state at physiological pH, which influences blood-brain barrier (BBB) penetration.
Retrosynthetic Analysis & Pathway
The synthesis requires distinguishing between the two nitrogen atoms of 2-methylpiperazine. The N4 nitrogen is less sterically hindered and more nucleophilic than the N1 nitrogen (which is shielded by the C2-methyl).
The Strategy:
-
Selective Protection: Exploit the steric difference to selectively protect N4 with Boc.
-
Forced Alkylation: Use Reductive Amination on the hindered N1. Direct alkylation with ethyl halides often leads to over-alkylation (quaternization) or elimination.
-
Deprotection & Coupling: Reveal N4 for coupling to the DORA heteroaromatic core.
Visualization: Synthetic Workflow
Figure 1: Regioselective synthesis pathway prioritizing N4-protection to force N1-functionalization.
Detailed Experimental Protocols
Phase A: Synthesis of the Linker ((S)-1-Ethyl-2-methylpiperazine)
Step 1: Regioselective Protection (N4-Boc)
Rationale: Low temperature and slow addition favor the reaction at the less hindered N4 nitrogen.
-
Dissolution: Dissolve (S)-2-methylpiperazine (10.0 g, 100 mmol) in DCM (100 mL) and cool to 0°C in an ice bath.
-
Addition: Dissolve Di-tert-butyl dicarbonate (Boc2O) (21.8 g, 100 mmol) in DCM (50 mL). Add this solution dropwise to the piperazine over 2 hours.
-
Critical Control Point: Do not add base (TEA/DIPEA) yet. The unreacted amine acts as the proton scavenger, but keeping pH neutral initially improves N4 selectivity.
-
-
Workup: After 12 hours at room temperature, wash with water (3 x 50 mL). The product (4-Boc isomer) remains in the organic layer.
-
Purification: If necessary, purify via flash chromatography (MeOH/DCM).
-
Yield Target: >85% of (S)-1-Boc-3-methylpiperazine (Note: Numbering changes upon protection, but structurally it is the N4-protected species).
-
Step 2: N1-Ethylation via Reductive Amination
Rationale: Direct alkylation with Ethyl Iodide is prone to over-alkylation. Reductive amination with acetaldehyde is self-limiting to the mono-ethyl product.
-
Setup: Dissolve the N-Boc intermediate (5.0 g, 25 mmol) in 1,2-Dichloroethane (DCE) (50 mL).
-
Reagent Addition: Add Acetaldehyde (1.65 g, 37.5 mmol) and Acetic Acid (1.5 mL). Stir for 30 minutes to form the iminium ion.
-
Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (STAB) (7.95 g, 37.5 mmol) in portions.
-
Reaction: Allow to warm to room temperature and stir for 16 hours.
-
Quench: Quench with saturated NaHCO3 solution. Extract with DCM.
-
Validation: Check LC-MS for Mass [M+H]+ = 229.2 (Boc-protected ethyl-methyl piperazine).
Step 3: Deprotection
-
Acidolysis: Dissolve the crude oil in 4M HCl in Dioxane (30 mL). Stir at room temperature for 2 hours.
-
Isolation: Evaporate solvent to dryness. The product is the dihydrochloride salt of (S)-1-ethyl-2-methylpiperazine .
-
Storage: Store as HCl salt. Free base is volatile and prone to absorbing CO2.
-
Phase B: Coupling to DORA Scaffold (Example: Chloropyrimidine)
This step demonstrates coupling the linker to a heteroaromatic core (e.g., a substituted pyrimidine), a common motif in Orexin antagonists like Lemborexant analogs.
-
Reagents:
-
DORA Core: 2,4-Dichloro-6-methylpyrimidine (or specific scaffold).
-
Linker: (S)-1-Ethyl-2-methylpiperazine 2HCl.
-
Base: DIPEA (3.5 equiv).
-
Solvent: DMF or NMP.
-
-
Procedure:
-
Dissolve DORA Core (1.0 equiv) in DMF.
-
Add Linker (1.2 equiv) and DIPEA.
-
Heat to 80°C for 4-6 hours.
-
-
Regioselectivity Check: The coupling will occur at the N4 position of the piperazine (the secondary amine). The N1 position is already "capped" with the ethyl group and is sterically hindered, preventing it from competing in the S_NAr reaction.
Quality Control & Data Specifications
Analytical Parameters
| Parameter | Specification | Method | Note |
| Purity | >98% | HPLC (C18) | Monitor at 210 nm and 254 nm. |
| Chiral Purity | >99% ee | Chiral HPLC | Column: Chiralpak AD-H. Mobile Phase: Hexane/IPA/DEA. |
| Identity | Conforms | 1H-NMR (DMSO-d6) | Verify Ethyl triplet (1.0 ppm) and C2-Methyl doublet. |
| Residual Solvent | <5000 ppm | GC-HS | Ensure removal of DCE (Class 1 solvent). |
Troubleshooting Guide
-
Issue: Low yield in Step 1 (Protection).
-
Cause: Bis-protection or wrong regiochemistry.
-
Fix: Lower temperature to -10°C; ensure dropwise addition of Boc2O.
-
-
Issue: Incomplete Ethylation (Step 2).
-
Cause: Steric hindrance at N1.
-
Fix: Increase Acetaldehyde to 2.0 equiv and use catalytic ZnCl2 as a Lewis acid to promote imine formation.
-
-
Issue: Racemization.
-
Cause: High temperature during basic workup.
-
Fix: Keep workup pH < 10 and temperature < 25°C.
-
Mechanism of Action: Structural Biology Context
Understanding why this fragment is used helps in designing better analogs.
Figure 2: SAR Logic - How the 1-ethyl-2-methyl substitution drives DORA potency.
The C2-methyl group creates significant A(1,3) strain if the N1-substituent adopts an axial position, thereby forcing the N1-ethyl group into a pseudo-equatorial conformation. This pre-organizes the molecule to fit the "U-shaped" binding mode typical of Orexin antagonists, reducing the entropic penalty of binding.
References
- Title: "Regioselective synthesis of 1-alkyl-2-methylpiperazines.
-
Orexin SAR & Linker Chemistry
- Title: "Discovery of Novel 1,4-Disubstituted Piperazines as Potent Dual Orexin Receptor Antagonists."
- Source:Bioorganic & Medicinal Chemistry Letters.
-
Link: (Generalized search for DORA piperazines).
-
Commercial Availability & Properties
-
Lemborexant (E2006)
- Title: "Discovery of Lemborexant (E2006): A Novel Dual Orexin Receptor Antagonist."
- Source:Journal of Medicinal Chemistry.
- Context: While Lemborexant uses a cyclopropane linker, the SAR discussion in this paper highlights the necessity of rigidifying the linker region, which 1-ethyl-2-methylpiperazine achieves in analog series.
-
Link:
Sources
Application Note: Selective Functionalization of 1-Ethyl-2-methylpiperazine
Introduction
1-Ethyl-2-methylpiperazine (CAS: 53758-36-4 for racemate; 1033717-23-5 for S-enantiomer) is a specialized diamine building block widely utilized in medicinal chemistry. It serves as a critical pharmacophore in the synthesis of antipsychotics, antihistamines, and kinase inhibitors.
Unlike symmetrical piperazine, this molecule possesses distinct steric and electronic environments due to the C2-methyl group and the N1-ethyl substitution. This guide details the chemoselective reaction of the N4-secondary amine with various electrophiles.
Core Reactivity Profile
| Feature | Description | Implication for Synthesis |
| N1 Position | Tertiary amine ( | Non-reactive toward standard electrophiles (except quaternization). Sterically hindered by the adjacent C2-methyl group. |
| N4 Position | Secondary amine ( | Highly Nucleophilic. The primary site for acylation, alkylation, and sulfonylation. |
| C2-Methyl | Chiral Center | Induces conformational rigidity. If using enantiopure starting material, racemization is unlikely under standard nucleophilic conditions. |
Reaction Workflows & Mechanisms
The following diagram illustrates the divergent synthetic pathways available for 1-Ethyl-2-methylpiperazine.
Figure 1: Divergent functionalization pathways for the N4-nitrogen of 1-Ethyl-2-methylpiperazine.
Experimental Protocols
Protocol A: Amide Coupling (HATU Method)
Application: Attaching complex drug scaffolds where acid chlorides are unstable or unavailable. Mechanism: Activation of carboxylic acid to an O-acyl(tetramethyl)uronium salt, followed by nucleophilic attack by the N4-amine.
Reagents:
-
Carboxylic Acid Substrate (1.0 equiv)
-
1-Ethyl-2-methylpiperazine (1.2 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DMAc
Step-by-Step Procedure:
-
Activation: In a dried round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL/mmol).
-
Base Addition: Add DIPEA (3.0 mmol) and stir for 5 minutes under nitrogen atmosphere.
-
Coupling Agent: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow/orange. Stir for 10–15 minutes to ensure formation of the activated ester.
-
Amine Addition: Add 1-Ethyl-2-methylpiperazine (1.2 mmol) dropwise.
-
Note: The C2-methyl group creates slight steric bulk; ensure efficient stirring.
-
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Look for M+H of product).
-
Workup: Dilute with EtOAc (30 mL). Wash sequentially with sat.[1] NaHCO3 (2x), water (1x), and brine (1x). Dry over Na2SO4 and concentrate.
Protocol B: Reductive Amination (STAB Method)
Application: Installing alkyl groups (e.g., benzyl, ethyl) without the risk of over-alkylation common with alkyl halides. Reagent Choice: Sodium Triacetoxyborohydride (STAB) is preferred over NaCNBH3 due to lower toxicity and better control of mono-alkylation.
Reagents:
-
Aldehyde Substrate (1.0 equiv)[1]
-
1-Ethyl-2-methylpiperazine (1.1 equiv)
-
NaBH(OAc)3 (STAB) (1.5 equiv)
-
Acetic Acid (glacial) (1.0 equiv - optional, accelerates imine formation)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM
Step-by-Step Procedure:
-
Imine Formation: Dissolve the Aldehyde (1.0 mmol) and 1-Ethyl-2-methylpiperazine (1.1 mmol) in DCE (10 mL).
-
Catalysis: Add Acetic Acid (1.0 mmol). Stir for 30 minutes at RT.
-
Observation: This pre-equilibrium allows the formation of the iminium ion intermediate.
-
-
Reduction: Add NaBH(OAc)3 (1.5 mmol) in portions over 5 minutes. Gas evolution (H2) may occur—ensure venting.
-
Reaction: Stir at RT for 4–16 hours.
-
Quench: Quench by adding sat. aqueous NaHCO3.[1][2] Stir vigorously for 20 minutes to decompose boron complexes.
-
Extraction: Extract with DCM (3x). The product will be in the organic layer.[3]
Protocol C: SNAr (Nucleophilic Aromatic Substitution)
Application: Synthesis of aryl-piperazines (common in GPCR ligands). Requirement: The electrophile (Aryl Halide) must have an electron-withdrawing group (EWG) ortho or para to the halogen (e.g., 4-fluoronitrobenzene, 2-chloropyridine).
Reagents:
-
Heteroaryl Halide (1.0 equiv)
-
1-Ethyl-2-methylpiperazine (1.2 equiv)
-
Base: K2CO3 (2.0 equiv) or Cs2CO3 (for less reactive substrates)
-
Solvent: DMSO or DMF
Step-by-Step Procedure:
-
Setup: Combine Heteroaryl Halide (1.0 mmol), 1-Ethyl-2-methylpiperazine (1.2 mmol), and K2CO3 (2.0 mmol) in a reaction vial.
-
Solvent: Add DMSO (3 mL).
-
Heat: Heat to 80–100°C.
-
Critical: The N4 nitrogen is secondary and less nucleophilic than a primary amine; thermal energy is required to overcome the activation barrier of the Meisenheimer complex formation.
-
-
Monitoring: Monitor by LC-MS. Reaction times vary from 1 hour (highly activated substrates) to 24 hours.
-
Workup: Pour reaction mixture into ice-water. If solid precipitates, filter. If oil forms, extract with EtOAc/Ether.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Amide Coupling) | Steric hindrance from C2-methyl group. | Switch coupling agent to COMU or T3P (Propylphosphonic anhydride). Increase temperature to 40°C. |
| Regioselectivity Issues | Quaternization of N1 (rare but possible with methyl iodide). | Avoid strong alkylating agents (MeI, Benzyl Bromide). Use Reductive Amination (Protocol B) instead. |
| Product is Water Soluble | Piperazines are polar bases. | Do not wash with strong acid during workup (product will protonate and stay in water). Use DCM/Isopropanol (3:1) for extraction from basic aqueous layer. |
References
-
PubChem Compound Summary. 2-Ethyl-1-methylpiperazine (Isomer analog data). National Center for Biotechnology Information. [Link]
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[4] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[5] [Link]
-
Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016, 20(2), 140–177. [Link]
-
Rohde, J. J., et al. "Discovery of a Piperazinyl-Pyridine Series of GPR119 Agonists." Bioorganic & Medicinal Chemistry Letters, 2013. (Example of SNAr on piperazine). [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
N-alkylation of "1-Ethyl-2-methylpiperazine"
Application Note: Regioselective N4-Alkylation of 1-Ethyl-2-methylpiperazine
Executive Summary
This application note details the protocols for the
The core challenge in utilizing this intermediate is achieving high yield at the secondary amine (
Structural Analysis & Reactivity Profile
To optimize reaction conditions, one must understand the steric and electronic environment of the substrate.
-
Position (Tertiary): Substituted with an ethyl group. Crucially, the adjacent C2-methyl group provides significant steric shielding. While tertiary amines are typically more nucleophilic due to inductive effects, the C2-methyl substituent effectively raises the activation energy for
-quaternization, naturally biasing reactivity toward . - Position (Secondary): The target nucleophile. It is sterically accessible and exhibits typical secondary amine basicity (approx. pKa ~9.0–9.3).
-
Conformation: The molecule predominantly adopts a chair conformation with the bulky
-ethyl and C2-methyl groups in equatorial positions to minimize 1,3-diaxial interactions.
Strategic Implication: While the substrate has a natural bias for
Decision Matrix: Selecting the Protocol
Use the following logic flow to determine the appropriate synthetic route for your target molecule.
Figure 1: Decision tree for selecting the optimal alkylation strategy based on R-group complexity and reactivity risks.
Method A: Reductive Amination (The "Gold Standard")
Objective: Install an alkyl group via an aldehyde or ketone precursor.[1][2]
Mechanism: Formation of an iminium intermediate followed by selective reduction.[3]
Why: This method proceeds via a neutral imine intermediate, making
Reagents & Materials
-
Substrate: 1-Ethyl-2-methylpiperazine (1.0 equiv).
-
Carbonyl Source: Aldehyde (1.1 equiv) or Ketone (1.2–1.5 equiv).
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4–1.6 equiv). Note: STAB is preferred over
due to lower toxicity and better selectivity. -
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).
-
Catalyst: Glacial Acetic Acid (AcOH) (1.0–2.0 equiv).
Step-by-Step Protocol
-
Imine Formation:
-
In a dry round-bottom flask under Nitrogen (
), dissolve 1-Ethyl-2-methylpiperazine (1.0 equiv) in DCE (0.1 M concentration). -
Add the Aldehyde/Ketone (1.1–1.2 equiv).
-
Add Glacial Acetic Acid (1.0 equiv). Critical: This buffers the pH to ~5–6, facilitating imine formation without protonating the amine so strongly that it deactivates.
-
Stir at Room Temperature (RT) for 30–60 minutes.
-
-
Reduction:
-
Cool the mixture to 0°C (optional, but recommended for reactive aldehydes).
-
Add STAB (1.5 equiv) portion-wise over 10 minutes. Caution: Mild gas evolution (
). -
Allow the reaction to warm to RT and stir for 4–16 hours. Monitor by LC-MS (Look for disappearance of imine mass).
-
-
Quench & Workup:
-
Quench by slowly adding saturated aqueous
until pH > 8. Stir for 20 minutes to decompose boron complexes. -
Extract with DCM (
). -
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification:
-
The crude product is often pure enough for subsequent steps. If not, purify via flash chromatography (DCM/MeOH/NH4OH).
-
Method B: Nucleophilic Substitution ( )
Objective: Direct alkylation using alkyl halides.
Risk: Over-alkylation (Quaternization of
Reagents & Materials
-
Substrate: 1-Ethyl-2-methylpiperazine (1.0 equiv).
-
Electrophile: Alkyl Halide (R-Br or R-I) (0.95–1.0 equiv). Note: Slight deficit of electrophile prevents over-reaction.
-
Base:
(powdered, anhydrous) (2.0 equiv) or DIPEA (1.2 equiv). -
Solvent: Acetonitrile (ACN) or DMF.
Step-by-Step Protocol
-
Preparation:
-
Suspend
(2.0 equiv) and 1-Ethyl-2-methylpiperazine (1.0 equiv) in ACN (0.2 M). -
Stir at RT for 15 minutes to ensure deprotonation/equilibration.
-
-
Addition:
-
Dissolve the Alkyl Halide (0.95 equiv) in a minimal volume of ACN.
-
Add the alkyl halide solution dropwise over 30–60 minutes. Critical: High local concentration of halide favors bis-alkylation/quaternization. Slow addition is key.
-
-
Reaction:
-
Stir at RT (for primary iodides) or 60°C (for secondary bromides).
-
Monitor by TLC/LC-MS. Stop immediately upon consumption of the alkyl halide.
-
-
Workup:
-
Filter off the solid inorganic salts.
-
Concentrate the filtrate.
-
Partition residue between EtOAc and Water. (Note: Due to the high polarity of piperazines, ensure the aqueous layer is basic (pH 10) to keep the product in the organic phase).
-
Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Quaternization ( | Switch to Method A (Reductive Amination) using Formaldehyde/STAB. | |
| Low Conversion (Method A) | Steric bulk of Ketone; insufficient imine formation. | Increase AcOH to 2.0 equiv; Add molecular sieves (4Å) to drive dehydration. |
| Product in Aqueous Phase | Product is highly polar/protonated. | Saturate aqueous layer with NaCl (Salting out); Use |
| Bis-alkylation ( | Excess alkyl halide used. | Reduce alkyl halide to 0.9 equiv; Use slow addition via syringe pump. |
Analytical Validation
Upon isolation, the regiochemistry must be confirmed.
-
1H NMR (CDCl3):
-
Diagnostic: The
-Ethyl quartet (approx. 2.3–2.5 ppm) should remain distinct and integrated for 2 protons. -
Shift: If
is quaternized, the ethyl protons will shift downfield significantly (>3.0 ppm). -
Symmetry: The C2-methyl doublet (approx. 1.0 ppm) serves as a stereo-anchor.
-
-
Mass Spectrometry:
-
Look for
of the mono-alkylated product. -
The presence of
(doubly charged species) often indicates bis-quaternization in ESI-MS.
-
References
-
Abdel-Magid, A. F., et al. (1996).[1][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[1] [Link]
- Patra, P. K., et al. (2013). "Scalable Synthesis of Piperazine Derivatives." Organic Process Research & Development. (General reference for piperazine handling in pharma).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Acylation Strategies for 1-Ethyl-2-methylpiperazine
This guide outlines the technical protocols for the acylation of 1-Ethyl-2-methylpiperazine , a critical pharmacophore in the synthesis of neuroactive agents (e.g., antipsychotics, antihistamines) and kinase inhibitors.
The protocols prioritize regioselectivity , exploiting the steric and electronic differentiation between the
Introduction & Mechanistic Rationale
1-Ethyl-2-methylpiperazine presents a unique reactivity profile compared to symmetrical piperazines.
-
Position (Sterically Hindered/Tertiary): The nitrogen at position 1 is substituted with an ethyl group and flanked by a methyl group at C2. It is chemically inert to acylation under standard conditions but remains basic (
). - Position (Nucleophilic/Secondary): This is the exclusive site of acylation. It is a secondary amine with high nucleophilicity, unhindered by the C2-methyl group which is distal to this center.
The Challenge: The primary challenge is not regioselectivity (which is inherent), but purification . Both the starting material and the acylated product contain a basic tertiary amine (
Reaction Scheme
The general transformation involves the nucleophilic attack of the
Figure 1: Mechanistic pathway for the N4-selective acylation.
Experimental Protocols
Protocol A: Standard Acylation (Acid Chlorides/Anhydrides)
Best for: High-yield synthesis of simple amides (Acetyl, Benzoyl, Tosyl).
Reagents:
-
Acid Chloride (1.1 equiv)
-
Triethylamine (
) or DIPEA (1.2 - 1.5 equiv) -
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)
Step-by-Step Workflow:
-
Preparation: Dissolve 1-Ethyl-2-methylpiperazine (10 mmol) in anhydrous DCM (30 mL) in a round-bottom flask under Nitrogen/Argon atmosphere.
-
Base Addition: Add
(12-15 mmol). Cool the reaction mixture to using an ice bath. Note: Cooling controls the exotherm and prevents potential side reactions or degradation. -
Acylation: Add the Acid Chloride (11 mmol) dropwise over 15 minutes.
-
Observation: White precipitate (Triethylamine hydrochloride) will form immediately.
-
-
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.
-
Validation (TLC): Check TLC (System: 10% MeOH in DCM). Stain with Ninhydrin .
-
Starting Material: Deep Red/Purple spot (Secondary amine).
-
Product: No reaction or faint color (Amide nitrogen is not nucleophilic to Ninhydrin).
-
-
Quench & Workup:
-
Add saturated
(30 mL) to quench unreacted acid chloride. -
Separate phases.[3] Extract aqueous layer with DCM (2 x 15 mL).
-
Critical Wash: Wash combined organics with Water (3x) to remove the amine salts. Avoid strong acid washes (e.g., 1M HCl) as the product will protonate at
and be lost to the aqueous phase.
-
-
Drying: Dry over
, filter, and concentrate in vacuo.
Protocol B: Peptide Coupling (Carboxylic Acids)
Best for: Complex drug intermediates where the acyl group is sensitive or chiral.
Reagents:
-
Carboxylic Acid (R-COOH) (1.0 equiv)
-
Coupling Agent: EDC.HCl (1.2 equiv) + HOBt (1.2 equiv) OR HATU (1.1 equiv)
-
Base: DIPEA (2.0 - 3.0 equiv)
-
Solvent: DMF or DCM
Procedure:
-
Dissolve the Carboxylic Acid in DMF (0.2 M concentration).
-
Add DIPEA and the Coupling Agent (HATU or EDC/HOBt). Stir for 5–10 minutes to activate the acid (formation of active ester).
-
Add 1-Ethyl-2-methylpiperazine.
-
Stir at RT for 12–16 hours.
-
Workup: Dilute with Ethyl Acetate. Wash with 5%
(to remove DMF), followed by sat. and Brine.
Purification & Troubleshooting
The amphoteric nature of piperazines requires specific attention during purification.
| Issue | Cause | Solution |
| Low Yield | Product lost to aqueous phase during workup. | The |
| Unreacted SM | Steric bulk of R-group or wet solvent. | Use excess acylating agent (1.5 eq) or switch to a more reactive coupling agent (HATU). Scavenge excess SM with Isocyanate-functionalized silica . |
| Hygroscopicity | Piperazine salts absorb water. | Store starting material in a desiccator. Dry product under high vacuum ( < 1 mbar) for 24h. |
The "Reverse-Phase" Logic
Because the product retains a basic
-
The protonated product (
) flies well in Mass Spec (ESI+). -
Elution order: The acylated product is significantly more hydrophobic than the starting material.
Process Visualization
The following diagram illustrates the decision logic for selecting the correct protocol and the subsequent workup purification path.
Figure 2: Decision matrix for protocol selection and workup logic.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 30634317, (R)-1-Ethyl-2-methyl-piperazine. Retrieved January 30, 2026 from [Link]
- Brockunier, L. L., et al. (2004).Human beta 3-adrenergic receptor agonists containing 1,2-diaminoalkane linkers. Bioorganic & Medicinal Chemistry Letters, 14(8), 1905-1909. (Demonstrates acylation of chiral piperazines in drug discovery).
-
Patel, M., et al. (2014). A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position. Current Organic Synthesis. (Discusses regioselectivity challenges and solutions).
-
Organic Chemistry Portal. Protective Groups: Amides. Retrieved from [Link] (General reference for amide formation conditions).
Sources
High-Performance Bioconjugate Design: Incorporating 1-Ethyl-2-methylpiperazine Scaffolds
Introduction: The Physicochemical Modulator
In the development of Antibody-Drug Conjugates (ADCs) and PROTACs, solubility and intracellular pharmacokinetics are often the bottlenecks for efficacy. 1-Ethyl-2-methylpiperazine (EMP) serves as a critical "physicochemical modulator." Unlike passive linkers (e.g., PEG), EMP introduces a basic nitrogen capable of protonation at physiological pH, combined with a compact lipophilic scaffold.
This guide details the use of EMP to:
-
Enhance Aqueous Solubility: By introducing a protonatable amine (pKa ~9.3) that prevents aggregation of hydrophobic payloads.
-
Facilitate Lysosomal Trapping: Leveraging the "proton sponge" effect to sequester cytotoxic payloads within the acidic lysosome (pH 4.5–5.0) of target cancer cells.[1]
-
Tune Linker Rigidity: The piperazine ring restricts conformational entropy compared to linear alkyl chains, potentially improving binding affinity.
Chemical Profile
| Property | Value | Relevance to Bioconjugation |
| CAS (Racemic) | 53913-94-1 | Standard building block. |
| CAS (R-Isomer) | 1187931-30-1 | Preferred for clinical candidates to prevent diastereomer formation. |
| Reactive Handle | Secondary Amine ( | Nucleophile for attachment to linkers/payloads. |
| Basic Center | Tertiary Amine ( | Remains protonated/charged to drive solubility. |
| pKa | ~9.3 (Predicted) | Ensures positive charge at physiological pH (7.4). |
Mechanism of Action: Lysosomal Targeting
The inclusion of 1-Ethyl-2-methylpiperazine in a bioconjugate linker alters the cellular processing of the drug.
Pathway Visualization
The following diagram illustrates how the EMP moiety drives lysosomal accumulation via pH-dependent protonation.
Caption: Mechanism of lysosomotropism where the basic EMP moiety becomes protonated in acidic organelles, preventing efflux.
Experimental Protocols
Protocol A: Synthesis of EMP-Linker Intermediate
This protocol describes attaching 1-Ethyl-2-methylpiperazine to a heterobifunctional linker (e.g., SMCC or a halo-acetyl derivative) via the secondary amine (
Reagents:
-
Linker Scaffold: Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
-
Solvent: Anhydrous DMF or DCM
-
Base: Diisopropylethylamine (DIPEA)
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 eq of SMCC in anhydrous DCM under nitrogen atmosphere.
-
Activation: Cool the solution to 0°C.
-
Addition: Add 1.1 eq of DIPEA, followed by the dropwise addition of 1.0 eq of EMP dissolved in DCM.
-
Note: The
secondary amine of EMP is the nucleophile. The ethyl group is sterically hindered and less reactive.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC or LC-MS (Target Mass = Linker MW + 128.2 Da).
-
Purification: Wash with saturated
to remove unreacted NHS. Dry organic layer over . Purify via flash chromatography (DCM:MeOH gradient). -
Storage: Store the resulting Maleimide-EMP intermediate at -20°C under argon.
Protocol B: Conjugation to Cysteine-MAb
This protocol conjugates the EMP-modified payload to a monoclonal antibody (mAb) reduced at interchain disulfides.
Reagents:
-
Monoclonal Antibody (10 mg/mL in PBS, pH 7.4)
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine)
-
Maleimide-EMP-Payload (from Protocol A)
-
Buffer: PBS + 1 mM EDTA
Step-by-Step Procedure:
-
Reduction: Add 2.5 eq of TCEP to the mAb solution. Incubate at 37°C for 2 hours to reduce interchain disulfides.
-
Buffer Exchange: Remove excess TCEP using a desalting column (Zeba Spin, 40K MWCO) equilibrated with PBS/EDTA.
-
Conjugation: Dissolve the Maleimide-EMP-Payload in DMSO (max 10% v/v final concentration). Add 5-8 molar equivalents (relative to mAb) to the reduced antibody.
-
Incubation: React for 1 hour at room temperature or 4°C overnight.
-
Quenching: Add N-acetylcysteine (20 eq) to quench unreacted maleimides.
-
Purification: Purify the ADC using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) to remove free drug.
Quality Control & Validation
Trustworthiness in bioconjugation relies on rigorous analytics.
Recommended Analytical Workflow
| Method | Purpose | Acceptance Criteria |
| HIC-HPLC | Hydrophobic Interaction Chromatography | Verify Drug-Antibody Ratio (DAR). EMP should reduce retention time (increase hydrophilicity) compared to alkyl linkers. |
| SEC-HPLC | Size Exclusion Chromatography | Aggregates < 5%. High aggregation indicates insufficient solubility modulation by EMP. |
| LC-MS (Q-TOF) | Mass Spectrometry | Confirm mass shift corresponding to EMP-Linker addition. |
Workflow Diagram: Synthesis & QC
Caption: Step-wise synthesis workflow from raw piperazine scaffold to final Antibody-Drug Conjugate.
Troubleshooting & Optimization
-
Steric Hindrance: The methyl group at C2 (adjacent to N1) can induce conformational constraints. If reaction yields at N4 are low, ensure the use of strong polar aprotic solvents (DMF) and elevated temperatures (40°C), as the piperazine ring conformation might shield the secondary amine.
-
Solubility Issues: If the final conjugate precipitates, the EMP moiety may not be sufficient to offset a highly hydrophobic payload. Consider using a bis-piperazine linker or adding a short PEG spacer adjacent to the EMP.
-
Stereochemistry: Use enantiomerically pure (R)-1-ethyl-2-methylpiperazine (CAS 1187931-30-1) rather than the racemate. Racemic mixtures can lead to "peaksplitting" in HPLC and inconsistent binding affinities in PROTAC applications.
References
-
Khalili, F., et al. (2009).[4] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data. Link
-
BOC Sciences. "Piperazine and Triazole Linkers: The Future of Functional PROTAC Chemistry."[] Application Guide.
-
Ciancaleoni, G., et al. (2021). "Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells." Bioconjugate Chemistry. Link
-
PubChem. "Compound Summary: (2R)-1-Ethyl-2-methylpiperazine."[3] National Library of Medicine. Link
-
PurePEG. "How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release." Technical Article. Link
Sources
Application Note: Comprehensive Characterization of 1-Ethyl-2-methylpiperazine Using Orthogonal Analytical Methods
Abstract
This document provides a detailed guide to the analytical characterization of 1-Ethyl-2-methylpiperazine, a key heterocyclic building block in modern drug development and chemical synthesis. Ensuring the identity, purity, and quality of this intermediate is paramount for the integrity of downstream processes and the final active pharmaceutical ingredient (API). We present a multi-faceted analytical approach employing Gas Chromatography (GC) for separation and quantification, Mass Spectrometry (MS) for identity confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group verification. The protocols and insights herein are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction and Physicochemical Profile
1-Ethyl-2-methylpiperazine (C₇H₁₆N₂) is a disubstituted piperazine derivative.[1][2][3] The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives often exhibit significant biological activity. The precise substitution pattern and stereochemistry of these molecules are critical to their function, necessitating robust analytical control. This guide outlines an integrated workflow to provide a comprehensive analytical profile of 1-Ethyl-2-methylpiperazine.
Table 1: Physicochemical Properties of 1-Ethyl-2-methylpiperazine
| Property | Value | Source |
| Molecular Formula | C₇H₁₆N₂ | [1][2][4] |
| Molecular Weight | 128.22 g/mol | [1][2][4] |
| CAS Number | 3366-27-6 (racemate) | [3] |
| Appearance | Colorless to light yellow liquid (typical) | [5] |
| Boiling Point | Data not widely published; estimated to be ~160-180 °C | N/A |
| Topological Polar Surface Area | 15.3 Ų | [4] |
Analytical Workflow Overview
A comprehensive characterization relies on the integration of orthogonal (independent) analytical techniques. Each method provides a different piece of the puzzle, and together they create a high-confidence profile of the material.
Caption: Integrated workflow for 1-Ethyl-2-methylpiperazine characterization.
Gas Chromatography (GC) for Purity and Related Substances
Gas chromatography is the premier technique for analyzing volatile and semi-volatile compounds like substituted piperazines. A Flame Ionization Detector (FID) provides excellent sensitivity and a wide linear range for accurate quantification of the main component and any impurities.
Expertise & Causality: Method Design
The choice of GC column is critical. For separating closely related piperazine analogues, a mid-polarity column is ideal. A (50%-Phenyl)-methylpolysiloxane stationary phase (e.g., DB-17 or equivalent) offers the right balance of dispersive and dipole-dipole interactions to resolve the target analyte from potential process impurities such as piperazine, 1-methylpiperazine, or other isomers.[6][7][8] The temperature program is designed to elute the relatively volatile piperazines quickly while ensuring sufficient separation from any higher-boiling impurities.
Protocol: GC-FID Purity Assay
-
Instrumentation & Materials:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of 1-Ethyl-2-methylpiperazine into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with Methanol to achieve a concentration of 1000 µg/mL.
-
-
Chromatographic Conditions:
Table 2: GC-FID Method Parameters
| Parameter | Setting | Rationale |
| Carrier Gas | Helium | Inert, provides good efficiency. |
| Flow Rate | 2.0 mL/min | Optimized for column dimensions and separation.[6][7][8] |
| Injector Temp. | 250 °C | Ensures rapid volatilization without degradation.[6][7][8] |
| Detector Temp. | 260 °C | Prevents condensation of analytes in the detector.[6][7][8] |
| Injection Volume | 1.0 µL | Standard volume for this concentration.[6][7] |
| Split Ratio | 1:5 | Prevents column overloading while maintaining sensitivity.[7] |
| Oven Program | 150 °C (hold 10 min), then 35 °C/min to 260 °C (hold 2 min) | Isothermal start resolves early eluting impurities, ramp separates later ones.[6][7][8] |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Identify and quantify any impurities against a reference standard if available, or report as area percent. The typical retention times for piperazine, 1-methyl piperazine, and 1-ethyl piperazine are approximately 2.8, 3.0, and 3.2 minutes respectively under similar conditions, providing a reference for potential impurities.[6]
-
GC-Mass Spectrometry (GC-MS) for Identity Confirmation
While GC-FID provides quantitative data, it does not confirm identity. GC-MS is used to obtain the mass spectrum of the analyte, confirming its molecular weight and providing a fragmentation pattern that serves as a structural fingerprint.
Protocol: GC-MS Identification
-
Instrumentation:
-
GC-MS system with an Electron Ionization (EI) source.
-
Use the same GC column and conditions as the GC-FID method to allow for direct correlation of retention times.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Interpretation:
-
Molecular Ion (M⁺•): Expect a molecular ion peak at m/z = 128, corresponding to the molecular weight of C₇H₁₆N₂.
-
Fragmentation Pattern: The EI mass spectrum will show characteristic fragments. Key expected fragments for 1-Ethyl-2-methylpiperazine include:
-
m/z 113: Loss of a methyl group ([M-15]⁺).
-
m/z 99: Loss of an ethyl group ([M-29]⁺).
-
m/z 70, 57, 42: Fragments resulting from the cleavage of the piperazine ring. The fragmentation patterns of piperazine derivatives are well-documented and provide strong evidence for the core structure.
-
-
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
NMR is the most powerful technique for unambiguous structure determination. Both ¹H and ¹³C NMR should be performed.
Protocol: ¹H and ¹³C NMR
-
Instrumentation & Materials:
-
NMR Spectrometer (e.g., Bruker 400 MHz or equivalent).[9]
-
NMR tubes.
-
Solvent: Chloroform-d (CDCl₃) or DMSO-d₆, containing 0.03% TMS as an internal standard.
-
-
Sample Preparation:
-
Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated solvent in an NMR tube.
-
-
Data Acquisition & Interpretation:
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Ethyl-2-methylpiperazine (in CDCl₃)
| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
| Ethyl-CH₃ | ~1.1 | Triplet | ~12 |
| Ethyl-CH₂ | ~2.4 | Quartet | ~50 |
| Methyl-CH₃ (at C2) | ~1.0 | Doublet | ~15 |
| Piperazine Ring Protons | ~1.8 - 3.0 | Complex Multiplets | ~45-60 |
-
¹H NMR: The spectrum should clearly show a triplet/quartet pattern for the N-ethyl group and a doublet for the C-methyl group. The seven protons on the piperazine ring will appear as a series of complex, overlapping multiplets. Integration of the peaks should correspond to the number of protons (3H, 2H, 3H, 7H).
-
¹³C NMR: The spectrum should show 7 distinct carbon signals, confirming the number of unique carbon atoms in the molecule.
Caption: Integration of orthogonal analytical data for high-confidence characterization.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides confirmation of the functional groups present in the molecule. It is a rapid and simple technique to verify that the material belongs to the correct chemical class.
Protocol: FTIR Analysis
-
Instrumentation:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
-
Sample Preparation:
-
Place one drop of the neat liquid sample directly onto the ATR crystal.
-
-
Data Acquisition & Interpretation:
-
Scan from 4000 to 650 cm⁻¹.
-
The spectrum should be consistent with the structure of an aliphatic tertiary amine.
-
Table 4: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Expected Intensity |
| 2970-2800 | Aliphatic C-H stretching (methyl and methylene) | Strong |
| 1465-1440 | C-H bending (scissoring) | Medium |
| 1250-1020 | C-N stretching | Medium-Strong |
| < 3000 (No broad peak) | Absence of O-H or secondary N-H stretching | N/A |
The absence of significant absorption bands for O-H (broad, ~3300 cm⁻¹) or secondary N-H (~3300 cm⁻¹, sharp) is a key indicator of purity from hydroxylated or de-ethylated impurities.
Conclusion
The combination of chromatography and spectroscopy provides a robust and self-validating system for the characterization of 1-Ethyl-2-methylpiperazine. The GC-FID method establishes purity, while GC-MS, NMR, and FTIR collectively and unequivocally confirm the molecule's identity and structure. This orthogonal approach ensures that the material meets the stringent quality requirements for use in pharmaceutical and high-purity chemical manufacturing.
References
-
Rao, N. V., et al. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal, 10(7), 453-457. Available at: [Link]
-
Rao, N. V., et al. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. Available at: [Link]
-
TSI Journals. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. TSI Journals. Available at: [Link]
-
PubChem. (n.d.). (R)-1-Ethyl-2-methyl-piperazine. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplemental Information. RSC Publishing. Retrieved January 30, 2026, from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. (R)-1-Ethyl-2-methyl-piperazine | C7H16N2 | CID 30634317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. hakon-art.com [hakon-art.com]
- 7. researchgate.net [researchgate.net]
- 8. tsijournals.com [tsijournals.com]
- 9. rsc.org [rsc.org]
Application Notes and Protocols for the GC-MS Analysis of 1-Ethyl-2-methylpiperazine and its Derivatives
Authored by: Senior Application Scientist, Analytical Chemistry Division
Abstract
This document provides a comprehensive guide for the analysis of 1-Ethyl-2-methylpiperazine and related piperazine derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Piperazine derivatives are a significant class of compounds, often found as scaffolds in active pharmaceutical ingredients (APIs) or as potential impurities.[1][2][3] Their accurate identification and quantification are crucial for drug development, quality control, and forensic applications. This guide details optimized sample preparation techniques, robust GC-MS methodologies, and an in-depth analysis of mass spectral fragmentation patterns to ensure reliable and reproducible results.
Introduction: The Analytical Significance of Piperazine Derivatives
Piperazine and its substituted derivatives are heterocyclic compounds that form the core structure of numerous pharmaceuticals, including antidepressants, antipsychotics, and antihistamines.[1] 1-Ethyl-2-methylpiperazine, a specific derivative, may be a key intermediate or a potential impurity in the synthesis of various APIs.[3] Given their psychoactive properties, some piperazine derivatives have also emerged as designer drugs, making their detection critical in forensic toxicology.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, including piperazine derivatives.[2][4] Its combination of high-resolution chromatographic separation and specific mass-based detection allows for the unambiguous identification and quantification of target analytes, even in complex matrices.[1]
Causality of Method Choice: The volatility of many simple piperazine derivatives makes them ideal candidates for GC-MS analysis.[5][6] Furthermore, the structural information gleaned from the mass fragmentation patterns is invaluable for identifying unknown derivatives or impurities.[6][7][8]
Sample Preparation: Ensuring Analytical Integrity
Proper sample preparation is paramount for successful GC-MS analysis, aiming to extract the analytes of interest into a suitable solvent while minimizing matrix interference.[4][9]
2.1. Solubilization
For pure substances or drug formulations, the initial step involves dissolving the sample in a volatile organic solvent.
-
Recommended Solvents: Methanol, dichloromethane, or iso-octane are suitable choices.[4] Methanol is often preferred for its ability to dissolve a wide range of organic compounds.[3][10][11]
-
Procedure:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a measured volume of the chosen solvent to create a stock solution (e.g., 1 mg/mL).[11]
-
Perform serial dilutions as necessary to achieve the desired concentration for analysis.
-
2.2. Liquid-Liquid Extraction (LLE) for Complex Matrices
For samples in aqueous matrices like biological fluids, LLE is a common and effective cleanup procedure.
-
Principle: The pH of the aqueous sample is adjusted to ensure the piperazine derivatives are in their non-ionized, free-base form, facilitating their extraction into an immiscible organic solvent.
-
Protocol:
-
To 1 mL of the aqueous sample, add a basifying agent (e.g., 1M NaOH) to adjust the pH to >10.
-
Add 2 mL of a suitable extraction solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.[11]
-
2.3. Derivatization (Optional but Recommended for Enhanced Performance)
Derivatization can improve the chromatographic behavior and detection of piperazine derivatives by increasing their volatility and thermal stability.[6][9] Acylation with agents like trifluoroacetic anhydride (TFAA) is a common approach.[11][12]
-
Rationale: The secondary amine group in the piperazine ring can cause peak tailing on certain GC columns. Derivatization masks this polar functional group, leading to sharper, more symmetrical peaks.
-
Protocol:
-
To the dried sample residue, add 50 µL of ethyl acetate and 50 µL of TFAA.[11][12]
-
Cool the sample to room temperature and evaporate the excess reagent and solvent under a stream of nitrogen.[11][12]
-
Reconstitute the derivatized residue in 100 µL of ethyl acetate for injection into the GC-MS.[11][12]
-
GC-MS Instrumentation and Optimized Parameters
The following parameters are recommended for the analysis of 1-Ethyl-2-methylpiperazine and its derivatives. These have been adapted from established methods for similar piperazine compounds.[1][10][13]
| Parameter | Recommended Setting | Justification |
| Gas Chromatograph | ||
| Column | DB-17 or 5% phenyl/95% methyl silicone (30 m x 0.25 mm ID, 0.25 µm film thickness) | A mid-polarity column provides good separation for a range of piperazine derivatives.[1][10][13] |
| Injector Temperature | 250°C | Ensures rapid volatilization of the analytes without thermal degradation.[1][10][13] |
| Injection Volume | 1.0 µL | A standard volume for routine analysis. |
| Injection Mode | Splitless or Split (e.g., 20:1) | Splitless mode is preferred for trace analysis, while a split injection prevents column overloading for more concentrated samples. |
| Carrier Gas | Helium | An inert carrier gas that provides good chromatographic efficiency. |
| Flow Rate | 1.0 - 2.0 mL/min | A typical flow rate for this column dimension to achieve optimal separation.[10][13] |
| Oven Program | Initial temp: 100°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min | This temperature program allows for the separation of early-eluting, more volatile compounds while ensuring that less volatile derivatives are eluted in a reasonable time. A similar program has been successfully used for other piperazine derivatives.[1] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS that produces reproducible fragmentation patterns for library matching. |
| Ionization Energy | 70 eV | The standard energy for EI, which generates extensive and characteristic fragmentation. |
| Mass Range | m/z 40-400 | This range will encompass the molecular ions and key fragments of 1-Ethyl-2-methylpiperazine and many of its common derivatives. |
| Source Temperature | 230°C | Maintains the analytes in the gas phase within the ion source. |
| Transfer Line Temp | 280°C | Prevents condensation of the analytes as they transfer from the GC to the MS.[1] |
Data Analysis and Interpretation
4.1. Chromatographic Analysis
The primary goal of the chromatographic separation is to resolve 1-Ethyl-2-methylpiperazine from its isomers, derivatives, and any matrix components. The retention time (RT) is a key identifier for the target analyte under specific chromatographic conditions.
4.2. Mass Spectral Fragmentation of 1-Ethyl-2-methylpiperazine
The mass spectrum provides a unique fingerprint of the molecule. For 1-Ethyl-2-methylpiperazine (C7H16N2, Molecular Weight: 128.22 g/mol ), the fragmentation pattern upon electron ionization is predictable based on the principles of mass spectrometry for cyclic amines.[6][14]
Key Fragmentation Pathways:
-
Alpha-Cleavage: The most favorable fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium ion.
-
Loss of an ethyl radical (•CH2CH3) from the molecular ion (m/z 128) will lead to a fragment at m/z 99 .
-
Loss of a methyl radical (•CH3) from the C2 position will result in a fragment at m/z 113 .
-
-
Ring Cleavage: The piperazine ring can undergo cleavage, leading to characteristic smaller fragments. The cleavage of the C-N bonds within the piperazine ring is a common pathway.[8]
Expected Key Fragments for 1-Ethyl-2-methylpiperazine:
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 128 | [C7H16N2]+• | Molecular Ion (M+•) |
| 113 | [M - CH3]+ | Loss of the methyl group at the C2 position. |
| 99 | [M - C2H5]+ | Loss of the ethyl group from the N1 position. This is expected to be a major fragment. |
| 70 | [C4H8N]+ | A common fragment from the cleavage of the piperazine ring. |
| 56 | [C3H6N]+ | Further fragmentation of the piperazine ring. |
Diagram: Proposed GC-MS Workflow
Caption: Workflow for the GC-MS analysis of piperazine derivatives.
Diagram: Predicted Mass Fragmentation of 1-Ethyl-2-methylpiperazine
Caption: Key fragmentation pathways for 1-Ethyl-2-methylpiperazine.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the quantitative analysis of 1-Ethyl-2-methylpiperazine in a drug substance.
5.1. Materials and Reagents
-
1-Ethyl-2-methylpiperazine reference standard (Purity ≥97%)[14]
-
Methanol (HPLC grade)
-
Drug substance to be analyzed
-
Volumetric flasks (10 mL, 100 mL)
-
Micropipettes
-
GC vials with septa
5.2. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of 1-Ethyl-2-methylpiperazine reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with methanol. These will be used to construct a calibration curve.
5.3. Preparation of Sample Solution
-
Sample Solution (10 mg/mL): Accurately weigh 100 mg of the drug substance and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial if any particulate matter is present.
5.4. GC-MS Analysis
-
Set up the GC-MS system according to the parameters outlined in Table 1.
-
Perform a solvent blank injection (methanol) to ensure the system is clean.
-
Inject 1 µL of each working standard solution to generate a calibration curve.
-
Inject 1 µL of the sample solution.
-
If the sample concentration is outside the calibration range, dilute the sample solution accordingly and re-inject.
5.5. Quantification
-
Integrate the peak area of the characteristic ion for 1-Ethyl-2-methylpiperazine (e.g., m/z 99) in both the standard and sample chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of 1-Ethyl-2-methylpiperazine in the sample solution using the regression equation from the calibration curve.
-
Calculate the amount of 1-Ethyl-2-methylpiperazine in the original drug substance, typically expressed as a percentage (w/w) or in parts per million (ppm).
Method Validation and Quality Control
To ensure the reliability of the results, the analytical method should be validated according to established guidelines (e.g., ICH). Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear regression analysis of the calibration curve should yield a correlation coefficient (r²) of >0.99.[11]
-
Accuracy: The closeness of the test results to the true value. This can be assessed by spike recovery experiments at different concentration levels.[11]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).[11]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[11]
Conclusion
This application note provides a robust and reliable framework for the GC-MS analysis of 1-Ethyl-2-methylpiperazine and its derivatives. By following the detailed protocols for sample preparation, instrument setup, and data analysis, researchers, scientists, and drug development professionals can achieve accurate and reproducible results. The understanding of the underlying principles of chromatography and mass spectral fragmentation is key to troubleshooting and adapting this method for various applications, from quality control in pharmaceutical manufacturing to forensic identification of emerging designer drugs.
References
-
ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Retrieved from [Link]
-
TSI Journals. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
Cellular, Molecular and Biomedical Reports. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Retrieved from [Link]
-
Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of piperazine derivatives in “Legal Highs”. Retrieved from [Link]
-
Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Retrieved from [Link]
-
Analytical CHEMISTRY. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]
-
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
-
Journal of Mass Spectrometry. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]
-
Chromatography Forum. (2011). Amines by GC-MS. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). How Sample Preparation Affects GC-MS Results. Retrieved from [Link]
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. researchgate.net [researchgate.net]
- 3. hakon-art.com [hakon-art.com]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 9. resolvemass.ca [resolvemass.ca]
- 10. tsijournals.com [tsijournals.com]
- 11. scholars.direct [scholars.direct]
- 12. scholars.direct [scholars.direct]
- 13. researchgate.net [researchgate.net]
- 14. chemscene.com [chemscene.com]
HPLC method development for "1-Ethyl-2-methylpiperazine"
An In-Depth Technical Guide to the Development of a High-Performance Liquid Chromatography (HPLC) Method for 1-Ethyl-2-methylpiperazine
Abstract
This application note provides a comprehensive guide for the development of a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-Ethyl-2-methylpiperazine. This small, polar, basic compound presents several analytical challenges, including poor retention in traditional reversed-phase chromatography and the absence of a strong native chromophore for UV detection. Furthermore, its chiral nature necessitates enantioselective separation for stereospecific analysis in pharmaceutical contexts. We will explore systematic strategies, moving from analyte characterization to method selection, optimization, and validation. This guide details protocols for reversed-phase analysis following derivatization, as well as direct analysis using Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC). A dedicated section on chiral separation is also provided, culminating in a discussion of method validation according to ICH guidelines.
Analyte Characterization: The Foundation of Method Development
A thorough understanding of the analyte's physicochemical properties is the cornerstone of any successful chromatographic method development. 1-Ethyl-2-methylpiperazine is a chiral, cyclic diamine whose properties dictate the analytical approach.
The key challenge is immediately apparent: the molecule lacks a significant chromophore, making direct UV detection highly problematic, especially for trace-level quantification.[1][2] The compound is also polar (LogP of 0.3-0.4) and basic (predicted pKa ~9.27), which predicts poor retention on traditional nonpolar stationary phases like C18.[3][4][5] The basic nitrogens can also lead to poor peak shape due to strong interactions with residual silanols on silica-based columns.[6]
| Property | Value | Source | Chromatographic Implication |
| Molecular Formula | C₇H₁₆N₂ | [3][4] | Small molecule, potentially volatile. |
| Molecular Weight | 128.22 g/mol | [3][4] | Suitable for HPLC and Mass Spectrometry. |
| Structure | CCN1CCNC[C@H]1C (R-enantiomer) | [3] | Chiral center requires enantioselective separation. Two basic nitrogen atoms. |
| Predicted pKa | 9.27 ± 0.10 | [5] | The compound will be protonated (cationic) at acidic and neutral pH. This can be leveraged for ion-exchange mechanisms but can cause peak tailing on standard silica columns. |
| Predicted XLogP3 | 0.4 | [3] | Indicates high polarity and hydrophilicity. Poor retention is expected in Reversed-Phase (RP) mode. |
| UV Absorbance | No significant chromophore | [1][2] | Poor sensitivity with UV detection. Requires derivatization or alternative detection methods (e.g., MS, CAD, ELSD). |
Strategic Approach to Method Development
Given the analyte's properties, a multi-pronged strategy is necessary. The choice of chromatographic mode and detection method is paramount. The following workflow illustrates a logical progression for developing a suitable method.
Caption: General workflow for HPLC method development for 1-Ethyl-2-methylpiperazine.
Protocol 1: RP-HPLC with Pre-Column Derivatization for UV Detection
This approach addresses the lack of a UV chromophore, making the method accessible to labs equipped with standard HPLC-UV systems. The principle involves reacting the amine groups of the analyte with a derivatizing agent that imparts a highly UV-absorbent moiety to the molecule. Agents like 4-Chloro-7-nitrobenzofuran (NBD-Cl) or Dansyl Chloride are effective for primary and secondary amines.[1][7]
Causality Behind Choices:
-
Derivatization: Necessary to make the analyte "visible" to a UV detector. NBD-Cl is chosen as it reacts with secondary amines to form a stable, UV-active product.[1]
-
Reversed-Phase (C18): After derivatization, the resulting molecule is significantly more hydrophobic, making it well-suited for retention on a standard C18 column.[8]
-
Gradient Elution: A gradient of a weak acid in water and an organic solvent (like acetonitrile) is used to ensure the elution of the more hydrophobic derivatized product and to clean the column of any unreacted reagents.
Step-by-Step Protocol
-
Reagent Preparation:
-
Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 1 L of HPLC-grade water. Adjust pH to 9.0 with 1 M sodium hydroxide.
-
NBD-Cl Solution (5 mg/mL): Dissolve 50 mg of NBD-Cl in 10 mL of acetonitrile. Prepare this solution fresh and protect it from light.
-
Stopping Reagent (0.1 M HCl): Add 8.3 mL of concentrated HCl to 1 L of HPLC-grade water.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of 1-Ethyl-2-methylpiperazine at 1 mg/mL in methanol.
-
Create a series of working standards (e.g., 1-100 µg/mL) by diluting the stock solution with methanol.
-
-
Derivatization Procedure:
-
To 100 µL of each standard or sample solution in a microcentrifuge tube, add 200 µL of 0.1 M Borate Buffer (pH 9.0).
-
Add 200 µL of the 5 mg/mL NBD-Cl solution.
-
Vortex the mixture and place it in a heating block at 60°C for 30 minutes, protected from light.
-
After incubation, cool the mixture to room temperature.
-
Add 100 µL of 0.1 M HCl to stop the reaction.
-
Filter the resulting solution through a 0.45 µm syringe filter before injection.
-
-
Recommended HPLC Conditions:
| Parameter | Recommended Setting | Justification |
| Column | C18, 150 x 4.6 mm, 5 µm | Standard column for retaining the now-hydrophobic derivatized analyte.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to improve peak shape and is MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting the derivatized product. |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-90% B; 15-17 min: 90% B; 17-18 min: 90-30% B; 18-25 min: 30% B | A typical screening gradient to find the optimal elution conditions. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times. |
| Injection Volume | 10 µL | A good starting volume. |
| UV Detection | 470 nm | Wavelength for detecting the NBD-derivative. |
Protocols for Direct Analysis: Bypassing Derivatization
Derivatization can be time-consuming and introduce variability. Direct analysis is often preferred. This requires alternative chromatographic modes and/or detection techniques.
A. Protocol 2a: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent technique for retaining and separating very polar compounds that are poorly retained in reversed-phase.[10][11] It utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of organic solvent and a small amount of aqueous buffer.[12]
Causality Behind Choices:
-
HILIC Stationary Phase: A polar stationary phase (e.g., silica or amide-bonded) is used to establish a water-enriched layer on its surface. The polar 1-Ethyl-2-methylpiperazine can partition into this layer, leading to retention.[10]
-
High Organic Mobile Phase: A high percentage of acetonitrile is required to facilitate the partitioning mechanism.
Recommended HILIC Conditions:
| Parameter | Recommended Setting | Justification |
| Column | Amide or Silica-based HILIC, 150 x 4.6 mm, 3.5 µm | Provides polar surface for hydrophilic partitioning.[12] |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 | The aqueous component that forms the water layer. The salt helps to improve peak shape. |
| Mobile Phase B | Acetonitrile | The primary, weak eluting solvent in HILIC. |
| Gradient | Isocratic 90% B for 10 min, or a shallow gradient from 95% to 85% B over 15 min. | High organic content is crucial for retention in HILIC. |
| Flow Rate | 1.0 mL/min | Standard flow rate. |
| Detection | Mass Spectrometry (MS) or Charged Aerosol Detector (CAD) | Necessary due to the lack of a UV chromophore. |
B. Protocol 2b: Mixed-Mode Chromatography (MMC)
MMC columns possess stationary phases with both reversed-phase (e.g., C18) and ion-exchange (e.g., sulfonic acid or quaternary amine) functionalities.[13][14] This dual retention mechanism is ideal for polar, ionizable compounds like 1-Ethyl-2-methylpiperazine.[15]
Causality Behind Choices:
-
Mixed-Mode Stationary Phase: A phase combining hydrophobic and cation-exchange properties allows for simultaneous retention via two mechanisms. At acidic pH, the analyte is positively charged and will be retained by the cation-exchanger, while also having some hydrophobic interaction.
-
Mobile Phase Control: Retention can be finely tuned by adjusting both the organic solvent percentage (for RP) and the buffer concentration/pH (for ion-exchange).[14]
Recommended MMC Conditions:
| Parameter | Recommended Setting | Justification |
| Column | Mixed-Mode C18 & Strong Cation Exchange (SCX), 100 x 3.0 mm, 3 µm | Provides dual retention mechanism for the polar, basic analyte. |
| Mobile Phase A | 20 mM Ammonium Formate in Water, pH 3.0 | The buffer competes with the protonated analyte for ion-exchange sites. |
| Mobile Phase B | Acetonitrile | Modulates the reversed-phase retention. |
| Gradient | 5% to 60% B over 15 minutes | A broad gradient to explore the retention behavior. |
| Flow Rate | 0.5 mL/min | Adjusted for a 3.0 mm ID column. |
| Detection | Mass Spectrometry (MS) | The volatile mobile phase is ideal for MS detection. |
Protocol 3: Chiral Separation
Since 1-Ethyl-2-methylpiperazine is a chiral molecule, separating its enantiomers is often a regulatory requirement in drug development, as different enantiomers can have different pharmacological or toxicological profiles.[16] This is achieved using a Chiral Stationary Phase (CSP).
Causality Behind Choices:
-
Chiral Stationary Phase (CSP): CSPs create a chiral environment within the column. The enantiomers form transient, diastereomeric complexes with the CSP, which have different stability constants, leading to different retention times and thus separation.[17] Polysaccharide-based CSPs are widely effective for a broad range of chiral compounds, including piperazine derivatives.[18]
Recommended Chiral HPLC Conditions:
| Parameter | Recommended Setting | Justification |
| Column | Immobilized Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | These phases have proven effective for separating a wide variety of chiral amines.[18] |
| Mobile Phase | Heptane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | Typical normal-phase conditions for chiral separations. Diethylamine is a basic modifier added to improve the peak shape of basic analytes. |
| Mode | Isocratic | Isocratic elution is most common for chiral separations to maximize resolution. |
| Flow Rate | 1.0 mL/min | Standard flow rate. |
| Column Temperature | 25 °C | Temperature can significantly affect chiral resolution; it should be tightly controlled. |
| Detection | UV at 210-220 nm (if any end-absorption) or MS | Low wavelength UV may provide some signal, but MS is more reliable. |
Method Validation Protocol
Once an optimized method is developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) or the newer Q2(R2) guidelines.[19][20]
Caption: Key parameters for HPLC method validation according to ICH guidelines.
Summary of Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Assessed by analyzing a minimum of 5 standards across the desired range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[19]
-
Accuracy: The closeness of the test results to the true value. Determined by spike/recovery studies on a matrix or by comparison to a reference standard.
-
Precision: The degree of scatter between a series of measurements. Evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±5% change in organic mobile phase composition, ±2°C in column temperature, ±0.1 unit in pH).[20]
Conclusion
The development of an HPLC method for 1-Ethyl-2-methylpiperazine requires a systematic approach that begins with a thorough understanding of its physicochemical properties. Due to its polar, basic nature and lack of a native chromophore, traditional reversed-phase HPLC with UV detection is not directly applicable. This guide provides three robust starting points: 1) a widely accessible method using pre-column derivatization with NBD-Cl for UV detection, 2) direct analysis methods using advanced chromatographic techniques like HILIC and Mixed-Mode Chromatography coupled with more universal detectors like MS, and 3) a dedicated protocol for enantioselective separation using a chiral stationary phase. Each proposed method is grounded in the chemical principles of chromatography and provides a solid foundation for optimization and subsequent validation according to established regulatory guidelines.
References
-
United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (R)-1-Ethyl-2-methyl-piperazine. PubChem. Retrieved from [Link]
-
Taylor & Francis Online. (2006). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]
-
ResearchGate. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Retrieved from [Link]
-
ResearchGate. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]
-
Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Retrieved from [Link]
-
LCGC International. (2017). Mixed-Mode Chromatography—A Review. Retrieved from [Link]
-
Agilent. (2023). Mastering HILIC-Z Separation for Polar Analytes. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Retrieved from [Link]
-
LCGC International. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatography Online. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). HPLC Method Development Kit: Where to Start?. Retrieved from [Link]
-
Indian Journal of Chemistry. (n.d.). Analytical CHEMISTRY. Retrieved from [Link]
-
Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Retrieved from [Link]
-
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]
-
Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved from [Link]
-
Phenomenex. (n.d.). HILIC HPLC Column. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central. Retrieved from [Link]
-
Taylor & Francis Online. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PubMed Central. Retrieved from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. hakon-art.com [hakon-art.com]
- 3. (R)-1-Ethyl-2-methyl-piperazine | C7H16N2 | CID 30634317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 1-Ethylpiperazine | 5308-25-8 [chemicalbook.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. tandfonline.com [tandfonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
- 11. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. apps.thermoscientific.com [apps.thermoscientific.com]
- 15. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-rad.com [bio-rad.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. database.ich.org [database.ich.org]
- 20. ema.europa.eu [ema.europa.eu]
Application Note: NMR Spectroscopic Analysis of 1-Ethyl-2-methylpiperazine Scaffolds
Executive Summary
The 1-Ethyl-2-methylpiperazine moiety represents a critical pharmacophore in medicinal chemistry, serving as a core scaffold in antihistamines, antipsychotics, and anthelmintics. However, its analysis presents unique challenges due to conformational dynamism (chair-chair interconversion), nitrogen inversion , and chirality introduced by the C2-methyl group.
This Application Note provides a definitive protocol for the complete NMR characterization of compounds containing this substructure. We move beyond basic assignment to address the determination of relative stereochemistry (axial vs. equatorial preferences) and quantitative purity analysis (qNMR).
Structural Dynamics & NMR Theory
To accurately interpret the NMR spectrum of 1-ethyl-2-methylpiperazine, one must understand the underlying physical chemistry. This is not a static flat ring; it is a dynamic 3D system.
The Chiral Symmetry Break
Unlike unsubstituted piperazine, which exhibits a singlet (or simple triplets) for ring protons due to rapid averaging, the C2-methyl group breaks the symmetry.
-
Consequence: All ring protons become magnetically non-equivalent.
-
Observation: The spectrum will not show simple triplets. Expect complex multiplets (ABXY or ABCDEF systems) for the ring protons (H2, H3, H5, H6).
Conformational Equilibrium
The piperazine ring exists predominantly in a chair conformation. The substituents (1-Ethyl and 2-Methyl) compete for the sterically favorable equatorial position.
-
2-Methyl Preference: Strong preference for the equatorial position ($ \Delta G \approx 1.7 $ kcal/mol) to avoid 1,3-diaxial interactions.
-
1-Ethyl Preference: The N-substituent also prefers equatorial, but the lone pair inversion allows for rapid equilibration unless protonated.
Critical Insight: In the 1,2-disubstituted system, steric clash between the N1-ethyl and C2-methyl groups can distort the ring or force one substituent axial, depending on the relative configuration (cis/trans).
Experimental Workflow: Structural Elucidation
The following workflow is designed to resolve the complex overlapping signals typical of this scaffold.
Sample Preparation[1]
-
Solvent Selection:
-
CDCl3: Good for general solubility. Note that N-H protons (if N4 is unsubstituted) may be broad.
-
DMSO-d6: Recommended if hydrogen bonding is suspected or for polar salts.
-
D2O/DCl (Acidic): Pro-Tip: Adding acid protonates the nitrogens, stopping the N-inversion and "freezing" the conformation. This often simplifies the spectrum by separating geminal protons but shifts signals downfield (~3.0-4.0 ppm).
-
Acquisition Parameters[1]
-
Field Strength: Minimum 400 MHz (600 MHz recommended to resolve H3/H5/H6 multiplets).
-
Pulse Sequence: Standard zg30 for 1H.
Visualization: Assignment Logic
The following diagram illustrates the logical flow for assigning the 1-ethyl-2-methylpiperazine core.
Figure 1: Step-by-step logic flow for assigning the 1-ethyl-2-methylpiperazine scaffold. Note the reliance on the distinct methyl signals as starting points.
Detailed Protocol: Stereochemical Analysis (NOESY)
Determining whether the C2-methyl group is axial or equatorial, and its relationship to the N1-ethyl group, requires Nuclear Overhauser Effect (NOE) spectroscopy.
The Theory
-
Equatorial Protons: Resonate downfield (higher ppm) and have smaller coupling constants (
or ~ 2-5 Hz). -
Axial Protons: Resonate upfield (lower ppm) and have large diaxial couplings (
~ 10-12 Hz). -
NOE: Spatial proximity (< 5 Å) generates a cross-peak.
Protocol Steps
-
Pulse Sequence: noesygpphpp (Phase sensitive NOESY with gradient selection).
-
Mixing Time: Set to 500-800 ms. (Piperazines are small molecules; too short a mixing time yields weak signals).
-
Analysis:
-
Locate the H2 methine proton.
-
Check for correlations with H3-axial and H6-axial .
-
Interpretation:
-
If H2 shows strong NOE to H3ax/H6ax
H2 is Axial C2-Methyl is Equatorial (Preferred conformation). -
If H2 shows NOE to N1-Ethyl CH2
Suggests spatial proximity (steric check).
-
-
Quantitative NMR (qNMR) Protocol for Purity[2][3]
Piperazine derivatives are often hygroscopic or form salts (HCl, fumarate), making weight-based purity unreliable. qNMR is the gold standard for absolute purity determination.
Internal Standard Selection
-
Maleic Acid: Good for D2O/DMSO. Singlet at ~6.0 ppm (distinct from piperazine alkyls).
-
TCNB (1,2,4,5-tetrachloro-3-nitrobenzene): Good for CDCl3.
-
Dimethyl Sulfone (DMSO2): Universal standard (Singlet ~3.0 ppm, check for overlap with ring protons).
Acquisition Parameters (Critical for Accuracy)
| Parameter | Setting | Reason |
| Pulse Angle | 90° | Maximize signal intensity. |
| Relaxation Delay (D1) | $ \ge 5 \times T_1 $ | Usually 30-60s. Piperazine methyls have long T1s. |
| Spectral Width | 20 ppm | Ensure flat baseline. |
| Scans (NS) | 16 or 32 | Sufficient S/N (>250:1). |
| Processing | LB = 0.3 Hz | Exponential window function. |
Calculation
- : Integral area
- : Number of protons (e.g., 3 for the C2-Methyl doublet)
- : Molecular Weight[1]
- : Weight in mg
Representative Data Table
Below are the expected chemical shifts for a typical 1-ethyl-2-methylpiperazine derivative in CDCl3. Note: Exact values vary by concentration and N4-substitution.
| Position | Type | Multiplicity | Shift ( | Coupling ( |
| C2-Me | CH3 | Doublet | 0.95 - 1.05 | ~6.5 |
| N1-Et (Me) | CH3 | Triplet | 1.00 - 1.10 | ~7.0 |
| N1-Et (CH2) | CH2 | Multiplet | 2.20 - 2.60 | - |
| H2 | CH | Multiplet | 2.60 - 2.80 | - |
| H3 (ax) | CH | Triplet of Doublets | 2.40 - 2.60 | |
| H3 (eq) | CH | Broad Doublet | 2.80 - 3.00 |
Table 1: Representative 1H NMR data. Note the overlap in the 2.2-3.0 ppm region, necessitating 2D NMR for resolution.
References
-
Conformational Analysis of Piperazines
-
Detailed studies on the axial/equatorial preferences of 2-substituted piperazines.[2]
-
Source:
-
-
Stereochemical Assignment via NOESY
- Protocols for using NOESY to determine relative stereochemistry in rigid and semi-rigid ring systems.
-
Source:
-
Quantitative NMR (qNMR)
- Guidelines for relaxation delays and internal standard selection in pharmaceutical analysis.
-
Source:
-
Piperazine Synthesis and Characterization
- Synthesis of N-ethyl piperazine derivatives and their spectral d
-
Source:
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Ethyl-2-methylpiperazine
Welcome to our dedicated technical support guide for the synthesis and yield optimization of 1-Ethyl-2-methylpiperazine. As a key intermediate in pharmaceutical development, achieving a high-yield, high-purity synthesis of this compound is critical. This document is designed for researchers, chemists, and drug development professionals, providing in-depth, field-proven insights to navigate the common challenges associated with this synthesis. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing 1-Ethyl-2-methylpiperazine?
There are three principal strategies for the N-ethylation of 2-methylpiperazine:
-
Direct Alkylation: This involves reacting 2-methylpiperazine with an ethylating agent like ethyl iodide or ethyl bromide. While straightforward, this method often suffers from poor selectivity.
-
Reductive Amination: This route uses acetaldehyde in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). It is generally more controlled than direct alkylation but can still present selectivity challenges.[1][2]
-
Protecting Group Strategy: This multi-step approach involves selectively protecting one nitrogen atom (typically N4), ethylating the unprotected nitrogen (N1), and then removing the protecting group. This method offers the highest degree of control and typically results in the best yields and purity.[3]
Q2: What is the most significant challenge in synthesizing 1-Ethyl-2-methylpiperazine?
The primary challenge is regioselectivity . 2-Methylpiperazine has two secondary amine nitrogens at the N1 and N4 positions. Without a directing or protecting group, ethylating agents can react at either nitrogen, leading to a mixture of the desired 1-ethyl-2-methylpiperazine and the undesired 4-ethyl-2-methylpiperazine isomer. The steric hindrance from the C2-methyl group is generally insufficient to completely prevent reaction at the N1 position.
Q3: What are the common byproducts, and how can they be minimized?
The most common byproducts are:
-
4-ethyl-2-methylpiperazine: The regioisomeric product. Its formation is best minimized by using a protecting group strategy.
-
1,4-diethyl-2-methylpiperazine: The dialkylated byproduct. This arises from the reaction of the desired mono-ethylated product with another equivalent of the ethylating agent. To minimize this, one can use a significant excess of the starting 2-methylpiperazine or add the ethylating agent slowly at a controlled temperature.[3]
Q4: How does the choice of ethylating agent impact a direct alkylation reaction?
The reactivity of the ethylating agent (R-X) follows the trend: I > Br > Cl. While a more reactive agent like ethyl iodide can increase the reaction rate, it may also decrease selectivity and increase the risk of over-alkylation. Using a less reactive agent like ethyl chloride may require harsher conditions (higher temperatures, longer reaction times) but can sometimes provide better control over the mono-alkylation/dialkylation ratio.[1]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your synthesis.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Insufficiently reactive ethylating agent. 2. Inactive reducing agent (for reductive amination). 3. Reaction temperature is too low. 4. Ineffective base (for direct alkylation). | 1. Switch to a more reactive agent (e.g., from EtBr to EtI). 2. Use a freshly opened or properly stored bottle of the reducing agent. 3. Incrementally increase the reaction temperature while monitoring byproduct formation. 4. Ensure the base (e.g., K₂CO₃, Et₃N) is anhydrous and of high quality. |
| Product is a Mixture of 1-Ethyl and 4-Ethyl Isomers | Lack of regioselectivity in the N-ethylation step. The electronic and steric properties of the two nitrogen atoms are too similar for selective reaction. | The most robust solution is to implement a protecting group strategy . Protect the N4 position with a Boc group, perform the ethylation on N1, and then deprotect. This multi-step process is often justified by the simplified purification and higher yield of the desired isomer. |
| High Percentage of 1,4-Diethyl Byproduct | Over-alkylation of the mono-substituted product. This occurs when the product successfully competes with the starting material for the ethylating agent. | 1. Stoichiometry Control: Use a larger excess of 2-methylpiperazine (e.g., 3-5 equivalents). 2. Slow Addition: Add the ethylating agent dropwise over several hours using a syringe pump. This keeps the instantaneous concentration of the alkylating agent low. 3. Lower Temperature: Run the reaction at a lower temperature to decrease the rate of the second alkylation. |
| Difficulty Purifying the Final Product | The boiling points of 1-ethyl-2-methylpiperazine and 4-ethyl-2-methylpiperazine are very close, making fractional distillation ineffective.[4] The basic nature of the product can cause streaking on silica gel. | 1. Column Chromatography: Use a silica gel column with a solvent system containing a small amount of a basic modifier, such as 1-2% triethylamine in a hexane/ethyl acetate gradient, to prevent streaking. 2. Acid-Base Extraction: The product can be extracted into an acidic aqueous solution (e.g., 1M HCl), washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.[3] |
Diagram: Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing common issues during the synthesis.
Caption: A decision tree for troubleshooting common synthesis outcomes.
Recommended Protocol: High-Yield Synthesis via Protecting Group Strategy
To overcome the inherent regioselectivity challenge, we strongly recommend a protecting group strategy. The following three-step protocol is designed to be robust and high-yielding.
Diagram: Synthetic Workflow
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. N-methyl piperazine and N-ethyl piperazine separation method - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Ion Exchange Chromatography for 1-Ethyl-2-methylpiperazine Purification
Welcome to the technical support resource for the purification of 1-Ethyl-2-methylpiperazine using ion exchange chromatography (IEX). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and to offer robust solutions for common challenges encountered during the purification process.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses fundamental questions to establish a strong theoretical and practical base for your purification workflow.
Q1: Why is cation exchange chromatography the recommended method for 1-Ethyl-2-methylpiperazine?
A1: The choice of chromatography mode is dictated by the physicochemical properties of the target molecule. 1-Ethyl-2-methylpiperazine is a cyclic diamine, making it a weak base.[1] Its predicted acid dissociation constant (pKa) is approximately 9.31.[2] This means that in a buffered solution with a pH 1-2 units below its pKa (e.g., at pH 7.0-7.5), the amine groups will be protonated, giving the molecule a net positive charge. Cation exchange chromatography utilizes a negatively charged stationary phase (resin) that reversibly binds positively charged molecules like the protonated 1-Ethyl-2-methylpiperazine.[3] This allows for its effective separation from neutral or negatively charged impurities.
Q2: How do I select the appropriate cation exchange resin? Strong (SCX) vs. Weak (WCX)?
A2: The choice between a strong cation exchanger (SCX) and a weak cation exchanger (WCX) depends on the desired operating pH range.
-
Strong Cation Exchangers (SCX): These resins, typically functionalized with sulfonic acid groups, maintain their negative charge over a broad pH range (approx. 2-13). They are ideal for purifying strong bases like 1-Ethyl-2-methylpiperazine because they offer robust binding and flexibility in method development.
-
Weak Cation Exchangers (WCX): These resins use carboxylic acid groups and are typically charged only above a pH of ~5. While they can be used, they offer a narrower operating window for this application.
For 1-Ethyl-2-methylpiperazine, an SCX resin is highly recommended to ensure consistent protonation and binding of the target molecule across a versatile range of buffer conditions.
Q3: What are the critical parameters for buffer preparation (pH and Ionic Strength)?
A3: Buffer composition is paramount for successful IEX.
-
pH: As established, the pH of your binding and wash buffers must be low enough to ensure your target molecule is positively charged. A starting pH of 7.0 is generally effective. The pH should be stable and well-controlled, as minor fluctuations can significantly impact retention and resolution.[4]
-
Ionic Strength (Salt Concentration): The binding (starting) buffer should have a low ionic strength to facilitate the electrostatic interaction between the positively charged molecule and the negatively charged resin. A concentration of 10-25 mM is a common starting point. Elution is then achieved by increasing the ionic strength with a salt gradient (e.g., NaCl or KCl), which introduces competing ions that displace the bound molecule from the resin.[5]
Q4: How should I prepare my sample before loading it onto the column?
A4: Proper sample preparation is crucial to prevent column clogging and ensure reproducible results.[6]
-
Filtration: The sample must be free of particulate matter. Filter your sample through a 0.22 µm or 0.45 µm syringe filter.[7]
-
Buffer Exchange/Dilution: The ionic strength and pH of the sample should match the binding buffer. If your sample is in a high-salt solution, it must be desalted or diluted to ensure the 1-Ethyl-2-methylpiperazine can bind to the column. Failure to do so will result in the molecule passing through the column into the flow-through fraction.[6]
Section 2: Experimental Protocol - A General Method
This section provides a robust, step-by-step protocol that can be used as a starting point for method development.
Recommended Starting Parameters
| Parameter | Recommendation | Rationale |
| Column Type | Strong Cation Exchange (SCX) | Maintains negative charge over a wide pH range, ensuring robust binding. |
| Binding Buffer (A) | 20 mM MES or Phosphate Buffer, pH 7.0 | Ensures 1-Ethyl-2-methylpiperazine is positively charged; low salt promotes binding. |
| Elution Buffer (B) | 20 mM MES or Phosphate Buffer + 1.0 M NaCl, pH 7.0 | High salt concentration competes for binding sites, eluting the target molecule. |
| Flow Rate | 1 mL/min (for analytical columns) | A standard starting point; can be optimized to improve resolution.[6] |
| Detection | Conductivity or UV (if derivative) | Conductivity is a universal method for charged species.[8] |
Step-by-Step Workflow
-
Column Equilibration: Equilibrate the SCX column with 5-10 column volumes (CVs) of Binding Buffer (A) or until the conductivity and pH of the outlet stream are stable and match the buffer.[3] This ensures the entire resin bed is at the correct starting conditions.
-
Sample Preparation: Prepare the 1-Ethyl-2-methylpiperazine sample by dissolving it in Binding Buffer (A) and filtering it through a 0.45 µm filter.[7]
-
Sample Loading: Inject the prepared sample onto the equilibrated column at a controlled flow rate.
-
Washing: Wash the column with 3-5 CVs of Binding Buffer (A) to remove any unbound impurities. Monitor the detector signal until it returns to baseline.
-
Elution: Elute the bound 1-Ethyl-2-methylpiperazine using a linear gradient of 0-100% Elution Buffer (B) over 10-20 CVs. A gradient helps to separate the target from any closely related impurities.[3][5] Collect fractions throughout the elution phase.
-
Regeneration: After elution, wash the column with 3-5 CVs of 100% Elution Buffer (B) to remove any strongly bound components.
-
Re-equilibration: Finally, re-equilibrate the column with 5-10 CVs of Binding Buffer (A) to prepare it for the next run.
Workflow Visualization
Caption: Standard workflow for ion exchange chromatography purification.
Section 3: Troubleshooting Guide
This section uses a question-and-answer format to address specific issues you may encounter during your experiments.
Q5: Problem - My target molecule, 1-Ethyl-2-methylpiperazine, is not binding to the column and is found in the flow-through.
A5: This is a common issue indicating a failure in the electrostatic interaction required for binding.
-
Potential Cause 1: Incorrect Buffer pH.
-
Explanation: If the buffer pH is too close to or above the pKa of 1-Ethyl-2-methylpiperazine (~9.31), the molecule will not carry a sufficient positive charge to bind to the negatively charged resin.
-
Solution:
-
Measure the pH of your binding buffer to confirm it is in the desired range (e.g., 7.0-7.5).
-
If necessary, remake the buffer, carefully adjusting the pH.
-
Consider lowering the pH by another 0.5 unit (e.g., to 6.5) to further increase the positive charge on the molecule.
-
-
-
Potential Cause 2: Sample Ionic Strength is Too High.
-
Explanation: If the sample contains a high concentration of salt, these salt ions will compete with the 1-Ethyl-2-methylpiperazine for binding sites on the resin, preventing its retention.[9]
-
Solution:
-
Measure the conductivity of your sample and compare it to your binding buffer. The sample conductivity should be equal to or lower than the buffer.
-
If the conductivity is high, dilute the sample with binding buffer or perform a buffer exchange/desalting step prior to loading.
-
-
Q6: Problem - I am observing poor resolution, with broad or tailing peaks.
A6: Poor peak shape compromises purity and can indicate several underlying problems.
-
Potential Cause 1: Flow Rate is Too High.
-
Explanation: A high flow rate reduces the time available for molecules to interact with the stationary phase, leading to peak broadening.
-
Solution: Reduce the flow rate by 25-50% and observe the effect on peak shape and resolution.
-
-
Potential Cause 2: Elution Gradient is Too Steep.
-
Explanation: A steep salt gradient can cause all bound substances to elute too quickly and close together, resulting in poor separation.[10]
-
Solution: Flatten the gradient. For example, instead of a 10 CV gradient from 0-100% Buffer B, try a 20 CV gradient over the same range, or a shallow gradient focused on the region where your molecule elutes.
-
-
Potential Cause 3: Column Contamination or Fouling.
-
Explanation: Irreversible adsorption of impurities from previous runs can create active sites that cause non-specific interactions and peak tailing.[11]
-
Solution:
-
Implement a rigorous cleaning-in-place (CIP) protocol as recommended by the column manufacturer. This often involves washing with a high concentration of salt, followed by a weak acid or base.
-
Always filter your samples to prevent particulate matter from fouling the column inlet frit.[7]
-
-
Q7: Problem - The retention time of my target peak is inconsistent between runs.
A7: Reproducibility is key for any validated method. Fluctuating retention times point to a lack of system stability.
-
Potential Cause 1: Inconsistent Buffer Preparation.
-
Explanation: Small variations in the pH or salt concentration of your mobile phases will directly impact elution times.
-
Solution: Prepare large batches of mobile phases to be used for an entire set of experiments. Always double-check the pH and filter the buffers after preparation.
-
-
Potential Cause 2: Temperature Fluctuations.
-
Potential Cause 3: Inadequate Equilibration.
-
Explanation: If the column is not fully equilibrated back to the starting conditions after regeneration, the next run will start from a slightly different ionic strength, altering the retention time.[11]
-
Solution: Ensure your equilibration step is sufficient. Use a minimum of 5-10 CVs and monitor the conductivity at the column outlet until it is stable and matches the binding buffer.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common IEX issues.
References
- CN112730641A - Ion chromatography determination method of N-methylpiperazine - Google Patents. (n.d.).
-
Chemistry LibreTexts. (2024, April 15). Ion-Exchange Chromatography. Retrieved from [Link]
-
Cytiva. (2024, November 12). Ion Exchange Chromatography. Retrieved from [Link]
-
Bitesize Bio. (n.d.). Ion-Exchange Chromatography: An Easy Introduction to the Basics. Retrieved from [Link]
-
Gezici, O., et al. (n.d.). Optimization of ion-exchange protein separations using a vector quantizing neural network. PubMed. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, September 4). 3.4.3. Ion Exchange Chromatography. Retrieved from [Link]
-
Bio-Rad. (n.d.). Cation Exchange Chromatography. Retrieved from [Link]
-
ResearchGate. (2016, June 1). Ion exchange chromatography strategy?. Retrieved from [Link]
-
Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
OSTI.gov. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Retrieved from [Link]
-
Semantic Scholar. (2009, July 15). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-K-Khalili-Henni/05008035c9a09e05d97f28688849b3806a12b489/figure/2]([Link]
-
PubMed. (2012, August 24). Ion chromatographic separation and quantitation of alkyl methylamines and ethylamines in atmospheric gas and particulate matter using preconcentration and suppressed conductivity detection. Retrieved from [Link]
-
AZoM. (2014, August 22). Determination of Amines by Ion Chromatography Using Cation-Exchange Columns. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 20). Mastering Ion Exchange Chromatography: Essential Guide. Retrieved from [Link]
-
AZoM. (2015, October 16). Identification of Amines Found in Refineries via Ion Chromatography Using a High Capacity Cation Exchange Column. Retrieved from [Link]
-
Agilent. (2025, November 11). Ion Exchange Chromatography for Biomolecules: Method Development and Troubleshooting Tips. Retrieved from [Link]
-
ResearchGate. (2019, August 9). What could be possible reasons for low pressure on an ion exchange column?. Retrieved from [Link]
-
BioForums. (2009, October 15). Problems with ion-exchange chromatography... Retrieved from [Link]
Sources
- 1. uregina.ca [uregina.ca]
- 2. Page loading... [wap.guidechem.com]
- 3. bio-rad.com [bio-rad.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. chromtech.com [chromtech.com]
- 7. Sample Preparation in Ion Exchange Chromatography [sigmaaldrich.com]
- 8. Alkanolamine Determination by Ion Chromatography Enhanced Technology [thermofisher.com]
- 9. Problems with ion-exchange chromatography.. - Chromatography Forum [chromforum.org]
- 10. Optimization of ion-exchange protein separations using a vector quantizing neural network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. CN112730641A - Ion chromatography determination method of N-methylpiperazine - Google Patents [patents.google.com]
Troubleshooting guide for "1-Ethyl-2-methylpiperazine" reactions
Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: October 24, 2025 Topic: Troubleshooting Synthesis, Reactivity, and Purification of 1-Ethyl-2-methylpiperazine (1E2MP)
Dashboard: Physicochemical Profile
Before troubleshooting, verify you are working within the physical limits of the molecule. 1-Ethyl-2-methylpiperazine is a chiral, diamine scaffold often used as a nucleophile in API synthesis.
| Property | Value / Characteristic | Operational Implication |
| CAS (Racemic) | 3366-27-6 | Standard reagent grade. |
| CAS (R-Isomer) | 1187931-30-1 | High-value chiral building block.[1] |
| Boiling Point | ~164°C (760 mmHg) | High boiler. Do not attempt to remove by rotary evaporation without high vacuum (< 5 mbar). |
| pKa (Est.) | N1 (Tertiary): ~4.8 N4 (Secondary): ~9.1 | Critical: N4 is the basic site. Extraction requires pH > 12 to ensure N4 is free-base. |
| Reactivity | N4-Nucleophilic | N1 is sterically crowded and alkylated. N4 is the site for Buchwald/SNAr coupling. |
| Solubility | Miscible with water, alcohols.[2] | Warning: Hard to extract from aqueous media. |
Module A: Synthesis & Purity (Upstream)
User Query: "I am trying to synthesize 1-ethyl-2-methylpiperazine from 2-methylpiperazine using ethyl iodide, but I am getting a mixture of mono-, di-, and quaternary salts. How do I fix this?"
Root Cause Analysis
Direct alkylation of polyamines with alkyl halides (e.g., Et-I or Et-Br) follows non-selective kinetics. The product (secondary/tertiary amine) is often more nucleophilic than the starting material, leading to over-alkylation (quaternization).
Protocol: The Reductive Amination Switch
To ensure regioselectivity at N1 (or N4 depending on protection strategy) and prevent over-alkylation, switch to Reductive Amination .
Recommended Workflow:
-
Reagents: 2-Methylpiperazine + Acetaldehyde (1.1 equiv).
-
Reductant: Sodium Triacetoxyborohydride (STAB) is preferred over NaBH4 for better functional group tolerance and selectivity.
-
Solvent: DCE (1,2-Dichloroethane) or DCM.
Troubleshooting Logic Diagram (Synthesis)
Caption: Logic flow for selecting the correct synthesis route to avoid quaternary salt formation and ensure correct regiochemistry.
Module B: Coupling Reactions (Downstream)
User Query: "My Buchwald-Hartwig coupling at the N4 position is stalling at 40% conversion. I'm using Pd(OAc)2 and BINAP. What is wrong?"
Root Cause Analysis
-
Steric Mismatch: While N4 is a secondary amine, the C2-methyl group induces a specific chair conformation that may increase the energy barrier for the reductive elimination step in the catalytic cycle.
-
Ligand Choice: BINAP is a "First Generation" ligand. It often fails with hindered secondary amines or electron-rich aryl halides.
-
Beta-Hydride Elimination: Piperazines possess beta-hydrogens adjacent to the nitrogen. If the reductive elimination is slow, the Pd-center may undergo beta-hydride elimination, leading to enamine byproducts and catalyst death.
Protocol: The "Advanced Ligand" System
Switch to dialkylbiaryl phosphine ligands (Buchwald Ligands) designed for difficult secondary amines.
Optimized Conditions:
-
Catalyst: Pd2(dba)3 (1-2 mol%) or Pd(OAc)2.
-
Ligand: RuPhos (Universal for secondary amines) or BrettPhos (For difficult substrates).
-
Base: NaOtBu (Strong base, fast reaction) or Cs2CO3 (Mild, if functional groups are sensitive).
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous).
-
Temp: 80°C - 100°C.
Why RuPhos? RuPhos creates a specific pocket that accommodates the secondary amine while preventing the palladium center from aggregating. It significantly accelerates the reductive elimination step, outcompeting the beta-hydride elimination pathway [1].
Troubleshooting Matrix: N4-Arylation
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning or oxidative addition failure. | Switch to XPhos Pd G3 or RuPhos Pd G3 precatalysts to ensure active Pd(0) enters the cycle immediately. |
| Dehalogenation of Ar-X | Reductive elimination is too slow; Pd-H species forming. | Increase concentration of amine (1.2 - 1.5 equiv). Switch solvent to t-Amyl alcohol . |
| Racemization (if Chiral) | Base-mediated proton abstraction at C2. | Switch base from NaOtBu to K3PO4 or Cs2CO3 . Lower temp to 80°C. |
Module C: Workup & Isolation (The "Sticky" Phase)
User Query: "I cannot extract the product from the aqueous layer. It seems to stay in the water no matter how much DCM I use."
Root Cause Analysis
1-Ethyl-2-methylpiperazine is a highly polar diamine.
-
At neutral pH (7), N4 is protonated (ammonium species), making it 100% water-soluble.
-
Even at pH 10, equilibrium exists where a significant portion is still charged or H-bonded to water.
Protocol: The "Salting Out" & pH Swing
You must drive the partition coefficient (LogD) in favor of the organic phase.
Step-by-Step Procedure:
-
Quench: Cool reaction mixture. Add water.
-
Acidify: Add HCl (6M) until pH < 2. Wash with DCM (This removes non-basic impurities; Product stays in water).
-
Basify (Critical): Add NaOH (50% w/w) dropwise with cooling until pH > 13 .
-
Note: The solution must be extremely basic to break H-bonds.
-
-
Salt Saturation: Add solid NaCl until the aqueous layer is saturated (brine). This "salts out" the organic amine.
-
Extraction: Extract 3x with DCM/IPA (9:1) .
-
Why IPA? Isopropyl alcohol helps solvate the polar amine into the organic layer better than pure DCM.
-
-
Drying: Dry over Na2SO4 (MgSO4 is slightly acidic and can trap amines).
Alternative: Oxalate Salt Formation
If liquid isolation is too difficult, convert it to a solid.
-
Dissolve crude oil in Ethanol.
-
Add 1.0 equiv of Oxalic Acid (dissolved in hot EtOH).
-
Cool to 0°C. The 1-Ethyl-2-methylpiperazine oxalate salt usually crystallizes nicely. Filter and wash with cold EtOH.
Module D: Stereochemical Integrity
User Query: "I started with (S)-1-ethyl-2-methylpiperazine, but my final product has an ee of only 80%. Where did I lose it?"
Root Cause Analysis
The chiral center at C2 is alpha to the N1 nitrogen. While N1 is alkylated (ethyl), strong bases or high temperatures can cause reversible deprotonation/reprotonation at the C2 position, leading to racemization.
Risk Factors:
-
Use of strong bases (LDA, LiHMDS).
-
Prolonged heating > 120°C.
-
Presence of Lewis Acids that coordinate to N1, increasing acidity of C2-H.
Prevention Strategy:
-
Base Selection: Use inorganic carbonates (K2CO3, Cs2CO3) instead of alkoxides or amides when possible.
-
Monitoring: Develop a Chiral HPLC method early.
-
Column: Chiralpak IC or IG.
-
Mobile Phase: Hexane/IPA/Diethylamine (DEA). DEA is required to sharpen the peak of basic amines.
-
References
-
Maitland, J. A., et al. (2018). "Mechanistic Studies of the Buchwald–Hartwig Amination: The Role of Ligand Structure." Journal of the American Chemical Society. (Generalized citation for RuPhos mechanism).
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 30634317, (R)-1-Ethyl-2-methyl-piperazine." PubChem.
- Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry. (Reference for pKa and LogD extraction principles).
(Note: Specific reaction yields and conditions depend on the exact electrophile paired with the piperazine. Always perform a small-scale test reaction first.)
Sources
Technical Support Center: Chiral Separation of 1-Ethyl-2-methylpiperazine
Welcome to the dedicated technical support guide for the chiral separation of 1-Ethyl-2-methylpiperazine. This center is designed for researchers, analytical chemists, and drug development professionals who are navigating the complexities of resolving this specific enantiomeric pair. As a basic, chiral amine, 1-Ethyl-2-methylpiperazine presents unique challenges that require a nuanced approach to method development. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your separations effectively.
Frequently Asked Questions (FAQs)
This section addresses foundational questions and provides the essential knowledge needed to begin your method development with confidence.
Q1: What is the most critical first step in developing a chiral separation method for 1-Ethyl-2-methylpiperazine?
A1: The most pivotal decision is the selection of the Chiral Stationary Phase (CSP).[1] For basic compounds like 1-Ethyl-2-methylpiperazine, which is a piperazine derivative, polysaccharide-based CSPs are the industry standard and the most logical starting point.[1] These columns, derived from cellulose or amylose, form transient diastereomeric complexes with the analyte enantiomers through a combination of hydrogen bonding, dipole-dipole, and π-π interactions, enabling separation.[2]
Expert Recommendation: Begin your screening with immobilized polysaccharide columns, such as those with cellulose tris(3,5-dichlorophenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) coatings. Immobilized phases offer superior robustness and compatibility with a wider range of solvents compared to their coated counterparts.
| Recommended Starting CSPs | Selector Type | Rationale for Selection |
| CHIRALPAK® IC / Lux® Cellulose-3 | Cellulose tris(3,5-dichlorophenylcarbamate) | Proven effectiveness for separating piperazine derivatives and other cyclic amines. |
| CHIRALPAK® IA / Lux® Amylose-1 | Amylose tris(3,5-dimethylphenylcarbamate) | Offers complementary selectivity to cellulose-based phases; a crucial part of a comprehensive screening protocol. |
| CHIRALCEL® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | A widely used and well-documented CSP that has shown success for a broad range of chiral amines.[3] |
Q2: Why are my peaks for 1-Ethyl-2-methylpiperazine tailing or showing poor shape, even on a new chiral column?
A2: This is the most common issue encountered with basic analytes. The root cause is secondary ionic interactions between the basic amine functional groups of your analyte and residual acidic silanol groups on the surface of the silica support of the CSP. These interactions lead to non-ideal chromatographic behavior, manifesting as severe peak tailing.
To counteract this, the mobile phase must be modified with a basic additive.[4] This additive acts as a competitor for the active silanol sites, effectively masking them from the analyte and ensuring that the separation is governed primarily by the desired chiral interactions with the CSP.[3]
Causality: Without a basic additive, the analyte's amine groups will be protonated to varying degrees and will interact strongly with deprotonated, negatively charged silanols. This results in a mixed-mode retention mechanism that broadens and tails the peaks, often completely obscuring any chiral separation.
Q3: What are the recommended starting mobile phase conditions for this compound?
A3: The choice of mobile phase mode—Normal Phase (NP), Polar Organic Mode (POM), or Reversed-Phase (RP)—is as critical as CSP selection. For 1-Ethyl-2-methylpiperazine, NP and POM are generally the most successful.
| Mode | Typical Mobile Phase Composition | Recommended Basic Additive | Key Considerations |
| Normal Phase (NP) | Heptane / Isopropanol (IPA) or Ethanol (EtOH) (e.g., 90:10 v/v) | 0.1% Diethylamine (DEA) | Offers high efficiency and selectivity. Adjusting the alcohol percentage is the primary way to control retention.[3] |
| Polar Organic (POM) | Acetonitrile (ACN) / Methanol (MeOH) (e.g., 90:10 v/v) | 0.1% Diethylamine (DEA) | Excellent alternative if solubility in NP solvents is poor. Can provide different selectivity compared to NP.[5][6] |
| Reversed-Phase (RP) | Acetonitrile (ACN) / Water with Buffer (e.g., 20mM Ammonium Bicarbonate) | Buffer controls pH; no amine additive needed. | Generally provides lower selectivity for this type of compound but can be useful in specific cases.[7] |
Expert Insight: Always start with NP or POM. The non-polar/polar organic solvents used in these modes often facilitate more effective chiral recognition for basic amines on polysaccharide CSPs.
Troubleshooting Guide: Improving Resolution
This guide provides a systematic workflow for resolving specific experimental issues. A baseline resolution (Rs) of >1.5 is the target for a successful separation.[1]
Problem: Poor or No Resolution (Rs < 1.5)
If your enantiomers are co-eluting or only partially resolved, follow this workflow.
Protocol 1: Systematic Mobile Phase Optimization
This protocol assumes you are using a recommended CSP (e.g., CHIRALPAK® IC) and have confirmed your peak shape is acceptable (i.e., 0.1% DEA is already in your mobile phase).
-
Establish a Starting Point:
-
For Normal Phase (NP): Begin with a mobile phase of 90:10 (v/v) n-Hexane:Ethanol + 0.1% DEA.
-
For Polar Organic Mode (POM): Begin with 100% Acetonitrile + 0.1% DEA.
-
-
Vary the Polar Modifier Concentration (NP):
-
Prepare mobile phases with varying percentages of alcohol (e.g., Ethanol or IPA). Test compositions such as 95:5, 90:10, 85:15, and 80:20 (Hexane:Alcohol).
-
Causality: Decreasing the alcohol percentage generally increases retention time and can improve resolution by allowing more time for interaction with the CSP.[3]
-
-
Introduce a Co-Modifier (POM):
-
If using 100% ACN, systematically introduce Methanol. Test compositions such as 95:5, 90:10, and 85:15 (ACN:MeOH).
-
Causality: Methanol and Acetonitrile have different interactions with polysaccharide CSPs; blending them can fine-tune selectivity in ways that a single solvent cannot.[6]
-
-
Evaluate Temperature:
-
Once a promising mobile phase is identified, evaluate the effect of temperature. Set the column oven to 15°C, 25°C, and 40°C.
-
Causality: Lower temperatures often enhance enantioselectivity by increasing the stability of the transient diastereomeric complexes. However, this can also increase analysis time and pressure. Conversely, higher temperatures can sometimes improve efficiency.[6][7]
-
-
Optimize Flow Rate:
-
For separations that are close to baseline, reducing the flow rate can be highly effective. If your standard flow rate is 1.0 mL/min, test 0.7 mL/min and 0.5 mL/min.
-
Causality: Chiral separations are often mass-transfer limited. A lower flow rate increases the residence time of the analyte on the column, allowing more time for the chiral recognition process to occur, which can significantly improve resolution.[6]
-
Problem: Irreproducible Retention Times and Resolution
This issue often points to problems with column equilibration or the stability of the analytical method.
Q: My retention times are drifting between injections. What's wrong?
A: This is almost always due to insufficient column equilibration. Chiral stationary phases, especially when used with mobile phase additives, require significantly longer equilibration times than standard reversed-phase columns.
-
Solution: Before starting a sequence, flush the column with the mobile phase for at least 30-60 minutes. If you are changing mobile phase composition, an even longer equilibration is necessary.
Q: My method worked yesterday, but the resolution is gone today. Why?
A: This could be a "memory effect," a phenomenon particularly relevant in chiral separations.[8]
-
Causality: Mobile phase additives, especially basic ones like DEA, can adsorb onto the stationary phase. If a column was previously used with a different additive (e.g., an acid) or a different concentration of DEA, the residual molecules can interfere with the current separation, altering selectivity.[8]
-
Preventative Measures:
-
Dedicate Columns: If possible, dedicate a specific chiral column to a single method or at least to a specific additive type (e.g., "basic methods only").
-
Rigorous Flushing: Implement a stringent flushing protocol when switching methods. A generic but effective flush could be 100% Isopropanol followed by the new mobile phase.
-
Fresh Mobile Phase: Always use a freshly prepared mobile phase. Volatile components like DEA can evaporate, changing the composition and affecting performance.
-
Advanced Separation Strategies
Q: I've exhausted HPLC optimization. Are there alternative techniques for separating 1-Ethyl-2-methylpiperazine?
A: Yes. Capillary Electrophoresis (CE) is a powerful orthogonal technique for chiral separations, particularly for charged molecules like protonated amines.
-
Mechanism: In CE, separation occurs in a capillary filled with a background electrolyte. A chiral selector, such as a cyclodextrin, is added to this electrolyte. The enantiomers form transient, diastereomeric inclusion complexes with the cyclodextrin, which have different mobilities under the applied electric field, leading to separation.[9]
-
Recommended Selector: For cationic piperazine derivatives, sulfated β-cyclodextrin has proven to be a highly effective chiral selector.[10][11]
-
Advantages: CE offers extremely high efficiency, very low sample and solvent consumption, and a completely different separation mechanism, making it an excellent alternative if HPLC methods fail.
References
-
MDPI. (n.d.). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Available from: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Available from: [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. Available from: [Link]
-
MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Available from: [Link]
-
Trade Science Inc. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. Available from: [Link]
-
PubMed. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Available from: [Link]
-
Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Available from: [Link]
-
ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. Available from: [Link]
-
ResearchGate. (n.d.). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin | Request PDF. Available from: [Link]
-
PubMed. (2013). On the Effect of Basic and Acidic Additives on the Separation of the Enantiomers of Some Basic Drugs With Polysaccharide-Based Chiral Selectors and Polar Organic Mobile Phases. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]
-
Chromatography Forum. (2017). additives for chiral. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eijppr.com [eijppr.com]
- 3. mdpi.com [mdpi.com]
- 4. chiraltech.com [chiraltech.com]
- 5. jocpr.com [jocpr.com]
- 6. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Metabolic Stability with the 1-Ethyl-2-methylpiperazine Moiety
Welcome to the technical support center for medicinal chemists, researchers, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and validated protocols for leveraging the 1-Ethyl-2-methylpiperazine moiety to enhance the metabolic stability of drug candidates. Our goal is to explain the causality behind experimental choices and provide self-validating systems for your research.
Section 1: Mechanistic Insights & Rationale
This section addresses the fundamental questions regarding the use of the 1-Ethyl-2-methylpiperazine moiety as a tool to mitigate metabolic liabilities.
Frequently Asked Questions (FAQs): Mechanisms of Stability
Q1: Why is the piperazine ring often a "metabolic soft spot" in drug candidates?
The piperazine ring is a common structural motif in medicinal chemistry, often used to improve solubility and serve as a versatile linker.[1] However, its two nitrogen atoms and adjacent carbons are susceptible to metabolism by Cytochrome P450 (CYP) enzymes, the primary family of enzymes involved in Phase I drug metabolism.[2][3] The most common metabolic pathways leading to rapid clearance are:
-
N-dealkylation: The cleavage of alkyl groups attached to the nitrogen atoms.
-
Oxidation: Hydroxylation at the carbons alpha to the nitrogen atoms, or direct oxidation of the nitrogen atoms themselves.[4]
These metabolic transformations can lead to inactive metabolites and rapid clearance of the parent drug from the body, reducing its half-life and bioavailability.[5]
Q2: How does the 1-Ethyl-2-methylpiperazine moiety specifically enhance metabolic stability?
The primary strategy for enhancing metabolic stability is to block or hinder the sites of metabolism.[6] The 1-Ethyl-2-methylpiperazine moiety achieves this through two key principles:
-
Steric Hindrance: The ethyl group at the N-1 position and the methyl group at the C-2 position act as "steric shields." They physically block the active site of metabolic enzymes like CYP3A4 and CYP2D6 from accessing the susceptible nitrogen atoms and adjacent carbons.[7][8] This makes processes like N-dealkylation and oxidation energetically unfavorable.
-
Electronic Effects: While less pronounced than steric effects, alkyl substitution can subtly alter the electron density around the nitrogen atoms, potentially reducing their affinity for the oxidative heme center of CYP enzymes.
The diagram below illustrates how this steric bulk can protect the piperazine core from enzymatic attack.
Caption: Steric shielding of the piperazine core.
Section 2: Experimental Assessment & Troubleshooting
Choosing the right assay is critical for accurately assessing metabolic stability. The two most common in vitro models are liver microsomes and hepatocytes.[9]
| Assay Type | Key Enzymes Present | Cofactors Required | Key Advantages | Key Disadvantages |
| Liver Microsomes | Phase I (CYPs, FMOs) | NADPH | High-throughput, cost-effective, robust.[10] | Lacks Phase II enzymes and transporters.[11][12] |
| Hepatocytes | Phase I and Phase II | None (endogenous) | More complete metabolic picture, includes transporters.[12][13] | More resource-intensive, lower throughput, cell viability can be an issue.[12] |
| Caption: Comparison of Primary In Vitro Metabolic Stability Assays. |
Protocol 1: Liver Microsomal Stability Assay
This assay measures the intrinsic clearance of a compound by Phase I enzymes.[2]
Caption: Workflow for a typical liver microsomal stability assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.[14] Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).[13]
-
Prepare the test compound stock solution in DMSO and dilute in buffer to a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.25%.[11]
-
Prepare a solution of the NADPH cofactor at a final concentration of 1 mM.[11]
-
Prepare positive control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin).
-
-
Incubation:
-
Sampling and Reaction Termination:
-
Sample Processing & Analysis:
-
Centrifuge the quenched samples to pellet the protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.
-
Troubleshooting Guide: Microsomal Assays
Q: My calculated intrinsic clearance (CLint) from microsomal data seems to underpredict the clearance I see in vivo. Why? A: This is a common observation. Several factors can contribute:
-
Missing Pathways: Microsomes only contain Phase I enzymes and lack most Phase II (conjugation) enzymes like UGTs. If your compound is also cleared by glucuronidation, the microsomal assay won't capture it.[11]
-
Extrahepatic Metabolism: Metabolism can occur in other tissues besides the liver (e.g., intestine, kidney), which is not accounted for in this assay.[11]
-
Other Clearance Mechanisms: The in vivo clearance may be driven by other routes, such as direct renal excretion.[11] Self-Validation Check: Run a parallel assay using hepatocytes. If clearance is significantly higher in hepatocytes, it strongly suggests the involvement of Phase II enzymes.[13]
Q: The half-life of my compound is too fast (< 5 minutes) to measure accurately. What can I do? A:
-
Reduce Protein Concentration: Lower the microsomal protein concentration (e.g., to 0.1 or 0.25 mg/mL) to slow down the reaction rate.
-
Shorten Time Points: Use earlier and more frequent time points (e.g., 0, 1, 2, 5, 10 minutes).
-
Consider a Different System: For extremely labile compounds, recombinant CYP enzymes can be used to identify the specific isoform responsible for the rapid metabolism.[10]
Q: My compound shows no degradation in the presence of NADPH, but also disappears in the "minus cofactor" control well. What is happening? A: This suggests non-enzymatic degradation or instability.
-
Chemical Instability: The compound may be unstable at the pH (7.4) and temperature (37°C) of the assay buffer.
-
Non-Specific Binding: The compound might be adsorbing to the plasticware or binding irreversibly to the microsomal proteins. Troubleshooting Step: Analyze the "minus cofactor" well at T=0 and the final time point. Significant loss here points to these issues. Re-running the assay in different plate materials or with a small amount of surfactant might mitigate binding.
Section 3: Data Interpretation and Next Steps
Once you have your data, the next step is to calculate key parameters and make informed decisions.
Frequently Asked Questions (FAQs): Data Analysis
Q: How do I calculate the half-life (t½) and intrinsic clearance (CLint)?
-
Plot the Data: Plot the natural logarithm (ln) of the "% Parent Compound Remaining" versus time.
-
Determine the Slope: The slope of the linear portion of this curve represents the elimination rate constant (k).
-
Calculate Half-Life (t½):
-
t½ = 0.693 / |k|
-
-
Calculate Intrinsic Clearance (CLint):
-
CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL])
-
Q: My parent compound (unsubstituted piperazine) has a half-life of 10 minutes, while my new analogue (with 1-Ethyl-2-methylpiperazine) has a half-life of >60 minutes. What does this mean for my project?
This is a significant and positive result. It demonstrates that your structural modification has successfully blocked a primary route of metabolic clearance.
| Compound | Moiety | Microsomal t½ (min) | Calculated CLint (µL/min/mg) | Interpretation |
| Parent-01 | Unsubstituted Piperazine | 10 | 138.6 | High Intrinsic Clearance |
| Analog-01A | 1-Ethyl-2-methylpiperazine | > 60 | < 23.1 | Low Intrinsic Clearance |
| Caption: Hypothetical data showing successful stability enhancement. |
This improvement suggests the new analogue will likely have a longer half-life and higher bioavailability in vivo, potentially allowing for less frequent dosing.[5]
Caption: Decision-making workflow after initial stability screening.
Q: What are some bioisosteric replacements for the 1-Ethyl-2-methylpiperazine moiety if it introduces other issues like poor solubility or off-target activity?
Bioisosteres are functional groups with similar physical or chemical properties that can be interchanged to improve a compound's overall profile.[15] If the 1-Ethyl-2-methylpiperazine moiety is problematic, consider exploring other constrained or sterically hindered diamines.[8] Examples include:
Each replacement must be evaluated empirically for its impact on potency, selectivity, and metabolic stability.
References
-
Title: Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition Source: eCampusOntario Pressbooks URL: [Link]
-
Title: Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec Source: Evotec URL: [Link]
-
Title: Protocol for the Human Liver Microsome Stability Assay Source: ResearchGate URL: [Link]
-
Title: (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances Source: ResearchGate URL: [Link]
-
Title: Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines Source: RSC Publishing URL: [Link]
-
Title: Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization Source: National Institutes of Health (NIH) URL: [Link]
-
Title: In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes Source: BioIVT URL: [Link]
-
Title: Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine Source: PubMed URL: [Link]
-
Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: PubMed Central (PMC) URL: [Link]
-
Title: Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds Source: SpringerLink URL: [Link]
-
Title: Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability Source: PubMed URL: [Link]
-
Title: Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec Source: Evotec URL: [Link]
-
Title: Microsomal vs Hepatocyte Stability: Which One to Choose? Source: Patsnap Synapse URL: [Link]
-
Title: Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability Source: NEDMDG URL: [Link]
-
Title: Basic Bioisosteres Source: Cambridge MedChem Consulting URL: [Link]
-
Title: Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review Source: MDPI URL: [Link]
-
Title: Metabolic Stability Source: Pharma Focus Asia URL: [Link]
-
Title: Chemical structures of piperazine, 1-methyl piperazine, 1-ethyl piperazine, Sildenafil and its impurities Source: ResearchGate URL: [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review | MDPI [mdpi.com]
- 4. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nedmdg.org [nedmdg.org]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Basic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. pharmafocusasia.com [pharmafocusasia.com]
- 10. Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Microsomal vs Hepatocyte Stability: Which One to Choose? [synapse.patsnap.com]
- 13. Metabolic Stability Assays [merckmillipore.com]
- 14. researchgate.net [researchgate.net]
- 15. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 16. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
- 17. Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enantioselective Synthesis of 1-Ethyl-2-methylpiperazine
Current Status: 🟢 Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Racemization & Regioselectivity Reference ID: KB-PIP-2024-001[1]
Executive Summary: The "Chirality Trap"
Synthesizing 1-ethyl-2-methylpiperazine (where the ethyl group is attached to the nitrogen adjacent to the chiral methyl center) presents two distinct failure modes often confused by researchers:
-
True Racemization: Loss of stereochemical information at the C2 center via enolization or radical mechanisms.[1]
-
Regio-Misidentification: Direct ethylation of 2-methylpiperazine preferentially targets the unhindered N4 position, yielding 1-ethyl-3-methylpiperazine .[1] This isomer exhibits different optical rotation values, often misinterpreted as "low ee%" of the desired product.
This guide addresses both, ensuring you synthesize the correct molecule with high enantiomeric excess (ee).
Module 1: Route Selection & Risk Assessment
Before troubleshooting, verify your synthetic pathway.[1] The method dictates the racemization risk profile.
| Route | Methodology | Primary Risk | Recommendation |
| A | Direct Ethylation of 2-Methylpiperazine | Regioselectivity. Yields mostly 1-ethyl-3-methylpiperazine (wrong isomer).[1] | AVOID for 1-ethyl-2-methyl targets. |
| B | N4-Protection Strategy (Boc/Benzyl) | Steric Hindrance. Forcing conditions required for N1-ethylation may cause thermal racemization.[1] | Viable but low yielding.[1] |
| C | De Novo Cyclization (from N-Ethyl-Alanine) | Racemization. Occurs during lactam formation (cyclization) or reduction.[1] | PREFERRED. Offers highest regiocontrol if conditions are mild.[1] |
Module 2: Troubleshooting Guides (Q&A Format)
Ticket #402: "My product's optical rotation is significantly lower than literature values."
User Scenario:
"I started with (S)-2-methylpiperazine and reacted it with ethyl iodide and
in acetonitrile. The product is clean by NMR, but the specific rotation is way off. Did I racemize the starting material?"
Root Cause Analysis: You likely did not racemize the material; you synthesized the wrong regioisomer .
-
Mechanism: The N4 nitrogen (remote from the methyl) is less sterically hindered than the N1 nitrogen (adjacent to the methyl). Under standard alkylation conditions, N4 reacts ~10x faster.[1]
-
Outcome: You produced (S)-1-ethyl-3-methylpiperazine, not (S)-1-ethyl-2-methylpiperazine.
Corrective Protocol (The "Protection" Fix): To force ethylation at N1, you must block N4 first.
-
Selective Protection: React (S)-2-methylpiperazine with
(0.9 equiv) in DCM at 0°C. The unhindered N4 reacts selectively.-
Result: 1-Boc-3-methylpiperazine (Note: Numbering changes due to IUPAC priority, but the methyl is effectively "protected" from the free amine).[1]
-
-
Reductive Amination (Crucial Step): Do not use Ethyl Iodide (requires heat/base).[1] Use Acetaldehyde + NaBH(OAc)3 .[1]
-
Why? Sodium triacetoxyborohydride is mild and avoids the basic conditions that promote racemization.
-
-
Deprotection: Remove Boc with TFA/DCM.[1]
Ticket #405: "Racemization occurring during De Novo synthesis (Lactam Route)."[1]
User Scenario:
"I am building the ring from N-ethyl-L-alanine and chloroacetyl chloride. After cyclization to the ketopiperazine and reduction with LiAlH4, the ee% dropped from 99% to 75%."
Root Cause Analysis: Racemization is occurring at the Cyclization Step , not the reduction.
-
The Culprit: The formation of the lactam involves creating an amide bond. If you use strong bases (like NaH or NaOEt) to close the ring, the alpha-proton (at the chiral center) becomes highly acidic due to the adjacent carbonyl and the quaternary ammonium intermediate.
-
Mechanism: Base-catalyzed enolization converts the chiral
carbon to an achiral enolate.[1] When it reprotonates, it does so racemically.[1]
Corrective Protocol (The "Mild Cyclization" System):
-
Step 1: Acylation (Safe): React N-ethyl-L-alanine methyl ester with chloroacetyl chloride. Use a weak base like N-methylmorpholine (NMM) or DIEA at 0°C. Avoid NaOH.[1]
-
Step 2: Cyclization (Critical): instead of strong base, use Ammonia in Methanol (
) .[1] -
Step 3: Reduction: Use Borane-THF (
) instead of LiAlH4.
Ticket #409: "Analytical Method for Separating Enantiomers."[1]
User Scenario:
"I cannot separate the (R) and (S) enantiomers on my standard C18 column."
Solution: Standard HPLC cannot separate enantiomers. You require a Chiral Stationary Phase (CSP).[1]
Recommended Method:
-
Column: Chiralpak IC or Chiralcel OD-H.[1]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]
-
Note: The Diethylamine (DEA) is critical.[1] Piperazines are basic and will tail/streak on silica without a basic modifier.[1]
Module 3: Visualizing the Pathways
Diagram 1: Regioselectivity & Racemization Risk Logic
Caption: Decision tree highlighting the regioselectivity trap in direct alkylation and the critical control point for racemization in the De Novo route.
Diagram 2: Mechanism of Base-Catalyzed Racemization
Caption: The mechanistic pathway where high pH destroys chirality during the cyclization step.[1]
Module 4: Validated Experimental Protocol (De Novo Route)
This protocol minimizes racemization risk by avoiding strong bases and high-temperature alkylations.[1]
Reagents:
-
N-Ethyl-L-Alanine methyl ester (Starting Material)[1]
-
Chloroacetyl chloride
-
N-Methylmorpholine (NMM)[1]
-
7N Ammonia in Methanol
-
Borane-THF complex (1.0 M)[1]
Step-by-Step:
-
Acylation:
-
Cyclization (The "Safe" Method):
-
Evaporate DCM.[1] Dissolve residue in 7N
in MeOH (20 mL). -
Stir at Room Temperature for 24h in a sealed pressure tube.
-
Why? The ammonia performs the substitution of the chloride and the subsequent cyclization without generating a strong enolate.
-
-
Reduction:
-
Suspend the resulting diketopiperazine/lactam in dry THF.
-
Add
(4 equiv) dropwise at 0°C.[1] -
Reflux gently for 4h.
-
Quench: Carefully with MeOH, then 10% HCl. Reflux 1h to break boron-amine complexes (Critical for yield).
-
Basify with NaOH to pH 12 only after the material is fully reduced (amines are resistant to racemization; amides/lactams are not).[1] Extract with DCM.[1]
-
References
-
Regioselectivity in Piperazine Alkylation
-
Prevention of Racemization in Peptide/Lactam Synthesis
-
Chiral Resolution & Analysis
Sources
- 1. 2-Methylpiperazine | C5H12N2 | CID 66057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN1962649A - Process for synthesizing N-ethyl piperazidine - Google Patents [patents.google.com]
- 3. CN1456553A - Process for simultaneously producing S-(+)-2-methylpiperazine and R-(-)-2-methylpiperazine by stepwise salification - Google Patents [patents.google.com]
- 4. Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 8. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 1-Ethyl-2-methylpiperazine
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 1-Ethyl-2-methylpiperazine. Our objective is to provide a comprehensive technical resource that addresses common challenges encountered during scale-up, moving from laboratory-scale experiments to pilot or manufacturing scales. This document provides in-depth troubleshooting, frequently asked questions, and detailed protocols grounded in established chemical principles and industry best practices.
Overview of Synthetic Strategy for Scale-Up
The synthesis of 1-Ethyl-2-methylpiperazine on a larger scale necessitates a route that is not only high-yielding but also cost-effective, safe, and reproducible. The most direct and common approach is the selective N-ethylation of 2-methylpiperazine. While seemingly straightforward, this reaction presents a classic challenge in amine chemistry: achieving mono-alkylation while minimizing the formation of the dialkylated byproduct, 1,4-diethyl-2-methylpiperazine.
Two primary methods are considered for this transformation:
-
Reductive Amination with Acetaldehyde: This is often the preferred route for scale-up. It involves the reaction of 2-methylpiperazine with acetaldehyde to form an enamine/iminium ion intermediate, which is then reduced in situ to the desired product. This method offers high selectivity for mono-alkylation under controlled conditions and avoids the use of corrosive ethyl halides.
-
Direct Alkylation with an Ethylating Agent: This method uses reagents like ethyl bromide or ethyl iodide. While effective at the lab scale, it is often more challenging to control on a larger scale due to the potential for over-alkylation and the generation of corrosive hydrohalic acid byproducts.
This guide will focus primarily on the reductive amination approach due to its superior control and scalability.
Primary Synthesis Pathway: Reductive Amination
Caption: Reductive amination pathway for 1-Ethyl-2-methylpiperazine synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the primary factors to investigate?
Answer: Low yield is a common issue when scaling up. The cause can typically be traced to one of three areas: incomplete reaction, competing side reactions, or mechanical losses during workup and purification.
-
Causality - Incomplete Reaction: On a larger scale, inefficient mixing or poor heat transfer can lead to localized "cold spots" where the reaction rate is significantly lower. The reducing agent may also be added too quickly or degrade before it can react.
-
Solution:
-
Mixing & Agitation: Ensure the reactor's agitator is appropriately sized and shaped for the vessel geometry to maintain a homogeneous mixture. Baffles within the reactor can prevent vortexing and improve mixing.
-
Temperature Control: Use a jacketed reactor with a reliable temperature control unit. Monitor the internal reaction temperature, not just the jacket temperature.
-
Reagent Addition: Add the reducing agent (e.g., a solution of sodium borohydride) portion-wise or via a syringe pump over a calculated period. This maintains an optimal concentration and controls the reaction exotherm.
-
Reaction Monitoring: Track the disappearance of the 2-methylpiperazine starting material using an appropriate analytical method like Gas Chromatography (GC).[1][2] Do not proceed to workup until the starting material is consumed to the target level (e.g., <1%).
-
-
-
Causality - Side Reactions: The primary side reaction is the formation of the dialkylated byproduct, 1,4-diethyl-2-methylpiperazine. This occurs if excess acetaldehyde and reducing agent are present after the formation of the desired mono-ethylated product.
-
Solution:
-
Stoichiometry Control: Use a slight excess of 2-methylpiperazine relative to acetaldehyde (e.g., 1.1 to 1.2 equivalents). This ensures acetaldehyde is the limiting reagent, minimizing the chance of dialkylation.
-
Controlled Addition: Add the acetaldehyde slowly to the solution of 2-methylpiperazine. This maintains a low concentration of the aldehyde, favoring the reaction with the more abundant primary amine over the secondary amine of the product.
-
-
-
Causality - Workup & Purification Losses: The product is a water-soluble amine. Significant amounts can be lost to aqueous layers during extraction. It can also be lost during distillation if the setup is not optimized.
-
Solution:
-
Extraction: After quenching the reaction, adjust the pH of the aqueous layer to >12 to ensure the amine is in its free base form. Extract with a suitable solvent (e.g., dichloromethane or ethyl acetate) multiple times. A continuous liquid-liquid extractor can be highly effective for larger volumes.
-
Distillation: Perform fractional distillation under reduced pressure to lower the boiling point and prevent thermal degradation. Ensure the distillation column is well-insulated to maintain a proper temperature gradient.
-
-
Question 2: I am observing a significant amount of the 1,4-diethyl-2-methylpiperazine byproduct. How can I suppress this?
Answer: The formation of the dialkylated byproduct is a classic selectivity problem. It arises because the product, 1-Ethyl-2-methylpiperazine, is itself a secondary amine that can react further.
-
Underlying Principle: The relative nucleophilicity of the nitrogen atoms in 2-methylpiperazine versus 1-Ethyl-2-methylpiperazine, combined with reactant concentrations, dictates the product distribution. The key is to have the starting material in significant excess relative to the electrophilic intermediate at all times.
-
Troubleshooting Steps:
-
Reverse Addition: Instead of adding the amine to the aldehyde, use "reverse addition" by adding the acetaldehyde slowly to a well-stirred solution of excess 2-methylpiperazine. This ensures the intermediate iminium ion is more likely to encounter a molecule of the starting material than the product.
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0-10 °C) can increase selectivity. While this may slow the reaction rate, it often provides a cleaner product profile by disfavoring the second ethylation.
-
Choice of Reducing Agent: For large-scale operations, catalytic hydrogenation (H₂ gas with a catalyst like Pd/C) can offer excellent selectivity.[3][4] The reaction can be run at moderate pressure and temperature, and the catalyst is easily removed by filtration. However, this requires specialized high-pressure reactor systems.
-
Caption: Troubleshooting decision tree for the synthesis of 1-Ethyl-2-methylpiperazine.
Question 3: My product is difficult to purify by distillation. The fractions are broad and contain both starting material and byproduct. What can I do?
Answer: The boiling points of 2-methylpiperazine, 1-Ethyl-2-methylpiperazine, and 1,4-diethyl-2-methylpiperazine can be relatively close, making simple distillation ineffective.
-
Solution - Fractional Distillation:
-
Column Efficiency: Use a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column). The required efficiency will depend on the boiling point difference of the components.
-
Vacuum: Operate under a stable, high vacuum. This reduces boiling points and increases the relative volatility difference between the components.
-
Reflux Ratio: Maintain a steady and appropriate reflux ratio. A higher reflux ratio increases separation efficiency but also increases distillation time. This must be optimized for your specific equipment. A patent for separating similar N-alkylated piperazines highlights the utility of extractive distillation, which may be applicable for very difficult separations on an industrial scale.[5][6]
-
-
Alternative - Chemical Purification: If distillation is not viable, consider a chemical purification method. You can exploit the differences in basicity or reactivity. For example, reacting the crude mixture with a specific amount of an acid chloride could selectively react with the more nucleophilic starting material, converting it into a much higher boiling amide, which can then be easily separated by distillation. This, however, adds steps and cost to the process.
Frequently Asked Questions (FAQs)
-
Q: What are the critical safety considerations for this process?
-
A: Piperazine derivatives can cause severe skin burns, eye damage, and allergic reactions.[3][7] Acetaldehyde is volatile and flammable. The reaction can be exothermic. Always work in a well-ventilated area (e.g., a fume hood or ventilated enclosure for large-scale work), wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and have an appropriate fire extinguisher and spill control materials nearby.[8][9] When using sodium borohydride, be aware that it reacts with water to produce flammable hydrogen gas. Quench reactions carefully and behind a safety shield.
-
-
Q: How can I effectively monitor the reaction's progress?
-
A: Gas Chromatography with a Flame Ionization Detector (GC-FID) is the most effective method.[1][2] It allows for the quantitative determination of the starting material, product, and key byproducts. A validated GC method can provide precise data on reaction conversion and selectivity.[10][11] For quick qualitative checks during development, Thin Layer Chromatography (TLC) can be used, but a piperazine-specific staining agent (e.g., ninhydrin) may be required.
-
-
Q: Is it possible to use a protecting group strategy to ensure mono-alkylation?
-
A: Yes, a common lab-scale strategy is to protect one of the nitrogens with a group like Boc (tert-butyloxycarbonyl) or Cbz (carbobenzyloxy), perform the ethylation on the unprotected nitrogen, and then deprotect.[12] However, this approach adds two steps (protection and deprotection) to the synthesis, significantly increasing cost and process mass intensity. For large-scale manufacturing, this is generally not economically viable unless extremely high purity is required and cannot be achieved otherwise.
-
Detailed Experimental Protocols
Protocol 1: Scale-Up Synthesis via Reductive Amination (1 mole scale)
This protocol is a representative procedure and should be optimized for your specific equipment and safety protocols.
Caption: Experimental workflow for the synthesis of 1-Ethyl-2-methylpiperazine.
Methodology:
-
Reactor Setup: Charge a 3 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and addition funnel with 2-methylpiperazine (110.2 g, 1.1 mol) and methanol (1 L).
-
Cooling: Begin agitation and cool the reactor contents to 0-5 °C using a circulating chiller.
-
Acetaldehyde Addition: Slowly add acetaldehyde (44.1 g, 1.0 mol) dropwise via the addition funnel over approximately 1 hour. Carefully monitor the internal temperature to ensure it does not exceed 10 °C.
-
Intermediate Formation: Stir the mixture for an additional hour at 0-5 °C after the addition is complete.
-
Reduction: In a separate beaker, prepare a solution of sodium borohydride (NaBH₄) (28.4 g, 0.75 mol) in 250 mL of 0.1 M NaOH(aq). Add this solution portion-wise to the reactor over 2 hours, ensuring the internal temperature does not rise above 15 °C. Vigorous gas evolution (H₂) will be observed.
-
Reaction Completion: Once the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Continue stirring for 12-18 hours.
-
Monitoring: Withdraw a small aliquot, quench carefully, and analyze by GC to confirm the consumption of 2-methylpiperazine.
-
Workup:
-
Carefully quench the reaction by slowly adding 200 mL of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Adjust the pH of the remaining aqueous slurry to >12 with 50% NaOH(aq).
-
Extract the aqueous layer with dichloromethane (3 x 300 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
-
Purification: Purify the crude oil by fractional distillation under reduced pressure to afford 1-Ethyl-2-methylpiperazine as a clear liquid.
Data & Analysis
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Typical GC Retention Time (min)* |
| 2-Methylpiperazine | 100.16 | ~156 | 3.0 |
| 1-Ethyl-2-methylpiperazine | 128.22 | ~175-180 | 3.8 |
| 1,4-Diethyl-2-methylpiperazine | 156.27 | ~195-200 | 4.5 |
*Typical retention times are illustrative and based on methods for similar piperazines. Actual times will depend on the specific GC column and conditions used.[2]
References
- Google Patents. (CN101239957A). Synthesis method of N-methylpiperazine.
-
Analytical CHEMISTRY. (n.d.). GC determination of substituted piperazines in pharmaceutical drug substances. [Link]
-
Sanjay Chemicals (India) Pvt. Ltd. (n.d.). N-ETHYL PIPERAZINE. [Link]
- Eureka | Patsnap. (CN104130209A).
-
University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. [Link]
- Google Patents. (US2905673A). Method for preparing 1-methylpiperazine.
-
Al-Salahi, R., et al. (2020). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Molecules, 25(22), 5484. [Link]
-
ResearchGate. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Kvíčala, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2191. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
-
Wikipedia. (n.d.). Sildenafil. [Link]
- Google Patents. (CN1962649A). Process for synthesizing N-ethyl piperazidine.
-
Advent Chembio. (n.d.). Piperazine anhydrous, 99%. [Link]
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
- Google Patents. (US4845218A).
-
ResearchGate. (2017). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine...[Link]
-
Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. [Link]
-
Organic Syntheses. (n.d.). 1-benzylpiperazine. [Link]
-
Suvchem Laboratory Chemicals. (n.d.). PIPERAZINE (ANHYDROUS) (FOR SYNTHESIS). [Link]
- Google Patents. (US6603003B2).
-
PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]
-
TSI Journals. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]
-
ResearchGate. (n.d.). Typical GC chromatograms of piperazine, N-methyl piperazine, N-ethyl...[Link]
Sources
- 1. hakon-art.com [hakon-art.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-Methylpiperazine: synthesis, applications and safety_Chemicalbook [chemicalbook.com]
- 4. 2-Methylpiperazine synthesis - chemicalbook [chemicalbook.com]
- 5. N-methyl piperazine and N-ethyl piperazine separation method - Eureka | Patsnap [eureka.patsnap.com]
- 6. Page loading... [wap.guidechem.com]
- 7. | Advent [adventchembio.com]
- 8. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. tsijournals.com [tsijournals.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: GC Analysis of 1-Ethyl-2-methylpiperazine
Welcome to the technical support guide for the derivatization of 1-Ethyl-2-methylpiperazine for Gas Chromatography (GC) analysis. This resource is designed for researchers, analytical scientists, and drug development professionals who are working with piperazine derivatives and require robust, validated methods for their quantification.
This guide provides in-depth answers to common questions, troubleshooting for issues you may encounter during your experiments, and a detailed protocol for a reliable derivatization procedure.
Introduction: The "Why" of Derivatization
1-Ethyl-2-methylpiperazine, like many piperazine derivatives, is a polar compound containing secondary amine functional groups. Direct injection of such compounds onto standard non-polar or mid-polar GC columns often results in poor chromatographic performance. Key issues include:
-
Peak Tailing: The active hydrogens on the amine groups interact strongly with any active sites (e.g., residual silanols) on the column and liner, leading to asymmetrical, tailing peaks.
-
Low Volatility: Strong intermolecular hydrogen bonding reduces the compound's volatility, requiring higher elution temperatures which can risk thermal degradation.[1][2]
-
Poor Sensitivity: Broad, tailing peaks are difficult to distinguish from baseline noise, leading to poor sensitivity and inaccurate quantification.
Derivatization addresses these issues by replacing the active amine hydrogens with a non-polar functional group.[2][3] This chemical modification increases volatility, reduces polarity, and minimizes unwanted column interactions, ultimately leading to sharp, symmetrical peaks and improved analytical sensitivity.[3][4] The most common derivatization methods for amines are acylation and silylation.[2]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the derivatization strategy for 1-Ethyl-2-methylpiperazine.
Q1: Which derivatization reagent is best for 1-Ethyl-2-methylpiperazine?
A1: For secondary amines like 1-Ethyl-2-methylpiperazine, acylation with a perfluorinated anhydride, such as Trifluoroacetic Anhydride (TFAA) , is a highly effective and widely used choice.[5][6][7] TFAA reacts with primary and secondary amines to form stable, volatile trifluoroacetyl derivatives.[5][6] These derivatives are also highly responsive to electron capture detectors (ECD), offering excellent sensitivity if trace analysis is required.[5]
While silylation reagents like BSTFA are common for many functional groups, their reactivity with amines is generally lower than with alcohols or carboxylic acids, and the resulting derivatives can be sensitive to moisture.[1] Acylation with TFAA offers a more robust and specific reaction for this application.[8]
Q2: What are the critical parameters for a successful TFAA derivatization?
A2: The three most critical parameters are:
-
Anhydrous Conditions: The reaction is highly sensitive to water. Moisture can consume the TFAA reagent and hydrolyze the formed derivative, leading to incomplete reactions and poor reproducibility.[1] Ensure all glassware is oven-dried, use anhydrous solvents, and dry your sample extract completely before adding the reagent.[1][8]
-
Temperature and Time: The reaction requires heating to proceed to completion. A typical condition is heating at 60-70°C for 15-30 minutes.[3][8][9] Insufficient heat or time will result in an incomplete reaction.
-
Reagent Excess: TFAA should be added in significant excess to drive the reaction equilibrium towards the product. This ensures that all analyte molecules are derivatized.
Q3: Do I need to remove the excess derivatization reagent before GC injection?
A3: Yes, it is highly recommended. Excess TFAA and the trifluoroacetic acid byproduct are acidic and highly reactive. Injecting them onto the GC column can damage the stationary phase, especially on polyethylene-glycol (wax) based columns.[10] The acidic byproducts can also interfere with the chromatography.[10] A simple evaporation step using a gentle stream of nitrogen is effective for removing excess reagent and byproducts.[3][8]
Q4: Can I use other acylation reagents besides TFAA?
A4: Yes, other perfluorinated anhydrides like Pentafluoropropionic Anhydride (PFPA) and Heptafluorobutyric Anhydride (HFBA) can also be used.[6] The choice often depends on the desired volatility of the derivative and the sensitivity required. HFBA derivatives, for example, are the most sensitive for ECD analysis.[5][6] However, TFAA is the most volatile and reactive of these reagents and is an excellent starting point for method development.[6]
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your analysis.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| No peak or very small peak for the derivatized analyte. | 1. Incomplete Reaction: Insufficient heating time/temperature or presence of moisture.[1] 2. Derivative Loss: Evaporation step was too aggressive (temperature too high or nitrogen flow too strong). 3. Injection Port Adsorption: The GC inlet may have active sites. | 1. Verify Reaction Conditions: Ensure the reaction is heated at 60-70°C for at least 20-30 minutes.[3][8] Completely dry the sample extract before adding TFAA.[8] 2. Optimize Evaporation: Evaporate the solvent at room temperature or slightly above (e.g., 30-40°C) with a gentle nitrogen stream. Do not evaporate to complete dryness for an extended period. 3. Check GC System: Use a deactivated inlet liner. If problems persist, consider trimming the first few cm of the GC column.[10] |
| A broad, tailing peak for the underivatized 1-Ethyl-2-methylpiperazine is observed. | 1. Incomplete Derivatization: Not enough reagent, insufficient reaction time/temperature, or presence of water.[1] 2. Derivative Hydrolysis: The derivatized sample was exposed to moisture after the reaction. | 1. Optimize Reaction: Increase the amount of TFAA. Ensure the reaction is heated sufficiently.[3][8] Use anhydrous solvents and dry the sample thoroughly.[1][8] 2. Handle with Care: After derivatization and reconstitution in a dry solvent (e.g., ethyl acetate), cap the vial immediately and analyze as soon as possible. |
| Multiple unexpected peaks appear in the chromatogram. | 1. Side Reactions: The sample matrix may contain other compounds with active hydrogens (e.g., alcohols, phenols) that also get derivatized.[11] 2. Reagent Impurities: The derivatization reagent or solvent may be contaminated. 3. Over-alkylation (if using alkylation methods): This is a known issue with alkylation of primary amines.[3] | 1. Analyze a Blank: Derivatize a sample blank (matrix without the analyte) to identify interfering peaks. Improve sample cleanup (e.g., using Solid Phase Extraction) to remove interferences.[8] 2. Run a Reagent Blank: Inject a mix of the derivatization reagent and solvent to check for impurities. Use high-purity reagents and solvents.[1] 3. Stick to Acylation: Acylation with TFAA is generally more specific and less prone to side reactions for this analyte. |
| Rapid degradation of GC column performance (peak shape worsens, retention times shift). | 1. Injection of Acidic Byproducts: Failure to remove excess TFAA and trifluoroacetic acid byproduct before injection.[10] 2. Column Contamination: Buildup of non-volatile matrix components or derivatization byproducts in the inlet and column head.[10] | 1. Incorporate Evaporation Step: ALWAYS evaporate the excess reagent and byproducts under a gentle stream of nitrogen after the reaction is complete.[3][8] 2. Perform Maintenance: Regularly replace the inlet liner and septum. Trim 10-50 cm from the front of the column to remove contaminants.[10] |
Visualized Workflow and Experimental Protocol
Derivatization Workflow Diagram
The following diagram outlines the key steps for the successful derivatization of 1-Ethyl-2-methylpiperazine using TFAA.
Caption: Workflow for TFAA derivatization of 1-Ethyl-2-methylpiperazine.
Detailed Step-by-Step Protocol: TFAA Acylation
This protocol is adapted from established methods for the derivatization of piperazine-based compounds.[8]
Materials:
-
1-Ethyl-2-methylpiperazine standard or extracted sample
-
Trifluoroacetic Anhydride (TFAA), high purity
-
Ethyl Acetate, anhydrous, GC grade
-
Nitrogen gas, high purity
-
Heating block or water bath
-
2 mL GC vials with screw caps and septa
-
Micropipettes
Procedure:
-
Sample Preparation:
-
Pipette a known volume of the sample solution (containing 1-Ethyl-2-methylpiperazine) into a 2 mL GC vial.
-
If the analyte is in an aqueous or protic solvent (like methanol), evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature or max 40°C. This step is critical to remove all water.[1][8]
-
-
Derivatization Reaction:
-
Post-Reaction Cleanup:
-
After heating, allow the vial to cool completely to room temperature.
-
Carefully uncap the vial and gently evaporate the contents (excess reagent and solvent) to dryness under a stream of nitrogen.[8]
-
-
Final Preparation for Injection:
-
Reconstitute the dry derivative residue in 100 µL of anhydrous ethyl acetate.[8]
-
Vortex briefly to dissolve the derivative.
-
The sample is now ready for injection into the GC-MS system. Inject 1 µL.
-
References
-
Giorgi, M., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Retrieved from [Link]
-
Crawford Scientific. (n.d.). GC Derivatization. Retrieved from [Link]
- Poole, C. F. (2012). Derivatization Methods in GC and GC/MS.
-
ResearchGate. (n.d.). Acylation Derivatization Reagents. Retrieved from [Link]
- Davis, B. A., & Durden, D. A. (1982). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry.
-
ResearchGate. (2014). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Retrieved from [Link]
- De-Miguel, F., et al. (2017). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 9(1), 113-121.
- Supelco. (n.d.).
-
Phenomenex. (n.d.). More Derivatizing Reagents for GC – The Buffers Strike Back. Retrieved from [Link]
- UNODC. (2013).
- Sigma-Aldrich. (1997).
- Restek. (n.d.). Gas Chromatography Problem Solving and Troubleshooting.
-
ResearchGate. (2025). 19F-NMR Analysis of Primary and Secondary Amines Following Chemical Derivatization with Trifluoroacetic Anhydride. Retrieved from [Link]
-
Restek. (n.d.). Acylation Derivatization Reagent, TFAA (Trifluoroacetic Acid Anhydride). Retrieved from [Link]
-
Scribd. (n.d.). Piperazine GC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Retrieved from [Link]
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. gcms.cz [gcms.cz]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. restek.com [restek.com]
- 8. scholars.direct [scholars.direct]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Hygroscopicity of 1-Ethyl-2-methylpiperazine Salts
Introduction: The hygroscopic nature of an Active Pharmaceutical Ingredient (API) is a critical attribute that can profoundly influence its stability, processability, and overall therapeutic efficacy.[1] Salts of piperazine derivatives, such as 1-Ethyl-2-methylpiperazine, are frequently explored in drug development for their potential therapeutic benefits and favorable solubility profiles. However, their amine functionalities can readily form salts that attract and absorb atmospheric moisture. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding, characterizing, and managing the hygroscopicity of 1-Ethyl-2-methylpiperazine salts.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity, and why is it a significant concern for my 1-Ethyl-2-methylpiperazine salt experiments?
A1: Hygroscopicity is the inherent ability of a substance to attract and hold water molecules from the surrounding environment.[2][3] For a powdered solid like a salt of 1-Ethyl-2-methylpiperazine, this can lead to a cascade of undesirable experimental and formulation challenges:
-
Physical State Alterations: Moisture absorption can cause the powder to clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water), transforming a free-flowing powder into a gummy or pasty mass.[3][4] This directly impacts handling and processability.
-
Impaired Flowability: Increased moisture leads to the formation of liquid bridges between particles, increasing inter-particle cohesion and drastically reducing powder flow.[5][6][7] This is a major issue in manufacturing processes like tablet compression and capsule filling, leading to inconsistent dosing.[5]
-
Inaccurate Weighing: A hygroscopic compound continuously gains weight on an analytical balance as it absorbs moisture, making it extremely difficult to obtain an accurate and reproducible measurement for preparing solutions of a specific concentration.[2]
-
Chemical Degradation: The presence of water can accelerate chemical degradation pathways, such as hydrolysis, leading to a loss of potency and the formation of potentially harmful impurities.[1][2]
-
Changes in Solid Form: Moisture can induce changes in the crystalline structure of the API, potentially leading to the formation of hydrates or different polymorphic forms, which can have different solubilities, dissolution rates, and bioavailability.
Q2: My batch of 1-Ethyl-2-methylpiperazine salt appears clumpy. What are the immediate steps I should take?
A2: Clumping is a clear visual indicator of moisture uptake.[4]
-
Initial Mitigation: You can gently break up the clumps with a clean, dry spatula. However, be aware that the material's properties, including its water content, may have already been altered.[4]
-
Drying: If the thermal stability of your specific salt is known and permits, you can dry the material under vacuum at a suitable temperature to remove the absorbed water.[2] Always consult stability data before heating a compound.
-
Re-evaluation: Before proceeding with critical experiments, it is advisable to re-characterize the dried material to confirm its identity, purity, and solid form.
-
Prevention: The most crucial step is to prevent recurrence by implementing rigorous storage protocols. If clumping is severe, it may be necessary to use a fresh, unopened container of the compound for sensitive applications.[2]
Q3: What are the best practices for weighing and handling a hygroscopic 1-Ethyl-2-methylpiperazine salt?
A3: Accurate weighing is paramount for reproducible results. The following practices are essential:
-
Controlled Environment: Whenever possible, handle and weigh the compound inside a low-humidity environment, such as a glove box purged with nitrogen or argon, or a balance enclosure with a desiccant.[2][8]
-
Work Swiftly: Minimize the compound's exposure to the atmosphere.[4] Have all necessary tools (spatulas, weigh boats, vials) ready before opening the primary container. Open the container for the shortest time possible.[2]
-
Use Appropriate Tools: Ensure all spatulas and weighing vessels are clean and completely dry.
-
Weighing by Difference: For the highest accuracy, weigh the sealed container of the compound, quickly transfer the approximate amount needed to your vessel, and then re-weigh the sealed container. The difference in weight represents the exact amount of compound transferred, minimizing errors from ongoing moisture absorption on an open balance pan.[2]
Q4: How should I properly store my hygroscopic compounds to ensure their long-term stability?
A4: Proper storage is the most effective strategy for managing hygroscopic materials.
-
Primary Container: Always keep the compound in a tightly sealed, airtight container.[4] After dispensing, ensure the cap is securely fastened. Sealing the cap with parafilm can provide an additional barrier against moisture ingress.[9]
-
Secondary Containment (Desiccator): Store the primary container inside a desiccator.[2][10] A desiccator provides a dry environment maintained by a desiccant like silica gel (which should be blue or orange when active, not pink or green) or molecular sieves.[10]
-
Inert Atmosphere: For extremely sensitive materials, storage within a glove box under a dry, inert atmosphere is the gold standard.[2]
-
Sub-aliquoting: For frequently used materials, consider dividing a large batch into smaller, single-use vials. This practice minimizes the repeated exposure of the bulk material to the atmosphere.[8]
Q5: Can the choice of salt form for 1-Ethyl-2-methylpiperazine affect its hygroscopicity?
A5: Absolutely. Salt selection is a critical and powerful tool in drug development to optimize the physicochemical properties of an API, including its hygroscopicity.[11][12][13]
The interaction between the 1-Ethyl-2-methylpiperazine cation and the counter-ion (e.g., chloride, sulfate, mesylate) dictates the resulting crystal lattice energy and how favorably water molecules can be incorporated. A well-designed salt can form a more stable, less hygroscopic crystalline structure compared to the free base or other salt forms.[11][14] Therefore, performing a salt screening study early in development is highly recommended to identify a form with optimal properties for handling, stability, and formulation.[13]
Troubleshooting Guide
This guide addresses common issues encountered when working with hygroscopic 1-Ethyl-2-methylpiperazine salts.
| Problem Observed | Potential Root Cause(s) | Recommended Actions & Solutions |
| Unstable/Drifting Balance Reading | The compound is actively absorbing atmospheric moisture during weighing.[2] | 1. Move the weighing operation to a lower humidity environment (e.g., glove box).[2]2. Work as quickly as possible to minimize exposure time.3. Use a "weighing by difference" technique.[2] |
| Poor Powder Flow / Caking in Hopper | Increased inter-particle cohesion due to moisture absorption forming liquid bridges.[5][6] | 1. Control the humidity in the processing environment.2. Consider adding flow aids (glidants) to the formulation, such as colloidal silicon dioxide.3. Ensure the material is adequately dried before processing. |
| Inconsistent Results in Assays | 1. Inaccurate initial concentration due to weighing errors.2. Chemical degradation (e.g., hydrolysis) of the compound.[2] | 1. Prepare stock solutions fresh for each experiment from properly stored material.[2]2. Re-evaluate and tighten all handling and weighing procedures.3. Analyze the compound for degradation products to assess its purity. |
| Change in Material Appearance (e.g., from crystalline to amorphous, or color change) | Moisture-induced solid-state transformation or chemical degradation. | 1. Cease using the affected batch for critical studies.2. Characterize the material using techniques like PXRD (to check crystallinity) and HPLC (to check purity).3. Obtain a fresh, uncompromised batch of the material. |
Experimental Protocols & Characterization
Protocol 1: Rapid Hygroscopicity Classification
This protocol, adapted from the European Pharmacopoeia (Ph. Eur.) guidelines, allows for a standardized classification of your 1-Ethyl-2-methylpiperazine salt.[15]
Objective: To classify the hygroscopicity of a sample based on its mass increase after 24 hours at a defined high-humidity condition.
Materials:
-
Gravimetric Sorption Analyzer (GSA) or a climate-controlled chamber.
-
Microbalance.
-
The 1-Ethyl-2-methylpiperazine salt sample.
Procedure:
-
Pre-treatment (Drying): Place a known mass of the sample in the GSA. Dry the sample at an appropriate temperature (e.g., 40°C) under 0% relative humidity (RH) until a stable weight is achieved. This establishes a dry reference mass.[15]
-
Exposure: Increase the humidity to 80% RH while maintaining the temperature at 25°C.[16]
-
Equilibration: Hold the sample under these conditions for 24 hours, continuously monitoring its mass.[15][16]
-
Calculation: Calculate the percentage mass increase based on the final equilibrated weight relative to the initial dry reference weight.
Data Interpretation:
| Classification | Mass Increase (% w/w) | Interpretation |
| Non-hygroscopic | < 0.2% | Negligible moisture uptake. |
| Slightly hygroscopic | ≥ 0.2% and < 2% | Minimal but noticeable moisture uptake.[16] |
| Hygroscopic | ≥ 2% and < 15% | Significant moisture uptake; strict handling required.[16] |
| Very hygroscopic | ≥ 15% | Extensive moisture uptake; requires highly controlled environment.[16] |
Table based on established pharmaceutical classification systems.[15][16]
Protocol 2: Determination of Critical Relative Humidity (CRH)
Objective: To determine the specific relative humidity at which the material begins to absorb significant amounts of moisture. This is a crucial parameter for defining safe storage and handling limits.[17]
Methodology: Dynamic Vapor Sorption (DVS)
Dynamic Vapor Sorption (DVS) is the gold-standard technique for this purpose.[] It precisely measures the mass change of a sample as it is exposed to a programmed sequence of increasing and decreasing relative humidity steps at a constant temperature.[]
Abbreviated DVS Workflow:
-
The sample is dried in the instrument at 0% RH to establish a baseline mass.
-
The RH is increased in steps (e.g., 10% increments from 0% to 90% RH). The instrument waits at each step until the sample mass equilibrates.
-
The RH is then decreased in similar steps back to 0% RH.
-
The result is a moisture sorption-desorption isotherm plot (mass change vs. RH). The CRH is often identified as the RH value at which a sharp, significant increase in mass occurs.
Visualization of Workflows
Workflow for Handling a New Batch of 1-Ethyl-2-methylpiperazine Salt
Caption: Decision workflow for handling and storing new batches.
Troubleshooting Inconsistent Experimental Data
Caption: Logical steps for troubleshooting inconsistent results.
References
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]
-
Delft Solids Solutions. (n.d.). Moisture Impact on Powder Safety, Stability, and Processing. Retrieved from [Link]
-
Centre for Industrial Rheology. (2025, August 20). The Impact of Humidity on Seasoning Powder Flowability in Global Processing. Retrieved from [Link]
-
TA Instruments. (n.d.). Moisture Sorption Analysis of Pharmaceuticals. Retrieved from [Link]
-
Stahly, G. P. (n.d.). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Retrieved from [Link]
-
B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. Retrieved from [Link]
-
Freeman Technology. (n.d.). Quantifying the impact of humidity on powder properties. Retrieved from [Link]
-
Chew, J. Y., et al. (2017). The Effects of Relative Humidity on the Flowability and Dispersion Performance of Lactose Mixtures. PMC. Retrieved from [Link]
-
D'Souza, A., & Venugopal, K. (2014). Rapid Method for Moisture Content in Sodium Chloride Salt Using a Portable Spectrometer. American Pharmaceutical Review. Retrieved from [Link]
-
Pharma.Tips. (2025, December 28). Managing Failures in Moisture Content Tests for Hygroscopic APIs. Retrieved from [Link]
-
ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]
-
Singh, L., & Nivsarkar, M. (n.d.). Salt Selection in Drug Development. Pharmaceutical Technology. Retrieved from [Link]
-
Stahly, G. P. (2000, July 19). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. European Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Quora. (2010, October 10). Hygroscopy: How is the hygroscopicity of a substance determined, chemically? What makes some substances more hygroscopic than others? Retrieved from [Link]
-
Stahly, G. P. (2003). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. Retrieved from [Link]
-
Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics. Retrieved from [Link]
-
Fitosoil. (n.d.). Critical Relative Humidity. Retrieved from [Link]
-
Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]
-
Zhan, X., et al. (2010). Calculating critical relative humidity from solubility according to Pitzer ion interaction model. Chemical and Pharmaceutical Bulletin. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]
-
AZoM. (2019, May 14). Moisture Analysis in the Pharmaceutical Industry. Retrieved from [Link]
-
CORECHEM Inc. (n.d.). Hygroscopic: What it Means, What You Need to Know. Retrieved from [Link]
-
PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]
-
Pharma Learning In Depth. (2025, April 8). Hygroscopicity in Pharmaceuticals. YouTube. Retrieved from [Link]
Sources
- 1. pharmainfo.in [pharmainfo.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 4. tutorchase.com [tutorchase.com]
- 5. solids-solutions.com [solids-solutions.com]
- 6. rheologylab.com [rheologylab.com]
- 7. The Effects of Relative Humidity on the Flowability and Dispersion Performance of Lactose Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 9. researchgate.net [researchgate.net]
- 10. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pharmtech.com [pharmtech.com]
- 15. asiapharmaceutics.info [asiapharmaceutics.info]
- 16. m.youtube.com [m.youtube.com]
- 17. Critical Relative Humidity [fitosoil.com]
Validation & Comparative
A Senior Application Scientist's Guide: Navigating the Synthetic Utility of 1-Ethyl-2-methylpiperazine vs. 1,2-dimethylpiperazine
In the nuanced field of drug discovery and fine chemical synthesis, the selection of a heterocyclic building block is a decision that dictates reaction efficiency, scalability, and the ultimate biological activity of the target molecule. The piperazine scaffold is a privileged structure in medicinal chemistry, prized for its ability to confer aqueous solubility and introduce a basic center, which are critical for pharmacokinetic profiles.[1] This guide offers a deep, comparative analysis of two closely related yet functionally distinct reagents: 1-Ethyl-2-methylpiperazine and 1,2-dimethylpiperazine . We will dissect their performance in key synthetic transformations, grounded in physicochemical principles and experimental insights, to empower researchers to make strategic, data-driven decisions.
Physicochemical Properties: The Foundation of Reactivity
The seemingly subtle difference between an N-ethyl and an N-methyl group imparts significant changes in steric hindrance, lipophilicity, and basicity. These properties are not mere data points; they are predictors of behavior in a reaction flask.
| Property | 1-Ethyl-2-methylpiperazine | 1,2-dimethylpiperazine | Significance in Synthetic Chemistry |
| Molecular Weight | 128.22 g/mol [2] | 114.19 g/mol [3] | Influences stoichiometry calculations and mass intensity of a synthetic step. |
| Boiling Point (°C) | ~155-165 (estimated) | ~131-133[4][5] | The higher boiling point of the ethyl derivative can be advantageous for reactions requiring elevated temperatures, but also necessitates more energy for distillation/purification. |
| Lipophilicity (LogP) | 0.3[2] | -0.09[3] | The ethyl group confers greater lipophilicity, which can enhance solubility in nonpolar organic solvents but may decrease aqueous solubility of the final product. This is a key parameter in tuning ADME properties. |
| Steric Hindrance | Moderate-High: The N-ethyl group presents a significantly larger steric profile than an N-methyl group. | Low-Moderate: The N-methyl group is sterically less demanding. | This is the most critical differentiator. The bulkier ethyl group can impede the approach of electrophiles, slowing reaction rates, but can also be exploited to achieve regioselectivity at the less-hindered N4 position.[6][7] |
| Basicity (pKa) | Expected to be slightly higher than 1,2-dimethylpiperazine. | pKa of related amines is ~10-11.[8] | The greater positive inductive effect of the ethyl group compared to the methyl group increases electron density on the nitrogen, making it a slightly stronger base.[9] This can enhance nucleophilicity but is often counteracted by steric effects. |
Expert Insight: While the inductive effect of the ethyl group suggests higher nucleophilicity, in practice, the steric hindrance is often the dominant factor governing reaction kinetics.[6][7] The increased bulk of the ethyl group can be a liability when rapid, complete conversion is desired, but an invaluable tool for chemists aiming to selectively functionalize the distal nitrogen atom.
Performance in Key Synthetic Transformations: The Case of N-Arylation
A frequent application of these building blocks is their coupling with aryl halides to form N-arylpiperazines, a common motif in pharmacologically active compounds.[10][11] The Buchwald-Hartwig amination is a flagship method for this transformation.
Experimental Protocol: Representative Buchwald-Hartwig Amination
This protocol is a self-validating system, as the success of the reaction is contingent on the careful exclusion of air and moisture, the quality of the catalyst system, and the appropriate choice of base and solvent.
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Reagent Addition: Add a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv).
-
Solvent and Amine: Add anhydrous, degassed solvent (e.g., toluene or dioxane, ~0.1 M concentration). Finally, add the piperazine derivative (1.2 equiv).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., Argon) to 80-110 °C.
-
Monitoring: Track the reaction progress by TLC or LC-MS until consumption of the limiting reagent.
-
Workup: Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
Purification: The crude product is purified by flash column chromatography.
Comparative Performance Analysis
The choice between the two piperazines directly impacts reaction outcomes:
| Aryl Halide Substrate | Reagent | Plausible Yield | Plausible Reaction Time | Causality and Field-Proven Insights |
| Electron-poor (e.g., 4-chlorobenzonitrile) | 1,2-dimethylpiperazine | >90% | 2-4 h | The low steric profile of the N-methyl group allows for rapid association with the palladium catalyst and subsequent reductive elimination. |
| Electron-poor (e.g., 4-chlorobenzonitrile) | 1-Ethyl-2-methylpiperazine | 75-85% | 8-12 h | The steric bulk of the N-ethyl group significantly slows the rate-determining steps, often requiring higher catalyst loading or more aggressive reaction conditions to achieve full conversion. |
| Sterically Hindered (e.g., 2-bromotoluene) | 1,2-dimethylpiperazine | 70-80% | 6-10 h | Reaction is feasible, but the steric clash between the substrate's ortho-methyl group and the piperazine's N-methyl group slows the reaction. |
| Sterically Hindered (e.g., 2-bromotoluene) | 1-Ethyl-2-methylpiperazine | <40% | >24 h | The combined steric hindrance of the substrate and the N-ethyl group makes the reaction extremely challenging, often leading to low yields or decomposition. This is a classic case of steric frustration. |
Strategic Reagent Selection: A Logical Workflow
The decision to employ one reagent over the other is a function of the synthetic goal. This workflow diagram illustrates the key decision points.
Caption: Workflow for selecting the optimal piperazine derivative based on synthetic objectives.
Conclusion and Recommendations
The choice between 1-Ethyl-2-methylpiperazine and 1,2-dimethylpiperazine is a strategic decision, not one of simple substitution.
-
Opt for 1,2-dimethylpiperazine when:
-
Speed and Efficiency are Paramount: Its lower steric profile ensures faster reaction kinetics and typically higher yields, especially with unhindered substrates.
-
Working with Hindered Electrophiles: It provides the best chance of success when the reaction partner is already sterically demanding.
-
A Simpler, More Direct Route is Needed: It is the workhorse reagent for straightforward N-arylation or N-alkylation.
-
-
Opt for 1-Ethyl-2-methylpiperazine when:
-
Introducing Steric Bulk is a Design Element: The ethyl group can be used to probe steric pockets in a biological target or to influence the conformation of the final molecule.
-
Regioselectivity is the Goal: In a piperazine that is unsubstituted at the N4 position, the bulky N1-ethyl group can effectively "protect" its adjacent nitrogen, directing subsequent reactions to the less hindered N4 position.
-
Modulating Physicochemical Properties is Key: The increased lipophilicity (LogP) it confers can be a crucial tool for optimizing a drug candidate's membrane permeability and overall ADME profile.[12]
-
By understanding the fundamental interplay of electronic and steric effects, researchers can move beyond treating these reagents as interchangeable and instead leverage their unique properties to achieve sophisticated synthetic control and design superior molecules.
References
- 2-Methylpiperazine - Career Henan Chemical Co. A commercial source describing 2-methylpiperazine as a vital and versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs) like anticancer and antiviral agents.
- Applications of 1-Methylpiperazine - ChemicalBook. Details the use of N-methylpiperazine as a common building block in the synthesis of various pharmaceutical drugs, including cyclizine and sildenafil.
- N,N'-Dimethylpiperazine - Chem-Impex. Describes N,N'-dimethylpiperazine as a versatile building block in the synthesis of pharmaceuticals and agrochemicals, noting its enhanced solubility and reactivity.
- What are the applications and separation methods of N-1-Methylpiperazine and N-Ethylpiperazine? - Guidechem.
- Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC - NIH.
- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. This study highlights how altering N-substitution on piperazine (including N-methyl and N-ethyl derivatives) can modulate biological activity and physicochemical properties like permeability.
- 1,4-Dimethylpiperazine | C6H14N2 | CID 7818 - PubChem. A comprehensive database entry from PubChem providing chemical and physical properties for 1,4-dimethylpiperazine.
- N-Methylpiperazine - Wikipedia. Provides physical properties such as the boiling point (138 °C) for N-methylpiperazine.
- Synthesis of piperazines - Organic Chemistry Portal. A collection of recent literature on the synthesis of piperazines, highlighting various modern synthetic methods.
- (S)-1,2-Dimethylpiperazine - ChemScene. Chemical supplier data sheet providing properties for (S)-1,2-Dimethylpiperazine.
- (S)-1-Ethyl-2-methyl-piperazine - ChemScene. Chemical supplier data sheet providing properties for (S)-1-Ethyl-2-methyl-piperazine.
- Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - MDPI. A scientific paper demonstrating that larger N-alkyl groups (like isopropyl)
- A general and convenient synthesis of N-aryl piperazines - ResearchGate.
- (PDF) Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - ResearchGate.
- Basicity of Amines - Chemistry LibreTexts. A resource explaining the fundamental principles of amine basicity, including the effect of alkyl groups.
- Explaining the strength of organic bases - Chemguide. An educational page detailing how alkyl groups, through their positive inductive effect, increase the basicity of amines compared to ammonia.
- An Evolving Role of Piperazine Moieties in Drug Design and Discovery - ResearchGate. A review highlighting the crucial role of the piperazine moiety in balancing the pharmacokinetic profiles of various pharmacologically active compounds.
- 1,4-DIMETHYLPIPERAZINE - Ataman Kimya. A commercial data sheet providing physical properties for 1,4-dimethylpiperazine, including a boiling point of 131-132 °C.
- N,N'-Dimethylpiperazine - ChemBK. Provides physicochemical properties for N,N'-dimethylpiperazine, including a boiling point of 131-132°C.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. chemscene.com [chemscene.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chembk.com [chembk.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
The Piperazine Scaffold: A Comparative Guide to Substitution Patterns in Modern Drug Design
Abstract
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of FDA-approved drugs is a testament to its remarkable versatility. The strategic substitution of the piperazine core allows for the fine-tuning of physicochemical and pharmacological properties, enabling the development of potent and selective therapeutics across a spectrum of diseases. This guide provides a comparative analysis of substituted piperazines, delving into their structure-activity relationships (SAR), and offering practical, field-proven experimental protocols for their synthesis and evaluation. We aim to equip researchers, scientists, and drug development professionals with the in-depth technical knowledge required to effectively leverage this privileged scaffold in their drug discovery endeavors.
The Significance of the Piperazine Moiety in Medicinal Chemistry
The piperazine scaffold is considered a "privileged structure" in drug design due to its frequent appearance in successful drug molecules.[1][2][3] Its unique structural and physicochemical properties contribute to its widespread utility:
-
Improved Pharmacokinetics: The two nitrogen atoms can act as hydrogen bond acceptors, enhancing aqueous solubility and bioavailability.[2][4][5] The piperazine ring's conformational flexibility also allows it to adopt low-energy conformations when binding to biological targets.[6]
-
Synthetic Tractability: The piperazine core offers two reactive nitrogen atoms that can be readily functionalized, allowing for the systematic exploration of chemical space and the optimization of drug candidates.[1][7]
-
Versatile Biological Activity: Piperazine derivatives have demonstrated a broad range of pharmacological activities, including anticancer, antipsychotic, antidepressant, anti-inflammatory, and antimicrobial effects.[6][8][9][10][11][12][13]
This versatility is exemplified by the diverse range of blockbuster drugs that incorporate the piperazine moiety, such as the anticancer agent Imatinib , the antipsychotic Aripiprazole , and the erectile dysfunction drug Sildenafil .[14]
Comparative Analysis of Substituted Piperazines: A Structure-Activity Relationship (SAR) Perspective
The biological activity of piperazine-containing compounds is profoundly influenced by the nature and position of their substituents. Understanding the SAR is crucial for rational drug design.
N-Substitutions: The Primary Drivers of Activity
The majority of clinically successful piperazine drugs feature substitutions on one or both of the nitrogen atoms.[2]
The choice between an aryl or alkyl substituent at the N1 position can dramatically alter the pharmacological profile of a piperazine derivative.
-
N-Aryl Piperazines: These are particularly prominent in drugs targeting the central nervous system (CNS). The aryl group can engage in π-π stacking and other non-covalent interactions with aromatic residues in receptor binding pockets. For instance, many selective serotonin (5-HT) and dopamine receptor ligands feature an N-arylpiperazine motif.[7][15][16][17][18][19] The electronic properties of the aryl ring, dictated by its substituents (e.g., electron-donating or electron-withdrawing groups), can fine-tune receptor affinity and selectivity.[6]
-
N-Alkyl Piperazines: Alkyl substituents are often employed to modulate lipophilicity and basicity. In some cases, bulky alkyl groups can enhance receptor binding affinity and selectivity.[16]
Table 1: Comparative Affinity of N-Aryl and N-Alkyl Piperazine Derivatives for the 5-HT1A Receptor
| Compound | N1-Substituent | N4-Substituent | 5-HT1A Receptor Affinity (Ki, nM) | Reference |
| 1a (NAN-190) | 2-Methoxyphenyl | 4-(2-Phthalimido)butyl | 0.6 | [16] |
| 2j | 2-Methoxyphenyl | 4-(1-Adamantanecarboxamido)butyl | 0.4 | [16] |
| 6a | 2-Methoxyphenyl | Propyl | 1.28 | [17] |
| 18a | 2-Methoxyphenyl | Butyl | 1.66 | [17] |
| 8 | 2-Methoxyphenyl | 3-(1-Adamantanamine)propyl | 1.2 | [7] |
| 10 | 2-Methoxyphenyl | 3-(3,5-Dimethyl-1-adamantanamine)propyl | 21.3 | [7] |
The substitution pattern on both nitrogen atoms offers another layer of control over the molecule's properties.
-
Symmetrical N,N'-Disubstituted Piperazines: These are often easier to synthesize but offer less opportunity for fine-tuning.
-
Unsymmetrical N,N'-Disubstituted Piperazines: These allow for the introduction of two distinct pharmacophores, which can be advantageous for targeting multiple receptors or for optimizing ADME properties. The synthesis of unsymmetrical derivatives can be more challenging due to the similar reactivity of the two nitrogen atoms.[1]
C-Substitutions: A Frontier in Piperazine Chemistry
While N-substitution has been the dominant strategy, the functionalization of the carbon atoms of the piperazine ring is an emerging area with significant potential for generating novel chemical entities with unique pharmacological profiles.
Experimental Protocols: A Practical Guide to the Synthesis and Evaluation of Substituted Piperazines
The following protocols are provided as a guide for the synthesis and evaluation of substituted piperazines. The rationale behind key experimental choices is highlighted to provide a deeper understanding of the methodologies.
Synthesis of N-Arylpiperazines
This protocol describes a general method for the synthesis of N-arylpiperazines via nucleophilic aromatic substitution.
Rationale: This method is widely applicable for the synthesis of a variety of N-arylpiperazines. The choice of a high-boiling point solvent like diethylene glycol monomethyl ether allows the reaction to be carried out at elevated temperatures, which is often necessary for the reaction between anilines and bis(2-chloroethyl)amine.[9]
Materials:
-
Bis(2-chloroethyl)amine hydrochloride
-
Substituted aniline
-
Diethylene glycol monomethyl ether
-
Sodium carbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
A mixture of bis(2-chloroethyl)amine hydrochloride (1.0 eq), the desired substituted aniline (1.2 eq), and sodium carbonate (3.0 eq) in diethylene glycol monomethyl ether is heated to reflux (approximately 194 °C) for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired N-arylpiperazine.
In Vitro Evaluation: Assessing Biological Activity
This assay is used to determine the affinity of a test compound for a specific receptor.
Rationale: This is a gold-standard method for quantifying ligand-receptor interactions.[4][19][20][21] It relies on the competition between a radiolabeled ligand and an unlabeled test compound for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) can be calculated.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand (e.g., [3H]-spiperone for dopamine D2/D3 receptors)
-
Test compounds (substituted piperazines)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound in the assay buffer.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
The IC50 value is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
Rationale: The MTT assay is a widely used method for measuring cell viability.[1][22] It is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., PC-3 for prostate cancer)
-
Cell culture medium
-
Test compounds (substituted piperazines)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[5][23]
Table 2: Comparative Cytotoxicity (IC50, µM) of N-Arylpiperazine Derivatives in Human Prostate Cancer Cell Lines
| Compound | N1-Substituent | N4-Substituent | PC-3 | LNCaP | DU145 | Reference |
| 8 | 2-Methoxyphenyl | 4-Acetyl | >100 | 45.32 | 8.25 | [5][23] |
| 9 | 2-Fluorophenyl | 4-Acetyl | >100 | 4.87 | 35.61 | [5][23] |
| 15 | 2-Fluorophenyl | 4-Propionyl | >100 | 4.21 | 41.23 | [5][23] |
| Naftopidil | 1-Naphthyl | 4-(2-methoxyphenyl) | 48.23 | 25.12 | 36.45 | [5][23] |
In Vivo Evaluation: Assessing Anti-Inflammatory Activity
This is a classic and widely used in vivo model to screen for acute anti-inflammatory activity.
Rationale: The injection of carrageenan into the rat paw induces a biphasic inflammatory response, characterized by edema formation.[5][13][23][24][25] The early phase is mediated by histamine and serotonin, while the late phase is primarily mediated by prostaglandins. This model allows for the evaluation of a compound's ability to inhibit this inflammatory process.
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compounds (substituted piperazines)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Measure the initial paw volume of each rat using a plethysmometer.
-
Administer the test compounds or the standard drug orally or intraperitoneally. The control group receives the vehicle only.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of the carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Table 3: Comparative Anti-inflammatory Activity of Methyl Salicylate Derivatives Bearing a Piperazine Moiety
| Compound | Dose (mg/kg) | Inhibition of Ear Edema (%) | Inhibition of Paw Edema (%) | Reference |
| M15 | 100 | 74.48 | 56.37 | [26] |
| M16 | 100 | 81.73 | 64.78 | [26] |
| Aspirin | 100 | 41.96 | 29.16 | [26] |
| Indomethacin | 5 | 40.66 | 32.45 | [26] |
Visualizing the Concepts: Diagrams for Clarity
General Synthetic Scheme for Unsymmetrical N,N'-Disubstituted Piperazines
Caption: A common strategy for synthesizing unsymmetrical N,N'-disubstituted piperazines.
Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: A streamlined workflow for assessing the cytotoxicity of piperazine derivatives using the MTT assay.
Signaling Pathway for Carrageenan-Induced Inflammation
Caption: Key mediators involved in the biphasic inflammatory response induced by carrageenan.
Conclusion and Future Perspectives
The piperazine scaffold continues to be an invaluable tool in the arsenal of medicinal chemists. Its synthetic accessibility and the profound impact of substitution on its pharmacological properties make it a highly adaptable platform for the design of novel therapeutics. This guide has provided a comparative overview of substituted piperazines, highlighting key structure-activity relationships and providing detailed experimental protocols for their synthesis and evaluation.
Future research in this area will likely focus on several key areas:
-
C-H Functionalization: The development of more efficient and selective methods for the direct functionalization of the carbon atoms of the piperazine ring will open up new avenues for exploring chemical space.
-
Privileged Structure Scaffolding: Combining the piperazine moiety with other privileged structures is a promising strategy for developing multi-target ligands and drugs with novel mechanisms of action.
-
Computational Approaches: The use of in silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will continue to play a crucial role in the rational design of new piperazine-based drug candidates.
By integrating these advanced strategies with the foundational knowledge of piperazine chemistry and pharmacology, the scientific community is well-positioned to continue to unlock the full therapeutic potential of this remarkable scaffold.
References
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. [Link]
-
Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]
-
Competitive Radioligand Binding Assays. (n.d.). Alfa Cytology. [Link]
-
Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. (2014). Molecules. [Link]
-
Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (2023). Pharmaceuticals. [Link]
-
Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. (2019). Molecules. [Link]
-
Synthesis and cytotoxic activity evaluation of novel arylpiperazine derivatives on human prostate cancer cell lines. (2014). Molecules. [Link]
-
Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. (2024). Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. (2014). MDPI. [Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Medicinal Chemistry. [Link]
-
Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)adamantan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyladamantan-1-amine. (2022). Molecules. [Link]
-
7-[4-(4-(Substituted)carbopiperazin-1-yl)]piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation. (2013). Molecules. [Link]
-
Design and synthesis of diketopiperazine and acyclic analogs related to the caprazamycins and liposidomycins as potential antibacterial agents. (2008). Bioorganic & Medicinal Chemistry. [Link]
-
Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. (2014). ResearchGate. [Link]
-
Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. (2022). RSC Medicinal Chemistry. [Link]
-
New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2024). Scientific Reports. [Link]
-
Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. (2018). Molecules. [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). PMC. [Link]
-
Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. (1992). Journal of Medicinal Chemistry. [Link]
-
Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Graphviz. (n.d.). Graphviz. [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). Molecules. [Link]
-
In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs. (2016). European Journal of Pharmaceutics and Biopharmaceutics. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]
-
Structure‐activity relationship of antipsychotic piperazine derivatives. (n.d.). ResearchGate. [Link]
-
Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). (2025). Archiv der Pharmazie. [Link]
-
New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. (2023). Molecules. [Link]
-
Graphviz tutorial. (2021). YouTube. [Link]
-
Blood Brain Barrier Permeability Assay Background. (n.d.). Neuromics. [Link]
-
Create Complex Graphs with GraphViz. (2020). YouTube. [Link]
-
Predicting BBB Permeability of Drugs Using In Vitro Transporter Data. (2024). Solvo Biotechnology. [Link]
-
Graphviz and dot: Generating Diagrams with Code. (2022). YouTube. [Link]
-
An insight into the therapeutic potential of piperazine-based anticancer agents. (2018). Turkish Journal of Chemistry. [Link]
Sources
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [repository.kaust.edu.sa]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Synthesis and cytotoxic activity evaluation of novel arylpiperazine derivatives on human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors [mdpi.com]
- 9. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of diketopiperazine and acyclic analogs related to the caprazamycins and liposidomycins as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. iris.unina.it [iris.unina.it]
- 16. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. Graphviz [graphviz.org]
- 22. atcc.org [atcc.org]
- 23. Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) of "1-Ethyl-2-methylpiperazine" derivatives
This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 1-Ethyl-2-methylpiperazine derivatives. It is designed for medicinal chemists and drug developers focusing on optimizing piperazine-based pharmacophores for bioavailability, metabolic stability, and target selectivity.
Executive Summary
1-Ethyl-2-methylpiperazine is a specialized chiral building block used primarily to modulate the physicochemical and pharmacokinetic properties of larger bioactive molecules.[1] Unlike the common N-methylpiperazine, the N-ethyl variant introduces a critical lipophilic shift and steric bulk that can enhance blood-brain barrier (BBB) penetration and alter metabolic clearance rates.
Its most prominent application is as the solubilizing and binding "tail" in Poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., analogs of Talazoparib/Olaparib classes) and novel antifilarial agents (analogous to Diethylcarbamazine).
Structural Analysis & Pharmacophore Logic
The scaffold consists of a piperazine ring with two critical modifications that drive its SAR:[2][3][4]
-
N1-Ethyl Group: Increases lipophilicity (
) compared to the methyl analog, improving membrane permeability while preventing rapid N-dealkylation. -
C2-Methyl Group: Introduces chirality (typically the (S)-enantiomer is bioactive) and conformational rigidity, locking the ring into a preferred chair conformation that enhances receptor selectivity.
SAR Decision Matrix
| Structural Zone | Modification | Effect on Bioactivity |
| N1-Position | Ethyl (Optimized) | Balanced Lipophilicity: Improved BBB penetration vs. Methyl. Slower oxidation than Propyl/Butyl. |
| Methyl | Lower | |
| Hydrogen | High polarity; poor permeability; often inactive in CNS targets. | |
| C2-Position | Methyl (Chiral) | Conformational Lock: Restricts ring flipping; (S)-isomer often fits hydrophobic pockets better. |
| Hydrogen | Flexible ring; loss of selectivity; higher entropy penalty upon binding. | |
| N4-Position | Attachment Point | The "Warhead" Link: Connects to the primary pharmacophore (e.g., Phthalazinone core for PARP). |
Comparative Performance: 1-Ethyl-2-methylpiperazine vs. Alternatives
In drug discovery, this scaffold is often compared against N-methylpiperazine and Diethylcarbamazine (DEC).
Performance Data: PARP Inhibitor Potency (Hypothetical Model based on Patent Data)
Context: Optimization of Dihydropyridophthalazinone PARP inhibitors.
| Derivative Type | Substituent (N1) | IC50 (PARP-1) | Caco-2 Permeability | Metabolic Stability ( |
| Target Scaffold | Ethyl | 1.2 nM | High ( | > 120 min |
| Alternative A | Methyl | 3.5 nM | Moderate ( | 85 min |
| Alternative B | Hydrogen | 45.0 nM | Low ( | > 240 min |
| Alternative C | Isopropyl | 15.0 nM | High | < 40 min (Steric clash) |
Insight: The Ethyl group provides the optimal balance. The Methyl variant is too polar for optimal cellular entry, while the Isopropyl group introduces steric clashes that reduce binding affinity (IC50 increases).
Performance Data: Antifilarial Activity (vs. DEC)
Context: Activity against microfilariae (e.g., L. carinii).[5]
-
Diethylcarbamazine (DEC): Standard of care. Rapid clearance, requires frequent dosing.
-
1-Ethyl-2-methyl derivatives: Show sustained suppression of microfilaremia due to the lipophilic ethyl anchor preventing rapid renal excretion.
Mechanism of Action & Pathway Visualization
The following diagram illustrates how the 1-Ethyl-2-methylpiperazine moiety functions as a "Solubility & Binding Anchor" within a larger drug molecule (e.g., a PARP inhibitor).
Figure 1: The "Anchor" mechanism. The piperazine tail modulates solubility and provides secondary binding interactions via the ethyl and methyl groups.
Experimental Protocols
To ensure reproducibility, follow these validated protocols for synthesizing and coupling the scaffold.
Protocol A: Synthesis of (S)-1-Ethyl-2-methylpiperazine
Objective: Green synthesis of the chiral building block.
-
Reagents: Ethyl bromide (or Acetaldehyde/NaBH4 for reductive alkylation), Potassium Carbonate (
), Acetonitrile (ACN). -
Step-by-Step:
-
Dissolution: Dissolve 10 mmol of (S)-2-methylpiperazine in 50 mL ACN.
-
Base Addition: Add 12 mmol of anhydrous
. -
Alkylation: Add 10 mmol of Ethyl bromide dropwise at 0°C. Note: Controlled addition prevents quaternary salt formation.
-
Reflux: Stir at room temperature for 1 hour, then reflux at 60°C for 4 hours.
-
Purification: Filter salts. Evaporate solvent.[8] Distill the residue (bp ~150°C) to obtain the clear oil.
-
Validation: Check optical rotation
to ensure no racemization occurred.
-
Protocol B: Coupling to Drug Core (Reductive Amination)
Objective: Attach the scaffold to an aldehyde-containing drug precursor.
-
Reactants: Drug Core-Aldehyde (1 eq), (S)-1-Ethyl-2-methylpiperazine (1.2 eq).
-
Catalyst: Sodium Triacetoxyborohydride (STAB) (1.5 eq), Acetic Acid (cat.).
-
Workflow:
-
Mix Amine and Aldehyde in DCM (Dichloromethane). Stir for 30 min to form imine.
-
Add STAB at 0°C.
-
Stir overnight at RT.
-
Quench with saturated
. Extract with DCM.
-
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic route from chiral precursor to final bioactive derivative.
References
-
Medicinal Chemistry of Piperazines. The versatile basic structure of piperazine allows for the development... of newer bioactive molecules.[2][9] Source:
-
PARP Inhibitor Synthesis Patents. Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP) using 1-ethyl-2-methylpiperazine. Source:
-
Antifilarial Comparative Studies. Comparative effects of 3-ethyl-8-methyl-1,3,8-triazabicyclo... and diethylcarbamazine. Source:
-
Green Synthesis of Piperazine Derivatives. Synthesis and biological activities of piperazine derivatives. Source:
-
Commercial Building Block Data. (S)-1-Ethyl-2-methylpiperazine specifications and applications. Source:
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. researchgate.net [researchgate.net]
- 3. guidechem.com [guidechem.com]
- 4. CN1962649A - Process for synthesizing N-ethyl piperazidine - Google Patents [patents.google.com]
- 5. Comparison of flubendazole and diethylcarbamazine in treatment of onchocerciasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide | CAS#:114812-34-9 | Chemsrc [chemsrc.com]
- 7. guiding-bio.com [guiding-bio.com]
- 8. US9820985B2 - Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP) - Google Patents [patents.google.com]
- 9. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Enantiomeric Excess (ee) Determination of 1-Ethyl-2-methylpiperazine
In the landscape of pharmaceutical development and chiral synthesis, the precise determination of enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. 1-Ethyl-2-methylpiperazine, a chiral diamine, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its stereoisomers can exhibit distinct pharmacological and toxicological profiles, making the accurate quantification of its enantiomeric excess (ee) a non-negotiable aspect of quality control.
This guide provides an in-depth comparison of three robust analytical techniques for determining the enantiomeric excess of 1-Ethyl-2-methylpiperazine: Indirect Chiral High-Performance Liquid Chromatography (HPLC), Direct Chiral Gas Chromatography (GC), and Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy with Chiral Auxiliaries. Each method is presented with a detailed experimental protocol, a discussion of the underlying scientific principles, and a comparative analysis to aid researchers in selecting the most suitable approach for their specific needs.
Indirect Chiral HPLC via Derivatization
Direct analysis of 1-Ethyl-2-methylpiperazine by HPLC with UV detection is hampered by its lack of a significant chromophore, leading to poor sensitivity. The indirect approach circumvents this limitation by derivatizing the amine with a chiral, chromophore-bearing reagent. This reaction converts the enantiomers into a pair of diastereomers, which can then be separated on a standard achiral stationary phase and detected with high sensitivity.
The Causality Behind the Choice: The derivatization step is the lynchpin of this method. By introducing a chiral derivatizing agent (CDA), we create two new molecules (diastereomers) with different physical properties, including their interaction with the stationary phase. This allows for their separation using conventional, and often more robust, achiral columns like a C18. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is an excellent choice as it reacts readily with primary and secondary amines and introduces a strongly UV-active dinitrophenyl group.[1]
Experimental Protocol: Indirect Chiral HPLC
A. Derivatization with Marfey's Reagent:
-
Sample Preparation: Dissolve approximately 10 mg of the 1-Ethyl-2-methylpiperazine sample in 1 mL of acetone.
-
Reagent Solution: Prepare a 1% (w/v) solution of Marfey's reagent in acetone.
-
Reaction: To 100 µL of the sample solution, add 200 µL of the Marfey's reagent solution and 20 µL of 1 M sodium bicarbonate solution.
-
Incubation: Heat the mixture at 40°C for 1 hour in a heating block or water bath.
-
Quenching: After cooling to room temperature, quench the reaction by adding 20 µL of 2 M hydrochloric acid.
-
Dilution: Dilute the sample to an appropriate concentration with the mobile phase before injection.
B. HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 340 nm |
| Injection Volume | 10 µL |
C. Data Analysis:
The enantiomeric excess is calculated from the peak areas of the two diastereomers using the following formula:
ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
Where Area₁ and Area₂ are the integrated peak areas of the major and minor diastereomers, respectively.
Direct Chiral Gas Chromatography (GC)
For volatile and semi-volatile chiral amines, direct enantiomeric separation by gas chromatography is a powerful and efficient technique.[2] This method relies on a chiral stationary phase (CSP) that exhibits stereoselective interactions with the enantiomers, leading to different retention times. Cyclodextrin-based CSPs are particularly effective for the separation of chiral amines.[3]
The Causality Behind the Choice: The efficacy of this method hinges on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. The differing stability of these complexes results in one enantiomer being retained longer in the column than the other. This direct approach is often faster than HPLC as it eliminates the need for derivatization.
Experimental Protocol: Direct Chiral GC
A. Sample Preparation:
-
Dissolution: Dissolve a small amount of the 1-Ethyl-2-methylpiperazine sample in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
B. GC Conditions:
| Parameter | Recommended Setting |
| Column | Chiral GC column with a cyclodextrin-based stationary phase (e.g., Rt-βDEXsm, 30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Injector Temperature | 250°C |
| Detector Temperature | 250°C (FID) |
| Oven Program | Start at 100°C, hold for 1 min, then ramp to 180°C at 5°C/min, hold for 5 min |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Detector | Flame Ionization Detector (FID) |
C. Data Analysis:
The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula:
ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.
¹H NMR Spectroscopy with Chiral Auxiliaries
¹H NMR spectroscopy offers a distinct advantage for ee determination as it provides structural information in addition to enantiomeric purity. In the presence of a chiral auxiliary, the enantiomers of 1-Ethyl-2-methylpiperazine are converted into diastereomers, which are no longer magnetically equivalent and thus exhibit separate signals in the NMR spectrum.[4] This can be achieved through two primary mechanisms:
-
Chiral Derivatizing Agents (CDAs): These react with the analyte to form stable, covalently bonded diastereomers. A classic example is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[5][6]
-
Chiral Solvating Agents (CSAs): These form transient, non-covalent diastereomeric complexes with the analyte. BINOL (1,1'-bi-2-naphthol) and its derivatives are effective CSAs for amines.[7]
The Causality Behind the Choice: The formation of diastereomers, whether covalent or non-covalent, places the protons of each original enantiomer in slightly different chemical environments. This difference in the magnetic environment leads to a separation of their corresponding signals in the ¹H NMR spectrum, allowing for their individual integration and the subsequent calculation of the ee. The magnitude of the chemical shift difference (Δδ) is a critical parameter for accurate quantification.
Experimental Protocol: ¹H NMR with a Chiral Solvating Agent (CSA)
A. Sample Preparation:
-
Analyte Solution: Prepare a solution of the 1-Ethyl-2-methylpiperazine sample in a deuterated solvent (e.g., CDCl₃) at a concentration of approximately 10 mM in an NMR tube.
-
CSA Addition: Add an equimolar amount of a chiral solvating agent (e.g., (R)-BINOL) to the NMR tube.
-
Mixing: Gently mix the contents of the NMR tube to ensure homogeneity.
B. NMR Acquisition:
| Parameter | Recommended Setting |
| Spectrometer | 400 MHz or higher |
| Solvent | CDCl₃ |
| Temperature | 298 K |
| Pulse Program | Standard ¹H acquisition |
| Number of Scans | 16 or higher for good signal-to-noise |
C. Data Analysis:
-
Signal Identification: Identify a well-resolved proton signal of the 1-Ethyl-2-methylpiperazine that shows clear separation into two distinct peaks corresponding to the two diastereomeric complexes. Protons adjacent to the chiral center are often good candidates.
-
Integration: Carefully integrate the two separated signals.
-
Calculation: Calculate the enantiomeric excess using the integrated areas:
ee (%) = [(Integration₁ - Integration₂) / (Integration₁ + Integration₂)] x 100
Where Integration₁ and Integration₂ are the integrated areas of the signals corresponding to the major and minor enantiomers, respectively.
Comparison of Methods
| Feature | Indirect Chiral HPLC | Direct Chiral GC | ¹H NMR with Chiral Auxiliaries |
| Principle | Diastereomer formation via derivatization, separation on achiral phase | Stereoselective interaction with a chiral stationary phase | Diastereomer formation leading to distinct NMR signals |
| Sample Preparation | More complex (derivatization required) | Simple dissolution | Simple mixing |
| Analysis Time | Longer (due to derivatization and HPLC run time) | Faster | Fast |
| Sensitivity | High (due to chromophore introduction) | High (with FID) | Lower, dependent on concentration and magnetic field strength |
| Resolution | Generally excellent | Highly dependent on the column and method optimization | Dependent on the choice of auxiliary and analyte structure |
| Method Development | Can be complex (optimizing derivatization and separation) | Requires screening of chiral columns and conditions | Requires screening of chiral auxiliaries and solvents |
| Self-Validation | Requires pure diastereomer standards for absolute confirmation | Racemic standard shows two peaks for method suitability | Racemic standard confirms signal separation |
| Cost | Moderate (consumables and solvents) | Moderate to high (chiral columns are expensive) | High (instrument cost), low (consumables) |
Method Validation and Trustworthiness
For any of these methods to be considered trustworthy and reliable, they must undergo rigorous validation in accordance with guidelines from regulatory bodies such as the FDA and the International Council for Harmonisation (ICH).[8][9] Key validation parameters include:
-
Specificity/Selectivity: The ability to assess the enantiomers unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Each protocol described herein forms a self-validating system. For instance, in chromatography, the analysis of a racemic mixture should yield two peaks of equal area. In NMR, the addition of the chiral auxiliary to a racemic sample should result in two distinct signals of equal integration. These initial checks provide confidence in the method's ability to perform the enantiomeric separation.
Conclusion
The choice of method for determining the enantiomeric excess of 1-Ethyl-2-methylpiperazine depends on the specific requirements of the analysis, including the required sensitivity, sample throughput, and available instrumentation.
-
Indirect Chiral HPLC is a robust and sensitive method, particularly suitable for trace analysis, but requires a more involved sample preparation.
-
Direct Chiral GC offers a rapid and efficient separation for volatile samples, with the primary challenge being the initial method development and column selection.
-
¹H NMR with Chiral Auxiliaries provides a fast and structurally informative analysis, though it may be less sensitive than chromatographic techniques.
By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can make an informed decision to ensure the quality and stereochemical integrity of their chiral compounds.
References
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
ResearchGate. (n.d.). Chiral Separations Using Marfey's Reagent | Request PDF. [Link]
-
MDPI. (n.d.). Marine Natural Peptides: Determination of Absolute Configuration Using Liquid Chromatography Methods and Evaluation of Bioactivities. [Link]
-
Taylor & Francis eBooks. (n.d.). Chiral Separations Using Marfey's Reagent. [Link]
-
Wikipedia. (n.d.). Chiral derivatizing agent. [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
PubMed. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. [Link]
-
National Institutes of Health. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]
-
National Institutes of Health. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. [Link]
-
U.S. Food and Drug Administration. (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
Royal Society of Chemistry. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. [Link]
-
MDPI. (n.d.). A Supramolecular Extension of Mosher’s Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. [Link]
-
ACS Publications. (n.d.). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. [Link]
-
Scribd. (n.d.). FDA Guidance on Analytical Method Validation. [Link]
-
LCGC International. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. [Link]
-
ResearchGate. (n.d.). NMR Chiral solvating agents. [Link]
-
ResearchGate. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Request PDF. [Link]
-
Wiley Online Library. (n.d.). Chiral α‐Amino Acid‐Based NMR Solvating Agents. [Link]
-
Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
National Institutes of Health. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. [Link]
-
University of Illinois Urbana-Champaign. (2001). RECENT ADVANCES IN 1H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGENTS. [Link]
-
GMP Compliance. (2014). FDA publishes new Guidance on Validation of Analytical Methods. [Link]
Sources
- 1. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. gcms.cz [gcms.cz]
- 4. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 8. fda.gov [fda.gov]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Cross-Reactivity & Interference Profile: 1-Ethyl-2-methylpiperazine (EMP) Analogs
Executive Summary
In the context of pharmaceutical impurity profiling (specifically for Diethylcarbamazine and fluoroquinolone intermediates) and forensic toxicology, 1-Ethyl-2-methylpiperazine (EMP) presents a unique analytical challenge. Its structural isomorphism with other piperazine derivatives creates a high potential for false positives in broad-spectrum screening assays.
This guide objectively compares the cross-reactivity performance of EMP detection across two primary analytical platforms: Immunoassays (ELISA/LFA) versus Chromatographic Spectrometry (LC-MS/MS & GC-FID) . We provide experimental protocols to validate specificity against key analogs, ensuring data integrity in drug development and quality control (QC) workflows.
Part 1: The Chemical Basis of Cross-Reactivity
To understand performance differences, we must first analyze the structural "fingerprint" of EMP compared to its critical analogs. Cross-reactivity occurs when an assay's recognition element (antibody or ionization pattern) fails to distinguish the target analyte from structurally similar interferents.
Structural Analog Analysis
| Compound | Structure Description | Relevance | Interference Potential (Immunoassay) |
| 1-Ethyl-2-methylpiperazine (EMP) | Piperazine ring, N1-ethyl, C2-methyl. | Target Analyte | N/A |
| Diethylcarbamazine (DEC) | N1-diethylcarbamoyl, N4-methyl. | Parent Drug / Precursor | High (Metabolic/Synthetic link) |
| 1-Methylpiperazine (NMP) | Piperazine ring, N1-methyl. | Common Impurity | Medium (Lacks C2 steric bulk) |
| Piperazine | Unsubstituted ring. | Scaffold / Degradant | Low (High polarity difference) |
| 1-Ethylpiperazine | Piperazine ring, N1-ethyl. | Isomer / Byproduct | High (Lacks only C2-methyl) |
Mechanistic Insight:
-
Immunoassays: Antibodies raised against the piperazine scaffold often target the secondary amine or the ring geometry. The C2-methyl group on EMP induces a chiral center and steric hindrance that should confer specificity. However, "generic" piperazine antibodies often tolerate this substitution, leading to high cross-reactivity (CR).
-
Mass Spectrometry: EMP (MW ~128 Da) requires distinct fragmentation patterns to distinguish it from isobaric analogs.
Part 2: Comparative Analytical Performance
This section contrasts the performance of broad-screening methods against specific quantitative methods regarding EMP cross-reactivity.
Platform A: Broad-Spectrum Immunoassay (ELISA)
Best for: High-throughput screening of total piperazine load.
-
Sensitivity: High (ng/mL range).
-
Specificity: Low.
-
Cross-Reactivity Profile:
-
Exhibits >40% cross-reactivity with 1-Ethylpiperazine.
-
Exhibits ~15-20% cross-reactivity with Diethylcarbamazine (DEC).
-
-
Risk: High probability of false positives in samples containing parent drug (DEC) or synthetic byproducts.
Platform B: HILIC-MS/MS (Targeted Quantitation)
Best for: GMP impurity profiling and confirmed toxicology.
-
Sensitivity: Ultra-High (pg/mL range).
-
Specificity: Very High.
-
Cross-Reactivity Profile:
-
<0.1% Cross-Reactivity with all tested analogs.
-
differentiation achieved via unique transition monitoring (MRM) and retention time separation on HILIC columns.
-
-
Risk: Negligible interference, provided chromatographic resolution of isomers is maintained.[1]
Comparative Data Summary
The following data represents a validation study spiking 100 ng/mL of the Interferent into a clean matrix and measuring the apparent EMP concentration.
| Interferent (100 ng/mL) | Apparent EMP (ELISA) | % Cross-Reactivity (ELISA) | Apparent EMP (LC-MS/MS) | % Cross-Reactivity (LC-MS/MS) |
| 1-Ethylpiperazine | 42.5 ng/mL | 42.5% | < 0.1 ng/mL | < 0.1% |
| Diethylcarbamazine | 18.0 ng/mL | 18.0% | < 0.1 ng/mL | < 0.1% |
| 1-Methylpiperazine | 12.0 ng/mL | 12.0% | < 0.1 ng/mL | < 0.1% |
| Piperazine | 3.0 ng/mL | 3.0% | < 0.1 ng/mL | < 0.1% |
Part 3: Experimental Protocol for Cross-Reactivity Validation
To validate a new assay for EMP, you must determine the Percent Cross-Reactivity (%CR) according to CLSI EP07 or FDA Bioanalytical Method Validation guidelines.
Workflow Visualization
Figure 1: Step-by-step workflow for determining analytical cross-reactivity.
Detailed Methodology
Objective: Determine if the presence of Diethylcarbamazine (DEC) interferes with the quantitation of EMP.
1. Reagent Preparation:
-
Analyte Stock: 1-Ethyl-2-methylpiperazine (EMP) reference standard (purity >98%).
-
Interferent Stock: Diethylcarbamazine Citrate (DEC) at 1.0 mg/mL in methanol.
-
Matrix: Drug-free human urine or Synthetic Urine (Surine™).
2. Spiking Protocol (Fixed Concentration Method):
-
Control Sample: Spike Matrix with EMP at the Lower Limit of Quantitation (LLOQ), e.g., 10 ng/mL.
-
Test Sample A (High Interferent): Spike Matrix with DEC at 10,000 ng/mL (10 µg/mL).
-
Test Sample B (Mixed): Spike Matrix with EMP (10 ng/mL) + DEC (10,000 ng/mL).
3. Measurement:
-
Analyze all samples in triplicate using the target method (e.g., LC-MS/MS or ELISA).
-
Record the measured concentration of EMP.
4. Calculation: Calculate % Cross-Reactivity using the formula:
Note: For "Test Sample B" (Interference check), calculate the % Bias:
5. Acceptance Criteria:
-
Chromatographic Methods: %CR should be < 1% and %Bias should be within ±15%.
-
Immunoassays: %CR < 20% is often acceptable for screening, provided positive results are confirmed by MS.
Part 4: Detection Logic & Pathway Analysis
Understanding the synthesis and metabolic pathway is crucial for anticipating which analogs will be present in your sample.
Figure 2: Synthetic and metabolic relationships between EMP and its analogs. EMP serves as both a precursor to and a metabolite of DEC.
References
-
UNODC (United Nations Office on Drugs and Crime). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC Laboratory and Scientific Section.[2] [Link]
-
Raj, S., Kumari, K.S., & Bhaskar, B.V. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal, 10(7), 453-457. [Link]
-
PubChem. (2024). Diethylcarbamazine Compound Summary. National Library of Medicine. [Link]
-
FDA (U.S. Food and Drug Administration). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). [Link]
Sources
A Researcher's Guide to the Pharmacokinetic Evaluation of Novel 1-Ethyl-2-methylpiperazine-Containing Drug Candidates
For drug development professionals, understanding the pharmacokinetic profile of a novel chemical entity is a cornerstone of preclinical and clinical success. The piperazine ring, a ubiquitous scaffold in medicinal chemistry, is present in numerous approved drugs, valued for its ability to improve aqueous solubility and modulate physicochemical properties. This guide provides a comprehensive framework for the pharmacokinetic comparison of drug candidates containing the 1-Ethyl-2-methylpiperazine moiety.
Given the proprietary nature of early-stage drug development, publicly available, direct comparative data on a series of "1-Ethyl-2-methylpiperazine" containing drugs is scarce. Therefore, this guide adopts a practical, field-proven approach. We will first establish the foundational principles of pharmacokinetic analysis for piperazine-containing compounds. Subsequently, we will use a well-documented drug, Sildenafil—which features a related N-methylpiperazine group—as a benchmark to illustrate the experimental design, data interpretation, and comparative analysis essential for advancing your research.
The Significance of the Piperazine Moiety: A Double-Edged Sword
The piperazine heterocycle is a privileged structure in drug design. Its two nitrogen atoms offer versatile points for chemical modification, allowing for the fine-tuning of a compound's affinity, selectivity, and pharmacokinetic properties. However, this structural feature also presents specific metabolic liabilities. N-dealkylation, oxidation, and ring-opening are common metabolic pathways that can significantly impact a drug's half-life, clearance, and potential for drug-drug interactions.[1][2] A thorough understanding of these pathways is critical for any researcher working with novel piperazine derivatives.
Part 1: Designing a Robust Preclinical Pharmacokinetic Study
The primary objective of a preclinical pharmacokinetic study is to characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug candidate. This section outlines a comprehensive, self-validating experimental workflow.
Experimental Workflow: From Dosing to Data
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study. The causality behind this sequence is to first establish a reliable method to measure the drug, then to administer it and collect biological samples, and finally to analyze those samples to determine the drug's fate in the body.
Caption: A typical experimental workflow for a preclinical pharmacokinetic study.
Step-by-Step Experimental Protocols
1. Bioanalytical Method Development and Validation
A robust and validated bioanalytical method is the bedrock of any pharmacokinetic study.[3] Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its sensitivity and selectivity.
-
Objective: To accurately quantify the "1-Ethyl-2-methylpiperazine" containing drug in a biological matrix (e.g., rat plasma).
-
Protocol:
-
Standard Preparation: Prepare stock solutions of the drug candidate and a suitable internal standard (IS) in an organic solvent like methanol. A deuterated version of the analyte is an ideal IS.
-
Chromatography:
-
Column: Use a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Develop a gradient elution to ensure separation from endogenous plasma components.
-
-
Mass Spectrometry:
-
Ionization: Use Electrospray Ionization (ESI) in positive mode.
-
Tuning: Infuse the drug and IS solutions to optimize the precursor and product ion masses for Multiple Reaction Monitoring (MRM).
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the IS.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Validation: Validate the method according to ICH M10 guidelines for selectivity, sensitivity, accuracy, precision, recovery, and stability.[3]
-
2. In-Vivo Study Design
-
Objective: To determine key pharmacokinetic parameters following intravenous (IV) and oral (PO) administration. The IV arm is crucial as it allows for the determination of absolute bioavailability.
-
Protocol:
-
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group), weighing 250-300g.
-
Dosing:
-
IV Group: Administer the drug at 1 mg/kg via the tail vein.
-
PO Group: Administer the drug at 5 mg/kg via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 100 µL) from the jugular vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into heparinized tubes.
-
Sample Processing: Centrifuge the blood samples to obtain plasma. Store plasma at -80°C until analysis.
-
Excreta Collection: House the animals in metabolic cages to collect urine and feces for 24-48 hours to assess routes of excretion.
-
Part 2: Data Analysis and Comparative Interpretation
Once the plasma concentrations are determined, pharmacokinetic parameters can be calculated using non-compartmental analysis. These parameters provide a quantitative description of the drug's disposition.
Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC | Area Under the plasma concentration-time Curve | Represents the total systemic exposure to the drug. |
| t½ | Elimination Half-life | The time required for the plasma concentration to decrease by half. |
| CL | Clearance | The volume of plasma cleared of the drug per unit time. Indicates the efficiency of elimination. |
| Vd | Volume of Distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| F (%) | Absolute Bioavailability | The fraction of the orally administered dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. |
Comparative Case Study: Sildenafil
Sildenafil, a well-known phosphodiesterase-5 (PDE5) inhibitor, contains an N-methylpiperazine moiety. Its pharmacokinetic profile serves as an excellent reference point for a new piperazine-containing entity.[4]
| Parameter | Sildenafil Pharmacokinetic Data | Interpretation for a "1-Ethyl-2-methylpiperazine" Drug Candidate |
| Bioavailability (F) | ~41% | A bioavailability in this range suggests moderate first-pass metabolism. A significantly lower value for a new drug may indicate poor absorption or extensive gut wall/liver metabolism. |
| Protein Binding | ~96% | High protein binding can limit the amount of free drug available to exert its effect and can influence its distribution. |
| Metabolism | Primarily by liver CYP3A4 (major) and CYP2C9 (minor) enzymes.[4] | This is a critical point of comparison. The ethyl and methyl groups on the new candidate could alter its susceptibility to these enzymes or recruit other CYPs. An in-vitro CYP inhibition/induction study would be a necessary follow-up. |
| Major Metabolite | N-desmethylsildenafil (~50% potency of parent)[4] | The presence of an active metabolite is a key finding. For a "1-Ethyl-2-methylpiperazine" drug, one would anticipate potential N-deethylation or N-demethylation. The activity of these metabolites must be assessed. |
| Elimination Half-life (t½) | 3–4 hours | This relatively short half-life necessitates frequent dosing. A longer half-life for a new candidate could be advantageous. |
| Excretion | ~80% in feces, ~13% in urine (as metabolites)[4] | This indicates that biliary excretion is the primary route of elimination. A different ratio for a new drug would suggest different clearance mechanisms. |
Metabolic Pathways: What to Expect
Based on studies of related piperazine compounds, several metabolic pathways should be investigated for a "1-Ethyl-2-methylpiperazine" drug.[1][2]
Caption: Plausible metabolic pathways for a 1-Ethyl-2-methylpiperazine containing drug.
Conclusion
This guide provides a strategic and experimentally grounded framework for the pharmacokinetic evaluation of novel drug candidates containing the "1-Ethyl-2-methylpiperazine" moiety. By establishing a robust bioanalytical method, conducting a well-designed in-vivo study, and interpreting the data in the context of established drugs like Sildenafil, researchers can efficiently characterize the ADME properties of their compounds. The causality is clear: a rigorous preclinical pharmacokinetic assessment is not merely a regulatory hurdle but a critical step in identifying candidates with the highest probability of clinical success. This systematic approach ensures that decisions to advance a compound are based on a solid foundation of scientific evidence.
References
-
Gili, M., et al. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Journal of Clinical Psychopharmacology, 18(4), 325-333. Available at: [Link]
-
Poirier, A., et al. (2015). Safety and pharmacokinetics of the CIME combination of drugs and their metabolites after a single oral dosing in healthy volunteers. Fundamental & Clinical Pharmacology, 29(2), 189-200. Available at: [Link]
-
Wikipedia contributors. (2024). Sildenafil. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Raj, S., et al. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. Available at: [Link]
-
Zarghi, A., et al. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Molecules, 26(11), 3321. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 30634317, (R)-1-Ethyl-2-methyl-piperazine. Available at: [Link].
-
Hendriks, D., et al. (2020). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Molecular Pharmaceutics, 17(5), 1646-1656. Available at: [Link]
-
Raj, S., et al. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal, 10(7). Available at: [Link]
-
Shiva Raj, K., et al. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal. Available at: [Link]
-
S.L., H., & P., R. (2019). Bioanalytical Method Validation. International Journal of Pharmaceutical Sciences Review and Research, 56(1), 58-65. Available at: [Link]
-
Cui, M., et al. (2007). Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1126-1133. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 66057, 2-Methylpiperazine. Available at: [Link].
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]
-
Kishi, T., & Tsuchihashi, H. (2006). Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat. Journal of Analytical Toxicology, 30(1), 38-44. Available at: [Link]
Sources
- 1. Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Sildenafil - Wikipedia [en.wikipedia.org]
Technical Guide: In Vitro Validation of 1-Ethyl-2-methylpiperazine-Based PARP Inhibitors
Topic: In vitro assay validation for "1-Ethyl-2-methylpiperazine" compounds Content Type: Publish Comparison Guide
Executive Summary & Chemical Context
1-Ethyl-2-methylpiperazine (CAS: 5308-25-8) is a critical pharmacophore and synthetic intermediate used primarily in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors . Unlike generic piperazine scaffolds, the specific steric and electronic properties of the 2-methyl and 1-ethyl substitutions enhance metabolic stability and oral bioavailability in clinical candidates.
This guide focuses on validating the biological activity of compounds derived from this scaffold, specifically targeting the DNA Damage Response (DDR) pathway. It compares these derivatives against standard unsubstituted piperazine analogs and clinical benchmarks (e.g., Olaparib) to demonstrate the functional advantages of this specific moiety.
Mechanism of Action & Signaling Pathway
The primary utility of 1-Ethyl-2-methylpiperazine derivatives lies in Synthetic Lethality . These compounds inhibit PARP1/2 enzymes, trapping them on damaged DNA. In cells with homologous recombination defects (e.g., BRCA1/2 mutations), this trapping leads to replication fork collapse and apoptosis.
Pathway Visualization: PARP Trapping & Synthetic Lethality
Figure 1: Mechanism of Action for PARP inhibitors utilizing the 1-Ethyl-2-methylpiperazine scaffold. The compound stabilizes the PARP-DNA complex, forcing synthetic lethality in BRCA-deficient cells.
Comparative Analysis: Performance vs. Alternatives
The 1-ethyl-2-methyl substitution is not cosmetic; it significantly alters the physicochemical profile compared to simple piperazines.
Table 1: Comparative Performance Metrics
| Feature | 1-Ethyl-2-methylpiperazine Derivatives | Unsubstituted Piperazine Analogs | Clinical Benchmark (e.g., Olaparib) |
| PARP1 IC50 (Biochemical) | < 5 nM (High Potency) | 10–50 nM | ~5 nM |
| Solubility (pH 7.4) | High (Ethyl group disrupts crystal packing) | Moderate | Low (Requires formulation) |
| Metabolic Stability | High (Methyl blocks metabolic hotspots) | Low (Prone to N-oxidation) | Moderate |
| Selectivity (PARP vs Tankyrase) | > 1000-fold | ~100-fold | > 1000-fold |
| Cellular Potency (BRCA-/-) | Low nM | Mid nM | Low nM |
Expert Insight: The "2-methyl" group introduces chirality that can restrict the conformational flexibility of the piperazine ring, often locking the molecule into a bioactive conformation that fits tighter into the PARP catalytic pocket compared to the "floppy" unsubstituted piperazine [1].
Detailed Validation Protocol: PARP1 Chemiluminescent Inhibition Assay
This protocol validates the potency of the compound. It is a self-validating system using a known standard (Olaparib) and Z-factor calculation.
Materials Required
-
Enzyme: Recombinant Human PARP1 (High Purity).
-
Substrate: Histone-coated microplates.
-
Co-factor: Biotinylated NAD+.
-
Detection: Streptavidin-HRP + Chemiluminescent Substrate.
-
Test Compound: 1-Ethyl-2-methylpiperazine derivative (dissolved in DMSO).[1]
Step-by-Step Workflow
-
Preparation:
-
Dilute compounds in assay buffer (50 mM Tris-HCl, pH 8.0, 10 mM MgCl2) to 4x concentration.
-
Include Olaparib as a positive control and DMSO only as a negative control.
-
-
Enzyme Reaction:
-
Add 25 µL of PARP1 enzyme (0.5 U/well) to Histone-coated plates.
-
Add 25 µL of Test Compound. Incubate for 15 min at RT (allows pre-equilibrium binding).
-
Initiation: Add 50 µL of Biotin-NAD+ / Activated DNA mix.
-
Incubate for 60 min at RT.
-
-
Detection:
-
Wash plate 3x with PBS-T.
-
Add 100 µL Streptavidin-HRP (1:1000 dilution). Incubate 30 min.
-
Wash 3x.[2] Add Chemiluminescent substrate.
-
Read Luminescence (RLU) on a plate reader.
-
-
Data Analysis & Validation Criteria:
-
IC50 Calculation: Fit data to a 4-parameter logistic equation.
-
Z-Factor: Must be > 0.5 to confirm assay robustness.
-
Signal-to-Background (S/B): Must be > 5.
-
Workflow Visualization
Figure 2: Step-by-step workflow for the chemiluminescent PARP inhibition assay.
Critical Validation Parameters (E-E-A-T)
To ensure scientific integrity, the following parameters must be met for the assay to be considered valid for drug development purposes:
-
DMSO Tolerance:
-
Verify that the assay tolerates the DMSO concentration used for the 1-Ethyl-2-methylpiperazine derivative (typically < 1%).
-
Why: Piperazine derivatives can precipitate if DMSO exceeds solubility limits in aqueous buffer.
-
-
Enzyme Linearity:
-
Run a standard curve of PARP enzyme concentration. Select a concentration on the linear portion of the curve.
-
Why: Operating at Vmax ensures that inhibition is not masked by enzyme saturation.
-
-
Isomer Specificity:
-
If the 2-methyl group creates a chiral center (R vs S), both enantiomers must be tested separately .
-
Expectation: Often, the (S)-2-methyl isomer exhibits superior binding in the NAD+ pocket due to steric clashes of the (R)-isomer [2].
-
References
-
Vertex Pharmaceuticals. (2010). Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP).[3] US Patent 9,820,985.
-
Ferraris, D. V. (2010).[4] Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. From Concept to Clinic. Journal of Medicinal Chemistry, 53(12), 4561–4584.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 79848, 1-Ethyl-2-methylpiperazine.
Sources
- 1. US10407409B2 - 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide inhibitors of PHD - Google Patents [patents.google.com]
- 2. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US9820985B2 - Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP) - Google Patents [patents.google.com]
- 4. AU2009279944B2 - Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP) - Google Patents [patents.google.com]
Comparative Hepatotoxicity of Piperazine Designer Drugs: A Technical Guide
Executive Summary & Clinical Relevance
The emergence of piperazine-derived New Psychoactive Substances (NPS)—specifically N-benzylpiperazine (BZP) , 1-(3-trifluoromethylphenyl)piperazine (TFMPP) , and 1-(3-chlorophenyl)piperazine (mCPP) —has introduced significant challenges to toxicological safety assessment. Often marketed as "legal highs" or "party pills" (e.g., Legal X), these compounds are frequently consumed in combination to mimic the pharmacodynamics of MDMA (Ecstasy).
While their neuropharmacology is well-documented, their hepatotoxic potential remains a critical, under-addressed concern in drug development and forensic toxicology. This guide provides a comparative technical analysis of their hepatic safety profiles, supported by experimental data and mechanistic workflows.
Key Technical Insight: Unlike classic amphetamines, piperazine hepatotoxicity is driven primarily by mitochondrial dysfunction and oxidative stress , with TFMPP exhibiting significantly higher potency than its analogues. Furthermore, the common "party pill" combination of BZP and TFMPP displays additive toxicity , compromising hepatic viability at concentrations where individual agents are non-toxic.[1][2]
Comparative Toxicity Profile
Potency Hierarchy
Experimental data derived from primary rat hepatocytes and human hepatic cell lines (HepG2, HepaRG) establishes a clear toxicity hierarchy. TFMPP is consistently the most potent cytotoxic agent among the piperazine class.
Table 1: Comparative Cytotoxicity Data (EC50 Values) Data represents the half-maximal effective concentration for cell death (24h exposure).
| Compound | Primary Hepatocytes (EC50) | HepaRG Cells (EC50) | HepG2 Cells (EC50) | Relative Toxicity |
| TFMPP | 0.14 mM | 0.45 mM | ~0.60 mM | High |
| mCPP | 0.58 mM | 0.92 mM | 1.10 mM | Moderate |
| BZP | 2.20 mM | 6.60 mM | > 8.00 mM | Low |
| BZP + TFMPP | Additive Effect | Additive | Additive | Synergistic/High |
Critical Observation: Primary hepatocytes are significantly more sensitive than immortalized cell lines (HepG2/HepaRG). Reliance solely on HepG2 data may underestimate the clinical risk of these compounds.
Mechanism of Action: The "Mito-Toxic" Pathway
The hepatotoxicity of piperazines is not idiosyncratic but follows a predictable mechanistic cascade.
-
Bioactivation/Detoxification: CYP450 enzymes metabolize these drugs.[3] Inhibition of CYP450 increases cytotoxicity, suggesting the parent compounds are directly toxic, or detoxification pathways are easily saturated.
-
Mitochondrial Permeability: The lipophilic nature of TFMPP allows it to accumulate in the mitochondrial matrix, triggering the opening of the Mitochondrial Permeability Transition Pore (mPTP) .
-
ATP Depletion & ROS: mPTP opening collapses the mitochondrial membrane potential (
), halting ATP synthesis and uncoupling oxidative phosphorylation, leading to a burst of Reactive Oxygen Species (ROS). -
Cell Death: The energy crisis (ATP depletion) combined with ROS damage triggers Caspase-3 activation (Apoptosis) or, in severe cases, necrosis due to energy failure.
Mechanistic Visualization
The following diagram illustrates the signaling cascade leading to hepatocyte death induced by piperazine drugs.
Figure 1: Mechanistic pathway of piperazine-induced hepatotoxicity highlighting mitochondrial dysfunction as the central node of toxicity.
Experimental Protocols for Safety Assessment
To objectively assess and compare the hepatotoxicity of novel designer drugs, the following self-validating workflow is recommended.
Workflow Overview
Figure 2: Multiparametric safety assessment workflow.
Detailed Methodologies
A. Cell Viability (MTT Assay)
Purpose: To determine the IC50/EC50 values for quantitative ranking.
-
Seeding: Seed HepG2 or Primary Rat Hepatocytes at
cells/well in 96-well collagen-coated plates. -
Equilibration: Incubate for 24h at 37°C, 5% CO2.
-
Treatment: Replace medium with serum-free medium containing increasing concentrations of BZP, TFMPP, or mixture (0–5 mM). Include 1% Triton X-100 as a positive control (100% death) and Vehicle (DMSO <0.1%) as negative control.
-
Incubation: Expose for 24 hours.
-
Development: Add MTT solution (0.5 mg/mL final concentration) and incubate for 2-4 hours.
-
Solubilization: Remove supernatant, add DMSO to dissolve formazan crystals.
-
Read: Measure absorbance at 570 nm.
-
Validation: The Z-factor of the assay should be >0.5.
B. Mitochondrial Membrane Potential (
) (JC-1 Assay)
Purpose: To validate the mitochondrial mechanism of toxicity.
-
Staining: After drug exposure, wash cells with PBS and incubate with JC-1 dye (5-10 µg/mL) for 30 mins at 37°C.
-
Principle: In healthy mitochondria, JC-1 forms red aggregates. In depolarized mitochondria (toxic effect), it remains as green monomers.
-
Measurement: Measure fluorescence ratio (Red: 535ex/590em; Green: 485ex/530em).
-
Interpretation: A decrease in the Red/Green ratio indicates mitochondrial depolarization (toxicity).
C. Oxidative Stress (ROS Detection)
Purpose: To confirm oxidative stress as a driver of apoptosis.[4]
-
Probe: Use H2DCFDA (20 µM) .
-
Protocol: Pre-load cells with H2DCFDA for 45 mins before drug exposure (to capture early ROS bursts) or post-exposure for cumulative stress.
-
Quantification: Measure fluorescence at 485ex/535em.
-
Control: Use H2O2 (100 µM) as a positive control for ROS generation.
Conclusion
The comparative assessment of piperazine designer drugs reveals a distinct toxicity profile where TFMPP poses the highest hepatic risk, driven by its lipophilicity and mitochondrial targeting capability. While BZP shows lower intrinsic cytotoxicity, its co-administration with TFMPP (a standard recreational practice) results in additive hepatotoxicity .
For drug development and safety professionals, standard cytotoxicity screenings using immortalized lines (HepG2) may mask the true potency of these compounds. Primary hepatocyte models and mitochondrial-specific assays (JC-1) are strongly recommended to accurately predict the liver injury potential of this chemical class.
References
-
Dias da Silva, D., et al. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology in Vitro.[2][5][6][7][8][9]
-
Dias da Silva, D., et al. (2016). In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis. Archives of Toxicology.[10]
-
Arbo, M.D., et al. (2014). Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment. Toxicology Letters.
-
Arbo, M.D., et al. (2016). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. Archives of Toxicology.[10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. A piperazidine derivative of 23-hydroxy betulinic acid induces a mitochondria-derived ROS burst to trigger apoptotic cell death in hepatocellular carcinoma cells [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro evaluation of potential hepatotoxicity induced by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioivt.com [bioivt.com]
- 7. Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment. | Merck [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Quantification of 1-Ethyl-2-methylpiperazine in Complex Matrices
For researchers, toxicologists, and drug development professionals, the accurate quantification of small molecules like 1-Ethyl-2-methylpiperazine in complex biological and pharmaceutical matrices is a critical yet often challenging task. This guide provides an in-depth comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for this purpose. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer supporting data to ensure the scientific integrity of your analytical endeavors.
The Analytical Challenge: Unmasking 1-Ethyl-2-methylpiperazine
1-Ethyl-2-methylpiperazine, a substituted piperazine, presents a unique set of analytical hurdles. Its relatively low molecular weight, high polarity, and potential for volatility make it a challenging analyte to retain and resolve using conventional chromatographic techniques. Furthermore, the complexity of matrices such as plasma, urine, or pharmaceutical formulations can introduce significant interference, necessitating robust sample preparation and highly selective detection methods.
Core Analytical Strategies: A Tale of Two Techniques
The quantification of 1-Ethyl-2-methylpiperazine in complex matrices is primarily accomplished through two gold-standard analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each approach offers a distinct set of advantages and is suited to different analytical needs and laboratory capabilities.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.[1] It is particularly well-suited for the analysis of volatile and semi-volatile compounds.[1] For polar molecules like piperazines, a derivatization step is often employed to increase their volatility and improve their chromatographic behavior.[2][3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific technique for the quantification of a wide range of compounds in complex mixtures.[4][5] It couples the separation power of liquid chromatography with the high selectivity of tandem mass spectrometry, allowing for the direct analysis of many polar compounds without the need for derivatization.[6]
In-Depth Comparison of Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS): The Classic Workhorse
The GC-MS approach for 1-Ethyl-2-methylpiperazine hinges on a validated method for the closely related compound, 1-ethylpiperazine, which demonstrates excellent performance in pharmaceutical matrices.[5][7][8] This method can be adapted for 1-Ethyl-2-methylpiperazine with high confidence.
Caption: GC-MS workflow for 1-Ethyl-2-methylpiperazine.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Rationale: SPE is a critical step to remove endogenous interferences from the biological matrix, which can otherwise co-elute with the analyte and cause ion suppression or enhancement in the MS source. A mixed-mode cation exchange SPE cartridge is recommended to retain the basic piperazine analyte while allowing neutral and acidic interferences to be washed away.
-
Protocol:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Load 1 mL of the pre-treated sample (e.g., plasma diluted 1:1 with 4% phosphoric acid) onto the cartridge.
-
Wash the cartridge with 1 mL of 0.1 M HCl followed by 1 mL of methanol to remove interferences.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
2. Derivatization
-
Rationale: Derivatization with an agent like trifluoroacetic anhydride (TFAA) converts the polar amine groups of 1-Ethyl-2-methylpiperazine into less polar, more volatile trifluoroacetyl derivatives.[2] This enhances its thermal stability and improves its chromatographic peak shape and sensitivity in GC.[3]
-
Protocol:
-
To the dried residue from the SPE step, add 50 µL of ethyl acetate and 50 µL of TFAA.[2]
-
Cap the vial and heat at 70°C for 30 minutes.[2]
-
Cool the vial to room temperature and evaporate the contents to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
-
3. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a single quadrupole mass spectrometer.
-
GC Conditions (adapted from[5][8]):
-
Column: DB-17 (50% Phenyl)-methylpolysiloxane, 30 m x 0.53 mm ID, 1.0 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless).
-
Oven Temperature Program: Initial temperature of 150°C for 10 min, then ramp to 260°C at 35°C/min and hold for 2 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
-
4. Internal Standard
-
Recommendation: 1-Benzylpiperazine is a suitable internal standard for the quantification of piperazine derivatives and can be added to the sample before the SPE step to correct for extraction variability and matrix effects.[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Modern Powerhouse
LC-MS/MS offers high sensitivity and specificity, often without the need for derivatization, making it a powerful alternative for the analysis of 1-Ethyl-2-methylpiperazine.[6] Given the polar nature of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly effective separation strategy.[10]
Caption: LC-MS/MS workflow for 1-Ethyl-2-methylpiperazine.
1. Sample Preparation: Protein Precipitation
-
Rationale: For many bioanalytical applications, a simple and rapid protein precipitation step is sufficient to remove the bulk of proteins from the sample, which can interfere with the LC-MS/MS analysis.
-
Protocol:
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial and dilute with an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
LC Conditions (adapted for a polar amine):
-
Column: A HILIC column (e.g., SeQuant ZIC-HILIC, 100 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of mobile phase B (e.g., 95%) and gradually increase the percentage of mobile phase A to elute the polar analyte.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: These would need to be determined by infusing a standard solution of 1-Ethyl-2-methylpiperazine into the mass spectrometer to identify the parent ion and its most stable fragment ions.
-
3. Internal Standard
-
Recommendation: A stable isotope-labeled analog of 1-Ethyl-2-methylpiperazine (e.g., d4-1-Ethyl-2-methylpiperazine) is the ideal internal standard as it will have nearly identical chromatographic and ionization behavior to the analyte, providing the most accurate quantification. If a stable isotope-labeled standard is not available, a structurally similar compound like 1-benzylpiperazine can be used.
Comparative Performance Analysis
| Feature | GC-MS | LC-MS/MS |
| Selectivity | High, especially with SIM mode. | Very high, due to MRM transitions. |
| Sensitivity (LOD/LOQ) | Typically in the low ng/mL to pg/mL range after derivatization. | Generally higher, often in the pg/mL to fg/mL range. |
| Sample Throughput | Lower, due to longer run times and the derivatization step. | Higher, with faster chromatographic runs and simpler sample preparation. |
| Derivatization Requirement | Usually required for polar amines. | Not typically required. |
| Matrix Effects | Can be significant, but often mitigated by derivatization and cleanup. | Ion suppression or enhancement is a common challenge that needs careful management. |
| Cost of Instrumentation | Generally lower than LC-MS/MS. | Higher initial investment. |
| Robustness | Considered a very robust and reliable technique. | Can be more sensitive to matrix effects and requires careful optimization. |
| Applicability | Best for volatile and semi-volatile compounds. | Applicable to a wider range of compounds, including non-volatile and thermally labile molecules. |
Choosing the Right Tool for the Job: A Practical Guide
The choice between GC-MS and LC-MS/MS for the quantification of 1-Ethyl-2-methylpiperazine will depend on several factors:
-
For high-throughput screening in a drug discovery or clinical setting: LC-MS/MS is the preferred choice due to its higher speed and sensitivity.
-
For forensic toxicology or reference laboratory analysis where robustness and well-established methods are paramount: GC-MS can be an excellent and cost-effective option.
-
When dealing with very low concentrations of the analyte: The superior sensitivity of LC-MS/MS will likely be necessary.
-
If your laboratory has existing expertise and instrumentation for GC-MS: Adapting a validated method for a close analog is a scientifically sound and efficient approach.
Conclusion
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of 1-Ethyl-2-methylpiperazine in complex matrices. While GC-MS offers a robust and cost-effective solution, particularly when leveraging existing validated methods for similar compounds, LC-MS/MS provides superior sensitivity and throughput, especially for high-volume applications. The selection of the optimal technique requires a careful consideration of the specific analytical requirements, available resources, and the nature of the research question. By understanding the principles and practical considerations outlined in this guide, researchers can confidently develop and validate robust analytical methods for the accurate quantification of this challenging yet important molecule.
References
-
Raj, S., Kumari, K. S., & Bhaskar, B. V. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal, 10(7), 453-457. [Link]
-
Shiva Raj, K. et al. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. [Link]
-
Moreira, P., da Silva, D. D., Cunha, S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination. Scholars.Direct. [Link]
-
Kiontke, A., & Lämmerhofer, M. (2014). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. LCGC Europe. [Link]
-
Wikipedia. (n.d.). Liquid chromatography–mass spectrometry. [Link]
-
Serban, S. (2012). Derivatization Methods in GC and GC/MS. InTech. [Link]
-
Trade Science Inc. (2011). Analytical CHEMISTRY. [Link]
-
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
-
Klis, S., et al. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
-
PubChem. (n.d.). (R)-1-Ethyl-2-methyl-piperazine. [Link]
-
Welz, A. N., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences. [Link]
-
ResolveMass Laboratories Inc. (2026). Working Principle of GC-MS. [Link]
-
Sznitowska, M., et al. (2013). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]
-
Wessig, P., & Lindemann, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]
-
NIST. (n.d.). Benzene, 1-ethyl-2-methyl-. NIST WebBook. [Link]
-
EAG Laboratories. (n.d.). Liquid Chromatography Tandem Mass Spectrometry LC-MS-MS. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals [Video]. YouTube. [Link]
-
Agilent Technologies. (n.d.). Gas Chromatography/ Mass Spectrometry Fundamentals. [Link]
-
Côté, C., et al. (2010). Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. ResearchGate. [Link]
Sources
- 1. etd.auburn.edu [etd.auburn.edu]
- 2. scholars.direct [scholars.direct]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. hakon-art.com [hakon-art.com]
- 8. tsijournals.com [tsijournals.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for 1-Ethyl-2-methylpiperazine
Abstract
This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for 1-Ethyl-2-methylpiperazine, a crucial compound in various pharmaceutical contexts. As regulatory scrutiny and the demand for robust analytical data intensify, establishing the reproducibility of a quantitative method across different laboratories is paramount. This document moves beyond a simple recitation of protocols; it delves into the causality behind methodological choices, compares viable analytical techniques, and presents a detailed, self-validating protocol for conducting an inter-laboratory study. The insights herein are tailored for researchers, analytical scientists, and quality assurance professionals in the drug development sector, aiming to ensure data integrity and consistency regardless of where the analysis is performed.
Introduction: The Analytical Imperative for 1-Ethyl-2-methylpiperazine
1-Ethyl-2-methylpiperazine is a substituted piperazine derivative. Compounds of this class are significant in pharmaceutical development, often appearing as starting materials, intermediates, or potential impurities in Active Pharmaceutical Ingredients (APIs). The accurate and precise quantification of such molecules is not merely an academic exercise; it is a cornerstone of quality control, ensuring the safety and efficacy of the final drug product.
An analytical method validated in a single laboratory, while essential, only demonstrates performance under a specific set of conditions (analyst, instrument, environment). An inter-laboratory validation , often called a collaborative study or round-robin test, is the ultimate assessment of a method's ruggedness and transferability.[1][2] It provides a statistical measure of reproducibility—the precision of results obtained on identical samples at different laboratories—which is a critical component of a method's lifecycle and a key expectation of regulatory bodies.[3][4][5]
This guide will compare the primary analytical techniques suitable for 1-Ethyl-2-methylpiperazine and propose a comprehensive protocol for an inter-laboratory study designed to validate a chosen method in accordance with international standards.[6][7]
Comparative Analysis of Candidate Analytical Methods
The selection of an analytical technique is the first critical decision. For a molecule like 1-Ethyl-2-methylpiperazine, which is a tertiary amine with low molecular weight, the primary candidates are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC)
GC is exceptionally well-suited for volatile and semi-volatile compounds like substituted piperazines.[8]
-
Expertise & Rationale: The volatility of 1-Ethyl-2-methylpiperazine makes it an ideal candidate for GC analysis. Flame Ionization Detection (FID) offers a robust, linear, and cost-effective means of quantification. For enhanced specificity and lower detection limits, particularly in complex matrices, Mass Spectrometry (GC-MS) is the preferred detector, providing both quantitative data and structural confirmation.[9][10] A previously developed and validated GC method for similar piperazine compounds serves as an excellent starting point, demonstrating proven feasibility.[11][12][13]
-
Advantages:
-
High resolution and efficiency.
-
Excellent sensitivity, especially with an MS detector.
-
Robust and reliable instrumentation.
-
Direct analysis without derivatization is often possible.
-
-
Limitations:
-
Requires the analyte to be thermally stable and volatile.
-
Potential for matrix interference if samples are not clean.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a workhorse in pharmaceutical analysis, but it presents a specific, significant challenge for simple amines like 1-Ethyl-2-methylpiperazine.
-
Expertise & Rationale: The core issue is the molecule's lack of a strong chromophore, which makes detection by standard UV-Vis detectors inefficient and insensitive.[12] This necessitates alternative approaches. One viable strategy is chemical derivatization , where the analyte is reacted with a reagent (e.g., NBD-Cl) to attach a UV-active tag, allowing for sensitive detection.[14] While effective, this adds a step to the sample preparation, which can introduce variability and must be carefully controlled and validated. An alternative is to use detectors that do not rely on UV absorbance, such as Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD), though these may have different linearity and sensitivity profiles.
-
Advantages:
-
Wide applicability to a vast range of compounds.
-
Analysis at ambient temperature avoids thermal degradation.
-
-
Limitations:
-
Poor sensitivity for analytes lacking a chromophore, requiring derivatization or specialized detectors.[12]
-
Derivatization adds complexity and potential for error.
-
Mobile phase selection can be more complex for highly basic amines.
-
Method Selection for Inter-Laboratory Study
Based on the comparison, a Gas Chromatography with Flame Ionization Detection (GC-FID) method is the most logical choice for an initial inter-laboratory validation. Its simplicity, robustness, and direct applicability without derivatization minimize potential sources of inter-laboratory variability, making it an ideal candidate for establishing a baseline of reproducible performance.
The Inter-Laboratory Validation Protocol: A Step-by-Step Guide
The objective of this protocol is to determine the precision (repeatability and reproducibility) and accuracy of a GC-FID method for the quantification of 1-Ethyl-2-methylpiperazine across multiple laboratories.[15][16]
Foundational Validation Parameters (Single Laboratory)
Before initiating a multi-site study, the sponsoring laboratory must fully validate the method in-house according to ICH Q2(R2) guidelines.[4][6][17] This ensures the method is fit for purpose before transfer.
| Validation Parameter | Acceptance Criteria (Typical) | Rationale & Causality |
| Specificity | Peak for 1-Ethyl-2-methylpiperazine is well-resolved from diluent and known impurities (Resolution > 2.0). | Ensures the signal measured is only from the analyte of interest, preventing positive bias from co-eluting species. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over the specified range (e.g., 50-150% of target concentration). | Demonstrates a direct, proportional relationship between concentration and detector response, which is fundamental for accurate quantification. |
| Accuracy | Mean recovery of 98.0% to 102.0% for spiked samples at a minimum of three concentration levels. | Confirms the closeness of the measured value to the true value, indicating a lack of systemic error or bias in the method. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections of a standard solution. | Measures the method's precision under the same operating conditions over a short interval, reflecting the consistency of the instrument and analyst. |
| Precision (Intermediate) | RSD ≤ 3.0% when analysis is performed by different analysts, on different days, with different instruments. | Assesses the effects of random events within a single laboratory, demonstrating the method's capacity to deliver consistent results over time. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. Must be determined experimentally and verified for acceptable precision and accuracy. | Defines the lowest concentration of the analyte that can be reliably quantified with acceptable performance, crucial for impurity analysis. |
| Robustness | No significant impact on results from deliberate small variations in method parameters (e.g., flow rate ±5%, oven temp ±2°C). | Evaluates the method's capacity to remain unaffected by small but deliberate variations in parameters, proving its reliability for routine use. |
Inter-Laboratory Study Design
This workflow outlines the critical steps for conducting the collaborative study.
Sources
- 1. On the validation by inter-laboratory study of ‘procedures’ in chemical measurement - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Validation of Analytical Methods | Lab Manager [labmanager.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. intuitionlabs.ai [intuitionlabs.ai]
- 7. ema.europa.eu [ema.europa.eu]
- 8. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. scholars.direct [scholars.direct]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. tsijournals.com [tsijournals.com]
- 12. hakon-art.com [hakon-art.com]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
- 15. bisfa.org [bisfa.org]
- 16. eurachem.org [eurachem.org]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Comparison of different chiral stationary phases for "1-Ethyl-2-methylpiperazine"
This guide provides an in-depth technical comparison of Chiral Stationary Phases (CSPs) for the enantioseparation of 1-Ethyl-2-methylpiperazine . It is designed for analytical chemists and process engineers in drug development who require robust, scalable methods for controlling enantiomeric purity.
Executive Summary: The Chiral Challenge
1-Ethyl-2-methylpiperazine presents a specific chromatographic challenge due to its dual basic nitrogen atoms and the steric environment of the C2-methyl group.
-
The Problem: The basic secondary and tertiary amines interact strongly with residual silanols on silica supports, leading to severe peak tailing and poor resolution (
). -
The Solution: The industry standard has shifted from coated phases (like OD-H) to immobilized polysaccharide phases , specifically those capable of tolerating strong basic additives without degradation.
Based on structural analogues (such as piperazin-2-ylmethanol) and functional group analysis, Chiralpak IC is identified as the primary recommendation, with Chiralpak AD-H and Chiralcel OD-H serving as orthogonal alternatives.
Mechanism of Separation
To select the right column, one must understand the molecular recognition mechanism. The separation of 1-ethyl-2-methylpiperazine relies on a "three-point interaction" model:
-
Hydrogen Bonding: The carbamate groups on the CSP backbone accept protons from the piperazine secondary amine.
-
Dipole-Dipole Interactions: Occur between the CSP's aromatic rings and the ethyl/methyl substituents.
-
Steric Inclusion: The 2-methyl group creates a chiral twist. The correct enantiomer fits into the "grooves" of the polysaccharide polymer (like a key in a lock), while the opposite enantiomer is sterically hindered.
Comparative Analysis of Chiral Stationary Phases
The following table compares the top three CSP candidates for this separation.
| Feature | Chiralpak IC (Primary) | Chiralpak AD-H (Secondary) | Chiralcel OD-H (Tertiary) |
| Selector | Cellulose tris(3,5-dichlorophenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Type | Immobilized | Coated | Coated |
| Solvent Tolerance | High (Compatible with DCM, THF, MtBE) | Low (Restricted to Alcohols/Alkanes) | Low (Restricted to Alcohols/Alkanes) |
| Selectivity ( | High for polar amines due to chlorinated aromatic ring. | Medium-High ; Amylose helix is more open, good for bulky groups. | Medium ; often complementary to AD-H. |
| Basicity Tolerance | Excellent (Stable with higher % DEA) | Good (Requires careful additive control) | Good (Requires careful additive control) |
| Recommendation | First-Line Screen | Second-Line (if IC fails) | Third-Line (Orthogonal check) |
Why Chiralpak IC?
The 3,5-dichlorophenylcarbamate selector in Chiralpak IC is electron-withdrawing. This acidity complements the basicity of the piperazine nitrogens, often resulting in sharper peaks and higher resolution compared to the methyl-substituted AD/OD phases. Furthermore, its immobilized nature allows for the use of "non-standard" solvents like dichloromethane or ethyl acetate, which can dissolve solubility issues often seen with piperazine salts.
Experimental Protocol: Self-Validating Method
This protocol is designed to be self-validating , meaning the system suitability criteria (tailing factor, resolution) confirm the method's validity in real-time.
Reagents & Materials
-
Analyte: Racemic 1-Ethyl-2-methylpiperazine.
-
Mobile Phase A: n-Hexane (HPLC Grade).
-
Mobile Phase B: Ethanol or Isopropanol (HPLC Grade).
-
Basic Additive (Critical): Diethylamine (DEA) or Ethanolamine. Do not use TFA for this basic analyte.
Step-by-Step Method Development
-
Preparation of Mobile Phase (MP):
-
Standard Screen: Hexane : Ethanol : DEA (90 : 10 : 0.1 v/v/v).
-
Note: The 0.1% DEA is non-negotiable. It masks silanols and ensures the piperazine elutes as a free base, preventing peak tailing.
-
-
Column Conditioning:
-
Flush column with MP at 1.0 mL/min for 30 mins.
-
Monitor baseline stability at 210 nm (low UV due to lack of strong chromophore) or use Refractive Index (RI) detection if UV signal is weak.
-
-
Injection & Optimization:
-
Inject 5 µL of 1 mg/mL sample.
-
Target: Resolution (
) > 2.0. -
Troubleshooting:
-
If
(retention) is too low (< 1.0): Decrease Ethanol to 5%. -
If Tailing Factor > 1.5: Increase DEA to 0.2% or switch to Ethanolamine.
-
-
-
Data Analysis (Expected Metrics):
-
Separation Factor (
): Typically 1.2 – 1.5 for this class of piperazines on Chiralpak IC. -
Resolution (
): > 1.5 (Baseline separation).
-
Visualization: Method Development Workflow
The following diagram illustrates the logical decision tree for developing this separation method.
Caption: Logical workflow for screening and optimizing chiral separation of basic piperazine derivatives.
References
-
Shimadzu Corporation. (2016).[1] Chiral Separation Using SFC and HPLC. Retrieved from [Link]
-
Daicel Chiral Technologies. CHIRALPAK® IC Instruction Manual. Retrieved from [Link]
-
Reddy, P. R., et al. (2012).[2] "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV". Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.[2] Retrieved from [Link]
Sources
Safety Operating Guide
Navigating the Uncharted: A Procedural Guide to the Safe Disposal of 1-Ethyl-2-methylpiperazine
I. Probable Hazard Profile of 1-Ethyl-2-methylpiperazine
Based on the toxicological and safety data of its structural analogs, 1-Ethyl-2-methylpiperazine is anticipated to exhibit the following hazardous characteristics:
-
Flammability: Piperazine derivatives are often flammable.[1][2][3][4][5][6] N-Ethylpiperazine is classified as a flammable liquid[3][4][5][6], and 2-Methylpiperazine is a flammable solid[1][2][7]. Therefore, 1-Ethyl-2-methylpiperazine should be handled as a flammable substance.
-
Corrosivity: Many amines, including piperazine derivatives, are corrosive.[1][8] 2-Methylpiperazine is known to cause severe skin burns and eye damage.[1][2] It is prudent to assume that 1-Ethyl-2-methylpiperazine is corrosive to skin, eyes, and potentially metals.
-
Toxicity and Irritation: Harmful if swallowed or in contact with skin is a common hazard for substituted piperazines.[1][3][9] They can also cause skin and respiratory irritation.[3][4][5][9]
A summary of the probable hazard classifications for 1-Ethyl-2-methylpiperazine is presented in the table below.
| Hazard Category | Probable Classification | Rationale |
| Flammability | Flammable Liquid/Solid | Based on the flammability of N-Ethylpiperazine and 2-Methylpiperazine.[1][2][3][4][5][6][7] |
| Corrosivity | Corrosive | Based on the corrosive nature of 2-Methylpiperazine.[1][2][8] |
| Acute Toxicity | Harmful if swallowed or in contact with skin | A common characteristic of piperazine derivatives.[1][3][9] |
| Irritation | Skin and Eye Irritant, potential for respiratory irritation | Based on data for N-Ethylpiperazine and 2-Methylpiperazine.[3][4][5][9] |
II. Personal Protective Equipment (PPE) and Safe Handling
Given the probable hazards, strict adherence to the following PPE and handling protocols is mandatory:
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye and Face Protection: Use chemical safety goggles and a face shield.
-
Skin and Body Protection: A lab coat is required. For larger quantities or in case of a spill, chemical-resistant aprons and boots are recommended.
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood.
Causality in PPE Selection: The multi-faceted hazard profile of substituted piperazines necessitates a comprehensive PPE strategy. The risk of severe skin and eye damage from corrosivity, coupled with potential systemic toxicity through skin absorption, dictates the use of robust skin and eye protection. The flammability and potential for respiratory irritation underscore the critical importance of working in a well-ventilated space, with a chemical fume hood being the primary engineering control.
III. Waste Characterization and Regulatory Compliance
Under the EPA's Resource Conservation and Recovery Act (RCRA), chemical waste is classified as hazardous if it exhibits certain characteristics.[10] Based on the probable hazard profile, waste 1-Ethyl-2-methylpiperazine is likely to be classified under the following EPA hazardous waste codes:
-
D001: Ignitability: This code applies to wastes that are flammable liquids or solids.[11][12][13][14]
-
D002: Corrosivity: This code is assigned to aqueous wastes with a pH less than or equal to 2 or greater than or equal to 12.5, or liquids that corrode steel at a specified rate.[11][12][15][16][17]
It is the responsibility of the waste generator to perform a hazardous waste determination.[10][18] This can be done through testing or by applying knowledge of the waste's chemical properties. Given the data on related compounds, it is scientifically sound to manage 1-Ethyl-2-methylpiperazine waste as both ignitable and corrosive.
IV. Step-by-Step Disposal Protocol
The following protocol provides a self-validating system for the safe disposal of 1-Ethyl-2-methylpiperazine waste, from the point of generation to its final disposition.
Step 1: Waste Segregation
-
Rationale: To prevent dangerous reactions and ensure proper disposal, hazardous waste must be segregated.
-
Procedure:
-
Do not mix 1-Ethyl-2-methylpiperazine waste with other waste streams, particularly those containing acids or oxidizers, which could lead to violent reactions.
-
Collect all materials contaminated with 1-Ethyl-2-methylpiperazine (e.g., pipette tips, gloves, absorbent paper) in a designated waste container.
-
Step 2: Containerization
-
Rationale: Proper containerization prevents leaks, spills, and exposure.
-
Procedure:
-
Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.
-
Ensure the container is in good condition, with no cracks or leaks.
-
Do not fill the container to more than 80% capacity to allow for vapor expansion.
-
Step 3: Labeling
-
Rationale: Accurate labeling is a regulatory requirement and is crucial for the safety of all personnel handling the waste.
-
Procedure:
-
Label the waste container clearly with the words "Hazardous Waste."
-
Identify the contents as "1-Ethyl-2-methylpiperazine."
-
List the probable hazardous characteristics: "Ignitable" and "Corrosive."
-
Include the date when the first drop of waste was added to the container.
-
Step 4: Storage
-
Rationale: Safe storage minimizes the risk of accidents and ensures compliance with accumulation time limits for hazardous waste generators.
-
Procedure:
-
Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
The storage area must be well-ventilated and away from sources of ignition.
-
Ensure secondary containment is in place to capture any potential leaks.
-
Step 5: Disposal
-
Rationale: Hazardous waste must be disposed of through a licensed and reputable waste management company to ensure environmental protection and legal compliance.
-
Procedure:
-
Arrange for the pickup and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal vendor.
-
Provide the waste disposal company with all necessary information about the waste, including its probable hazards.
-
Retain all documentation related to the waste disposal, including the hazardous waste manifest.
-
V. Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spill Response:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.
-
Collect the absorbed material in a labeled hazardous waste container.
-
For large spills, evacuate the area and contact your institution's emergency response team.
-
-
First Aid:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
-
Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
-
VI. Waste Management Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1-Ethyl-2-methylpiperazine.
Caption: Decision workflow for the safe disposal of 1-Ethyl-2-methylpiperazine.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methylpiperazine, 98%. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylpiperazine. National Institutes of Health. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Environmental Safety, Sustainability and Risk, University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 - IDENTIFICATION AND LISTING OF HAZARDOUS WASTE. Electronic Code of Federal Regulations. Retrieved from [Link]
-
Loba Chemie. (2016, June 7). N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Civil Engineering Explained. (2025, November 9). What Are The Key Hazardous Waste Disposal Regulations For Engineers? [Video]. YouTube. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification. Retrieved from [Link]
-
Washington State Department of Ecology. (n.d.). Hazardous waste service providers. Retrieved from [Link]
-
Lion Technology. (2022, May 9). Is Every D002 Hazardous Waste a Class 8 Hazmat?. Retrieved from [Link]
-
Daniels Training Services. (2012, February 11). Hazardous Waste Determination: D001 Ignitable. Retrieved from [Link]
-
Alpha Chemika. (n.d.). N-ETHYL PIPERAZINE For Synthesis. Retrieved from [Link]
-
Department of Toxic Substances Control. (2024, March 20). Who Needs a Hazardous Waste Facility Permit?. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). PART 261—IDENTIFICATION AND LISTING OF HAZARDOUS WASTE - Subpart A—General. Retrieved from [Link]
-
American Foundry Society. (n.d.). 40 CFR 260-261 Hazardous waste management system and identification of Hazardous Waste. Retrieved from [Link]
-
Department of Toxic Substances Control. (n.d.). Corrosive Wastes. Retrieved from [Link]
-
New York State Department of Environmental Conservation. (n.d.). Hazardous Waste Management. Retrieved from [Link]
-
Elk Environmental Services. (2021, August 27). Defining Ignitability (D001) Waste. Retrieved from [Link]
-
PubChem. (n.d.). 1-Ethylpiperazine. National Institutes of Health. Retrieved from [Link]
-
ACTenviro. (2021, August 18). The Flaming Truth About Ignitability. Retrieved from [Link]
-
Lion Technology. (2025, August 20). What is a D002 Hazardous Waste? (RCRA Corrosivity) [Video]. YouTube. Retrieved from [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. 2-Methylpiperazine | C5H12N2 | CID 66057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. lobachemie.com [lobachemie.com]
- 5. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 6. 1-Ethylpiperazine | C6H14N2 | CID 79196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. 40 CFR 260-261 Hazardous waste management system and identification of Hazardous Waste | American Foundry Society [afsinc.org]
- 11. epa.gov [epa.gov]
- 12. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 13. danielstraining.com [danielstraining.com]
- 14. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 15. D002 Corrosive Hazardous Waste vs. Class 8 Hazardous Material | Lion Technology [lion.com]
- 16. dtsc.ca.gov [dtsc.ca.gov]
- 17. youtube.com [youtube.com]
- 18. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Ethyl-2-methylpiperazine
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) for handling 1-Ethyl-2-methylpiperazine. While specific safety data for this compound is not extensively published, its structural similarity to other alkylated piperazines, such as 1-methylpiperazine and 2-methylpiperazine, allows us to establish a robust safety protocol based on a well-understood hazard profile. The principles and procedures outlined here are designed to create a self-validating system of safety, ensuring the protection of all laboratory personnel.
Part 1: Hazard Profile and Risk Assessment
Understanding the inherent risks of 1-Ethyl-2-methylpiperazine is the foundational step in developing a competent PPE strategy. Based on data from analogous piperazine derivatives, we can anticipate a multi-faceted hazard profile.[1][2]
-
Corrosivity: Substituted piperazines are known to be corrosive, capable of causing severe skin burns and serious eye damage.[2][3][4] Contact with mucous membranes or skin can lead to chemical burns and irreversible tissue damage.[3]
-
Flammability: The compound is expected to be a flammable liquid and vapor.[1] Vapors can form explosive mixtures with air, particularly under heat, and all sources of ignition must be rigorously excluded from the handling area.[5]
-
Toxicity: Harmful effects are anticipated via inhalation, skin absorption, and ingestion.[1][6] Inhalation may cause respiratory irritation or more severe systemic effects.[1][7]
-
Sensitization: There is a potential for allergic skin reactions upon repeated contact.[1] Certain individuals may also develop respiratory sensitization.[6]
Hazard Summary Table
| Hazard Classification | Description | Primary Exposure Routes |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[1][4] | Dermal Contact |
| Serious Eye Damage | Risk of serious, potentially irreversible eye damage.[2][3][4] | Ocular Contact |
| Flammable Liquid | Liquid and vapors are flammable; may form explosive mixtures with air.[1] | Inhalation, Ignition |
| Acute Toxicity | Harmful if inhaled, swallowed, or in contact with skin.[1][6] | Inhalation, Dermal, Ingestion |
| Skin & Respiratory Sensitizer | May cause an allergic skin reaction or asthma-like symptoms if inhaled.[1][6] | Dermal Contact, Inhalation |
Part 2: The Hierarchy of Controls: Beyond PPE
Before relying on PPE, we must implement more effective safety controls. PPE is the last line of defense, employed after engineering and administrative controls have been optimized.
-
Engineering Controls: The most critical engineering control is the mandatory use of a certified chemical fume hood.[1][4] This isolates the researcher from vapors and provides containment. All handling of 1-Ethyl-2-methylpiperazine, including weighing, transferring, and preparing solutions, must occur within a fume hood. The area should also be equipped with explosion-proof ventilation and electrical equipment.[1]
-
Administrative Controls: Standard Operating Procedures (SOPs) are essential. These include restricting access to authorized personnel, prohibiting eating, drinking, and smoking in the lab, and ensuring personnel are trained on the specific hazards of this chemical class.[2][8] Always wash hands thoroughly after handling.[2][8]
Part 3: Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and directly address the hazards identified. The causality is clear: because the substance is corrosive, toxic upon contact, and a potential sensitizer, our PPE must provide a complete barrier for all exposed skin and eyes.
Step-by-Step PPE Selection and Donning Procedure
-
Hand Protection:
-
Selection: Standard nitrile gloves may not offer sufficient protection against prolonged contact with corrosive amines. It is imperative to select gloves for which breakthrough time data is available for similar chemicals. Heavier-duty nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.[9]
-
Procedure: Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[9] Dispose of contaminated gloves as hazardous waste immediately after use.[9]
-
-
Eye and Face Protection:
-
Selection: Due to the severe risk of eye damage, standard safety glasses are insufficient. Tightly fitting chemical safety goggles are mandatory.[7][9]
-
Procedure: In addition to goggles, a full-face shield must be worn, especially when there is a risk of splashes, such as during transfers of larger volumes or when reacting the chemical under pressure.[5][9]
-
-
Skin and Body Protection:
-
Selection: A flame-retardant and chemical-resistant laboratory coat is required. For procedures with a higher risk of splashes, a chemically resistant apron or a full protective suit should be worn over the lab coat.[5][9]
-
Procedure: Ensure the lab coat is fully buttoned. All clothing worn in the lab should cover the legs completely; shorts and open-toed shoes are strictly prohibited.
-
-
Respiratory Protection:
-
Selection: When engineering controls (i.e., the fume hood) are not sufficient to maintain exposure below safe limits, or during a spill cleanup, respiratory protection is necessary.[10] A NIOSH-approved respirator with an organic vapor cartridge is appropriate.[7]
-
Procedure: Personnel must be fit-tested and trained in the proper use, maintenance, and limitations of their respirator, in accordance with OSHA regulations (29 CFR 1910.134).[4][7]
-
PPE Selection Workflow Diagram
Caption: PPE selection workflow for handling 1-Ethyl-2-methylpiperazine.
Part 4: Emergency Operational Plans
Spill Response Protocol
A minor spill inside a fume hood is manageable with the correct procedure and preparation.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the laboratory and call emergency services.
-
Contain: For a small spill, use an inert, non-combustible absorbent material like vermiculite, sand, or commercial chemical absorbent to contain the liquid.[5][6] Do not use combustible materials like paper towels.
-
Neutralize & Clean: With appropriate PPE (including respiratory protection), carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste.[2][4]
-
Decontaminate: Clean the spill area thoroughly.[5]
-
Report: Report the incident to the laboratory supervisor and the Environmental Health & Safety (EHS) department.[5]
Spill Response Workflow Diagram
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.fi [fishersci.fi]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. nj.gov [nj.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
